molecular formula C11H11F3N2O B11753872 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one

1-(2-Trifluoromethyl-phenyl)-piperazin-2-one

Cat. No.: B11753872
M. Wt: 244.21 g/mol
InChI Key: MSMZNOWRUCFLFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Trifluoromethyl-phenyl)-piperazin-2-one is a useful research compound. Its molecular formula is C11H11F3N2O and its molecular weight is 244.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H11F3N2O

Molecular Weight

244.21 g/mol

IUPAC Name

1-[2-(trifluoromethyl)phenyl]piperazin-2-one

InChI

InChI=1S/C11H11F3N2O/c12-11(13,14)8-3-1-2-4-9(8)16-6-5-15-7-10(16)17/h1-4,15H,5-7H2

InChI Key

MSMZNOWRUCFLFA-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)CN1)C2=CC=CC=C2C(F)(F)F

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for the preparation of 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one, a key heterocyclic scaffold of interest in medicinal chemistry. The guide details two primary, robust synthetic strategies: the late-stage N-arylation of a pre-formed piperazin-2-one ring via Buchwald-Hartwig amination, and the construction of the piperazinone ring onto a 2-(trifluoromethyl)aniline backbone. Each pathway is discussed with mechanistic insights, detailed experimental protocols, and considerations for reaction optimization. This document is intended to serve as a practical resource for researchers and professionals engaged in the synthesis of novel pharmaceutical agents.

Introduction

The 1-aryl-piperazin-2-one moiety is a privileged scaffold in modern drug discovery, appearing in a variety of biologically active molecules. The incorporation of a trifluoromethyl group on the phenyl ring can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. Specifically, the ortho-substitution pattern of the trifluoromethyl group in 1-(2-trifluoromethyl-phenyl)-piperazin-2-one presents unique synthetic challenges and imparts distinct conformational properties to the molecule. This guide provides a detailed exploration of the primary synthetic routes to this valuable compound, offering practical insights for its efficient preparation in a laboratory setting.

Core Synthetic Strategies

The synthesis of 1-(2-trifluoromethyl-phenyl)-piperazin-2-one can be logically approached through two convergent strategies. The choice between these pathways often depends on the availability of starting materials, desired scale of synthesis, and the need for analogue preparation.

Strategy 1: Late-Stage N-Arylation via Buchwald-Hartwig Amination

This approach is predicated on the formation of the crucial N-aryl bond in the final stages of the synthesis by coupling a pre-existing piperazin-2-one core with an appropriately activated 2-trifluoromethylphenyl derivative. The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds and is well-suited for this transformation.[1][2]

Mechanistic Considerations

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium complex. The judicious selection of the palladium precursor, phosphine ligand, and base is critical for achieving high yields, particularly with electron-deficient aryl halides and sterically hindered substrates.[1] Sterically hindered and electron-rich phosphine ligands are often crucial for promoting the reductive elimination step and preventing beta-hydride elimination.[2]

Buchwald-Hartwig Amination Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Aryl_Halide 2-Bromobenzotrifluoride Aryl_Halide->Oxidative_Addition Pd_Complex_1 Ar-Pd(II)-X(Ln) Oxidative_Addition->Pd_Complex_1 Ligand_Exchange Ligand Exchange Pd_Complex_1->Ligand_Exchange Piperazinone Piperazin-2-one Piperazinone->Ligand_Exchange Base Base (e.g., NaOtBu) Base->Ligand_Exchange Pd_Complex_2 Ar-Pd(II)-N(Ln) Ligand_Exchange->Pd_Complex_2 Reductive_Elimination Reductive Elimination Pd_Complex_2->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Catalyst Regeneration Product 1-(2-Trifluoromethyl-phenyl)- piperazin-2-one Reductive_Elimination->Product

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the palladium-catalyzed N-arylation of piperazin-2-one.

Materials:

  • Piperazin-2-one

  • 2-Bromobenzotrifluoride (or 2-chlorobenzotrifluoride)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos or a similar biarylphosphine ligand

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene or dioxane

Procedure:

  • To an oven-dried Schlenk tube, add piperazin-2-one (1.2 equiv.), the chosen base (1.5 equiv.), the palladium precursor (2-5 mol%), and the phosphine ligand (4-10 mol%).

  • Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent, followed by 2-bromobenzotrifluoride (1.0 equiv.) via syringe.

  • Heat the reaction mixture to 80-110 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 1-(2-trifluoromethyl-phenyl)-piperazin-2-one.

Table 1: Representative Conditions for Buchwald-Hartwig Amination

ParameterConditionRationale
Palladium Precursor Pd(OAc)₂ or Pd₂(dba)₃Readily available and effective catalyst precursors.
Ligand XantphosA bulky, electron-rich ligand that promotes efficient coupling.
Base NaOtBuA strong, non-nucleophilic base suitable for this transformation.
Solvent Toluene or DioxaneHigh-boiling, non-polar aprotic solvents that are standard for this reaction.
Temperature 80-110 °CProvides sufficient energy for the catalytic cycle to proceed efficiently.

Strategy 2: Piperazinone Ring Construction on an Aniline Backbone

This strategy involves the sequential construction of the piperazinone ring onto the 2-(trifluoromethyl)aniline core. A common and effective approach is the initial acylation of the aniline with a haloacetyl halide, followed by the introduction of the remaining nitrogen and carbon atoms of the piperazinone ring and subsequent cyclization.

Mechanistic Considerations

This pathway involves two key steps: the N-acylation of 2-(trifluoromethyl)aniline with a haloacetyl halide, followed by a nucleophilic substitution and intramolecular amidation. The initial acylation is a standard nucleophilic attack of the aniline nitrogen on the carbonyl carbon of the acyl halide. The subsequent cyclization can be achieved in a one-pot or stepwise manner, often by reaction with ethanolamine or a protected ethylenediamine, followed by base-mediated ring closure.

Piperazinone_Ring_Construction cluster_0 Step 1: N-Acylation cluster_1 Step 2: Cyclization Aniline 2-(Trifluoromethyl)aniline Intermediate1 N-(2-Trifluoromethylphenyl)- 2-chloroacetamide Aniline->Intermediate1 Acyl_Halide Chloroacetyl Chloride Acyl_Halide->Intermediate1 Base1 Base (e.g., DBU) Base1->Intermediate1 Intermediate2 N-(2-hydroxyethyl)-2- (2-(trifluoromethyl)phenylamino)acetamide Intermediate1->Intermediate2 Amino_Synthon Ethanolamine Amino_Synthon->Intermediate2 Base2 Base (e.g., K2CO3) Product 1-(2-Trifluoromethyl-phenyl)- piperazin-2-one Base2->Product Intramolecular Amidation Intermediate2->Product

Figure 2: General workflow for piperazinone ring construction.

Experimental Protocol: Piperazinone Ring Construction

This two-step protocol outlines the synthesis of the target compound starting from 2-(trifluoromethyl)aniline.

Step 1: Synthesis of N-(2-Trifluoromethylphenyl)-2-chloroacetamide

Materials:

  • 2-(Trifluoromethyl)aniline

  • Chloroacetyl chloride

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

Procedure:

  • Dissolve 2-(trifluoromethyl)aniline (1.0 equiv.) in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the base (1.1 equiv.) dropwise to the stirred solution.

  • Slowly add chloroacetyl chloride (1.05 equiv.) dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-trifluoromethylphenyl)-2-chloroacetamide, which can often be used in the next step without further purification. A facile one-pot process for the synthesis of amides from aromatic amines and chloroacetyl chloride has been developed using DBU.[3][4]

Step 2: Cyclization to 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one

Materials:

  • N-(2-Trifluoromethylphenyl)-2-chloroacetamide

  • Ethanolamine or N-Boc-ethylenediamine

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetonitrile or Dimethylformamide (DMF)

Procedure:

  • To a solution of N-(2-trifluoromethylphenyl)-2-chloroacetamide (1.0 equiv.) in the chosen solvent, add the amino-synthon (1.5 equiv.) and the base (2.0 equiv.).

  • Heat the mixture to reflux (typically 80-120 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • If N-Boc-ethylenediamine was used, the resulting Boc-protected intermediate will require a deprotection step (e.g., with trifluoroacetic acid in DCM) followed by base-mediated cyclization.

  • Purify the crude product by flash column chromatography on silica gel to obtain 1-(2-trifluoromethyl-phenyl)-piperazin-2-one.

Table 2: Comparison of Synthetic Strategies

FeatureStrategy 1: Buchwald-Hartwig AminationStrategy 2: Ring Construction
Key Transformation Pd-catalyzed N-arylationN-acylation and intramolecular cyclization
Starting Materials Piperazin-2-one, 2-halo-benzotrifluoride2-(Trifluoromethyl)aniline, chloroacetyl chloride, amino-synthon
Advantages Convergent, modular, good for late-stage diversificationUtilizes readily available starting materials, avoids expensive catalysts
Challenges Catalyst and ligand cost, potential for metal contaminationMulti-step, may require optimization of cyclization conditions
Ideal For Rapid analogue synthesis from a common intermediateLarge-scale synthesis where cost is a primary concern

Conclusion

The synthesis of 1-(2-trifluoromethyl-phenyl)-piperazin-2-one can be effectively achieved through two primary synthetic routes. The Buchwald-Hartwig amination offers a convergent and highly versatile approach, ideal for the rapid generation of analogues in a medicinal chemistry setting. Alternatively, the construction of the piperazinone ring onto the 2-(trifluoromethyl)aniline backbone provides a more linear but potentially more cost-effective route for larger-scale preparations. The choice of the optimal pathway will depend on the specific project goals, available resources, and the scale of the synthesis. The protocols and insights provided in this guide are intended to empower researchers to confidently approach the synthesis of this important heterocyclic scaffold.

References

  • Trzeciakiewicz, J., et al. (2011). Intramolecular cyclization of N-phenyl N'(2-chloroethyl)ureas leads to active N-phenyl-4,5-dihydrooxazol-2-amines alkylating β-tubulin Glu198 and prohibitin Asp40. Biochemical Pharmacology, 81(9), 1116-1123. [Link]

  • Humphrey, J. M., et al. (2004). Practical Synthesis of 1-Aryl-6-(hydroxymethyl)-2-ketopiperazines via a 6-exo Amide−Epoxide Cyclization. Organic Letters, 6(21), 3841-3844. [Link]

  • Trzeciakiewicz, J., et al. (2011). Intramolecular cyclization of N-phenyl N'(2-chloroethyl)ureas leads to active N-phenyl-4,5-dihydrooxazol-2-amines alkylating β-tubulin Glu198 and prohibitin Asp40. PubMed. [Link]

  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. [Link]

  • Abbott Laboratories. (2013). Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
  • Abbott Laboratories. (2012). Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
  • Gharda Chemicals LTD. (2020). PROCESS FOR THE PREPARATION OF 2-AMINO-N-(2,2,2-TRIFLUOROETHYL)-ACETAMIDE AND SALTS THEREOF. World Intellectual Property Organization. [Link]

  • Hoechst Aktiengesellschaft. (1981). Process for the preparation of 2-trifluoromethyl aniline.
  • Malawska, B., et al. (2016). Synthesis and biological evaluation of 2-fluoro and 3-trifluoromethyl-phenyl-piperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione as potential antidepressant agents. Taylor & Francis Online. [Link]

  • MacMillan, D. W. C., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]

  • Rioton, S. (n.d.). Synthesis of 2-trifluoromethylated piperidines and azepanes. ScienceOpen. [Link]

  • Fallacara, A. L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]

  • Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372. [Link]

  • Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1034-1042. [Link]

  • De Risi, C., et al. (2002). Syntheses and transformations of piperazinone rings. A review. Organic Preparations and Procedures International, 34(4), 367-404. [Link]

  • Dr. K. Thomae G.m.b.H. (1983). 2-Chloroethyl urea derivatives.
  • Maiti, D., et al. (2022). Cation-controlled chemoselective synthesis of N-aroylureas and imides via amidation of N-Boc arylamides. Organic Chemistry Frontiers. [Link]

  • Singh, R., et al. (2017). Reaction of aryl amine with chloroacetyl chloride in the presence of DBU. ResearchGate. [Link]

  • Wan, Y., et al. (2005). Microwave-assisted synthesis of 1-aryl-1H-indazoles via one-pot two-step Cu-catalyzed intramolecular N-arylation of arylhydrazones. Tetrahedron Letters, 46(44), 7553-7557. [Link]

  • Cheméo. (n.d.). N-(2-chloroethyl)-n'-[1-(4-fluorophenyl)cyclohexyl]urea. Cheméo. [Link]

  • Wang, Y., et al. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. The Royal Society of Chemistry. [Link]

  • Kim, W.-S., et al. (2024). Regioselective Arylation of Amidoaryne Precursors via Ag‐Mediated Intramolecular Oxy‐Argentation. Advanced Science, 11(9), e2308829. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-N-(2,2,2-trifluoroethyl)acetamide. PubChem. [Link]

  • Fox, G. J., et al. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). Organic Syntheses Procedure. [Link]

  • Mounetou, E., et al. (2008). Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression. Bioorganic & Medicinal Chemistry, 16(15), 7477-7488. [Link]

  • Kim, W.-S., et al. (2024). Regioselective Arylation of Amidoaryne Precursors via Ag‐Mediated Intramolecular Oxy‐Argentation. PMC. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. These characteristics—including purity, melting point, acidity (pKa), lipophilicity (logP), and solubility—are foundational to predicting a molecule's pharmacokinetic profile, formulation feasibility, and ultimately, its therapeutic potential. This guide provides a comprehensive technical overview of 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one, a molecule of interest within medicinal chemistry.

Given the limited publicly available experimental data for this specific piperazin-2-one derivative, this document adopts a dual approach. First, it establishes a predictive baseline by referencing the known properties of its close structural analog, 1-(2-(Trifluoromethyl)phenyl)piperazine. The structural difference, the addition of a carbonyl group at the 2-position of the piperazine ring, is expected to significantly modulate its properties. Second, and most critically, this guide presents a series of detailed, field-proven experimental protocols for the empirical determination of its core physicochemical properties. This serves as a practical manual for researchers, enabling them to generate robust, reliable data for this and other novel chemical entities.

The methodologies described herein are grounded in principles of scientific integrity, emphasizing causality in experimental design and self-validating systems to ensure data trustworthiness.

Compound Profile: A Tale of Two Analogs

The introduction of a carbonyl group transforms 1-(2-(Trifluoromethyl)phenyl)piperazine into 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one, creating an amide functional group. This single modification has profound implications for the molecule's electronic and steric properties.

The trifluoromethyl group on the phenyl ring is a strong electron-withdrawing group, known to enhance metabolic stability and modulate receptor binding.[1] The piperazine moiety is a common scaffold in medicinal chemistry, often imparting aqueous solubility and providing a handle for further chemical modification. The newly introduced amide in our target compound is expected to increase polarity, introduce a hydrogen bond donor (the N-H), and decrease the basicity of the adjacent nitrogen atom compared to its piperazine analog.

Below, we compare the known or predicted properties of the parent piperazine with the anticipated profile of the piperazin-2-one derivative.

Table 1: Physicochemical Properties of Analog Compound: 1-(2-(Trifluoromethyl)phenyl)piperazine

PropertyValueSource / Method
CAS Number 63854-31-9[2]
Molecular Formula C₁₁H₁₃F₃N₂[2]
Molecular Weight 230.23 g/mol [1][2]
Appearance Colorless to Light yellow clear liquid[1]
Boiling Point 78°C @ 0.2 mmHg[]
Density 1.203 g/cm³[]
logP (calculated) 2.7[2]
Solubility Soluble in DMSO, PBS (pH 7.2)[4]

Table 2: Predicted and Determinable Properties of Target Compound: 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one

PropertyValueRationale for Prediction / Importance
CAS Number To Be Determined (TBD)Unique identifier required upon synthesis and characterization.
Molecular Formula C₁₁H₁₁F₃N₂OCalculated based on structure.
Molecular Weight 244.22 g/mol Calculated based on structure.
Appearance TBD (Expected to be a solid)The increased polarity and potential for hydrogen bonding from the amide group likely raise the melting point above room temperature.
Melting Point TBDA key indicator of purity and identity. Expected to be significantly higher than the analog's boiling point due to increased intermolecular forces.
pKa TBDCrucial for predicting ionization state in physiological conditions. The amide nitrogen is significantly less basic than the secondary amine of the analog.
logP TBDA measure of lipophilicity, impacting absorption and distribution. Expected to be lower than the analog due to the polar amide group.
Aqueous Solubility TBDA critical factor for bioavailability and formulation. The outcome depends on the interplay between the polar amide and the overall molecular structure.

Part 1: Purity and Identity Confirmation by HPLC

Expertise & Rationale: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of small molecule drug candidates.[5][6] Its reliability, reproducibility, and ability to separate the main component from process-related impurities and degradation products are unparalleled.[5] For a novel compound, establishing a robust HPLC method is the first step, validating the integrity of the sample before any other characterization is performed. We select a reversed-phase method (RP-HPLC) using a C18 column, as it is highly effective for separating small molecules of moderate polarity.

Experimental Protocol: Purity Assessment via RP-HPLC
  • System Preparation:

    • HPLC System: Agilent 1200 series or equivalent, equipped with a UV-Vis Diode Array Detector (DAD).

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • System Equilibration: Purge the system and equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes at a flow rate of 1.0 mL/min.

  • Sample Preparation:

    • Prepare a stock solution of 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one in Acetonitrile or DMSO at a concentration of 1 mg/mL.

    • Dilute the stock solution with a 50:50 mixture of Mobile Phase A and B to a final concentration of 50 µg/mL.

  • Chromatographic Run:

    • Injection Volume: 10 µL.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Scan from 200-400 nm; select a monitoring wavelength where the compound shows maximum absorbance (e.g., 254 nm).

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-15 min: Linear gradient from 5% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-18.1 min: Return to 5% B

      • 18.1-25 min: Re-equilibration at 5% B

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area. Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

    • The identity is confirmed by comparing the retention time with a reference standard, if available.[7]

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing p1 Prepare Mobile Phases (A: Aq. Formic Acid) (B: ACN Formic Acid) p3 Equilibrate HPLC System (C18 Column, 1 mL/min) p1->p3 p2 Prepare Sample (1 mg/mL stock, dilute to 50 µg/mL) a1 Inject 10 µL of Sample p3->a1 a2 Run Gradient Elution (5% to 95% B over 13 min) a1->a2 a3 Detect via UV-Vis (DAD) (Monitor at 254 nm) a2->a3 d1 Integrate Chromatogram a3->d1 d2 Calculate Area % Purity d1->d2 d3 Confirm Retention Time d2->d3

Caption: Workflow for purity determination by HPLC.

Part 2: Melting Point Determination by DSC

Expertise & Rationale: Differential Scanning Calorimetry (DSC) is a highly precise thermoanalytical technique used to measure changes in a material's heat flow associated with thermal transitions.[8] For a crystalline solid, the melting point appears as a sharp endothermic peak.[9] DSC is superior to traditional melting point apparatus as it provides not only the melting temperature (Tm) but also the enthalpy of fusion (ΔHfus), which is related to the crystal lattice energy.[10] The onset temperature of the melting peak is a sensitive indicator of purity.[11]

Experimental Protocol: Melting Point via DSC
  • Instrument Calibration:

    • DSC System: TA Instruments Q2000 or equivalent.

    • Calibrate the instrument for temperature and heat flow using a high-purity indium standard (melting point ~156.6 °C).[9]

    • Perform a baseline calibration run with empty, hermetically sealed aluminum pans.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the dried 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one powder into an aluminum DSC pan.

    • Hermetically seal the pan to prevent any loss of sample due to sublimation.

    • Prepare an identical empty sealed pan to be used as the reference.[10]

  • Thermal Analysis:

    • Place the sample and reference pans into the DSC cell.

    • Temperature Program:

      • Equilibrate at 25 °C.

      • Ramp the temperature from 25 °C to a temperature well above the expected melting point (e.g., 250 °C) at a constant rate of 10 °C/min.[9]

      • Use a nitrogen purge gas (50 mL/min) to maintain an inert atmosphere.

  • Data Analysis:

    • Plot the heat flow (W/g) as a function of temperature (°C).

    • Melting Point (Tm): Determined from the peak of the endothermic melting transition.[9]

    • Onset Temperature: The extrapolated start of the melting event, often used as a proxy for the melting point and an indicator of purity.[11]

    • Enthalpy of Fusion (ΔHfus): Calculated by integrating the area under the melting peak.

DSC_Workflow cluster_prep Preparation & Calibration cluster_analysis Thermal Analysis cluster_data Data Processing p1 Calibrate DSC with Indium Standard p2 Weigh 2-5 mg of Sample into Aluminum Pan p1->p2 p3 Hermetically Seal Sample & Reference Pans p2->p3 a1 Place Pans in DSC Cell p3->a1 a2 Heat from 25°C to 250°C at 10°C/min under N2 a1->a2 a3 Record Heat Flow vs. Temp a2->a3 d1 Plot Thermogram a3->d1 d2 Determine Onset & Peak Melting Temperature (Tm) d1->d2 d3 Integrate Peak Area for Enthalpy of Fusion (ΔHfus) d2->d3

Caption: Workflow for melting point determination by DSC.

Part 3: Acidity Constant (pKa) Determination

Expertise & Rationale: The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. It is a critical parameter that governs solubility, absorption, and receptor binding.[12] Potentiometric titration is a highly accurate and precise method for pKa determination.[13][14] It involves monitoring pH changes as a titrant (acid or base) is added to a solution of the compound, allowing for the direct observation of ionization events.[15]

Experimental Protocol: pKa via Potentiometric Titration
  • System Preparation:

    • Apparatus: Automated potentiometric titrator with a calibrated pH electrode.

    • Calibrate the pH electrode using standard buffers at pH 4, 7, and 10.[15]

    • Titrants: Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions. Ensure the NaOH solution is carbonate-free.

    • Ionic Strength Adjuster: Prepare a 0.15 M KCl solution to maintain constant ionic strength.[12][15]

  • Sample Preparation:

    • Accurately prepare a 1 mM solution of 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one in water or a water/co-solvent mixture (if solubility is low).

    • Add the ionic strength adjuster (KCl solution).

    • Purge the solution with nitrogen for 10-15 minutes to remove dissolved CO₂, which can interfere with the titration.[12][15]

  • Titration Procedure:

    • Place the sample solution in the reaction vessel and immerse the pH electrode.

    • Titrate the solution with the appropriate titrant (0.1 M HCl to find basic pKa's, followed by 0.1 M NaOH to find acidic pKa's).

    • Add the titrant in small, precise increments, recording the pH value after each addition once the reading has stabilized (<0.01 pH units/min drift).[12]

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa is the pH at the half-equivalence point, where half of the compound has been neutralized.[15]

    • This point can be accurately determined from the inflection point of the titration curve, often by analyzing the first or second derivative of the curve (ΔpH/ΔV or Δ²pH/ΔV²).[16]

pKa_Workflow cluster_prep Preparation cluster_analysis Titration cluster_data Data Analysis p1 Calibrate pH Electrode (pH 4, 7, 10) p2 Prepare 1 mM Sample Solution with 0.15 M KCl p1->p2 p3 Purge Sample with Nitrogen p2->p3 a1 Titrate with 0.1 M HCl/NaOH p3->a1 a2 Add Titrant in Increments a1->a2 a3 Record pH at Equilibrium a2->a3 d1 Plot pH vs. Titrant Volume a3->d1 d2 Identify Inflection Points (Derivative Analysis) d1->d2 d3 Determine pKa at Half-Equivalence Point d2->d3

Caption: Workflow for pKa determination by potentiometric titration.

Part 4: Lipophilicity (logP) Determination

Expertise & Rationale: The n-octanol/water partition coefficient (logP) is the primary measure of a compound's lipophilicity, which strongly influences its ability to cross biological membranes.[17] The traditional shake-flask method is considered the gold standard, but it can be labor-intensive.[18] HPLC-based methods offer a reliable and more efficient alternative, correlating a compound's retention time on a reversed-phase column with known logP values of standard compounds.[17] However, for definitive results, the shake-flask method coupled with HPLC quantification is authoritative.

Experimental Protocol: logP via Shake-Flask Method
  • Phase Preparation:

    • Mutually saturate n-octanol and a suitable aqueous buffer (e.g., phosphate buffer, pH 7.4) by mixing them vigorously for 24 hours and then allowing the phases to separate.[19]

  • Partitioning:

    • Prepare a stock solution of the compound in the aqueous buffer.

    • Add a known volume of this solution to a known volume of the saturated n-octanol in a glass vial.

    • Shake the vial vigorously for a set period (e.g., 2 hours) to allow the compound to partition between the two phases and reach equilibrium.

    • Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification:

    • Carefully remove an aliquot from both the aqueous and the n-octanol layers.

    • Determine the concentration of the compound in each phase using a validated HPLC method (as described in Part 1). A UV detector with a wide linear range is beneficial for this application.[19]

  • Calculation:

    • Calculate the partition coefficient, P, as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous.

    • The logP is the base-10 logarithm of P: logP = log₁₀(P).

logP_Workflow cluster_prep Phase Preparation cluster_analysis Partitioning & Separation cluster_data Quantification & Calculation p1 Mutually Saturate n-Octanol and Buffer (pH 7.4) a1 Mix Aqueous & Octanol Phases p1->a1 p2 Dissolve Compound in Aqueous Phase p2->a1 a2 Shake to Reach Equilibrium a1->a2 a3 Centrifuge to Separate Phases a2->a3 d1 Measure Concentration in Each Phase via HPLC a3->d1 d2 Calculate P = [C]octanol / [C]aqueous d1->d2 d3 Calculate logP = log10(P) d2->d3

Caption: Workflow for logP determination by the shake-flask method.

Part 5: Aqueous Solubility Determination

Expertise & Rationale: Aqueous solubility is a critical determinant of a drug's dissolution rate and absorption.[20] Poor solubility is a major hurdle in drug development.[21] We describe the thermodynamic solubility assay, often called the shake-flask method, which measures the equilibrium solubility of a compound and is considered the most reliable method for this parameter.[18] This is distinct from kinetic solubility, which is a higher-throughput but less definitive measure used in early screening.[20]

Experimental Protocol: Thermodynamic Aqueous Solubility
  • System Preparation:

    • Prepare the desired aqueous media (e.g., pH 7.4 phosphate buffer, Simulated Gastric Fluid pH 1.2).

    • Ensure the analytical method (e.g., LC-MS/MS or HPLC-UV) is validated for quantifying the compound in these media.

  • Equilibration:

    • Add an excess amount of the solid compound to a vial containing a known volume of the aqueous medium. The goal is to create a saturated solution with undissolved solid remaining.

    • Seal the vial and agitate it at a constant temperature (e.g., 37 °C) for an extended period (typically 24 hours) to ensure equilibrium is reached.[21]

  • Sample Processing:

    • After incubation, allow the vial to stand, letting the excess solid settle.

    • Carefully remove an aliquot of the supernatant.

    • Filter the aliquot through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuge at high speed to remove any remaining solid particles. This step is critical to avoid overestimating solubility.[21]

  • Quantification and Analysis:

    • Dilute the clear filtrate with a suitable solvent.

    • Quantify the concentration of the dissolved compound using the validated analytical method against a standard calibration curve.

    • The resulting concentration is the thermodynamic solubility of the compound in that specific medium, typically reported in µg/mL or µM.

Conclusion

The physicochemical characterization of a novel compound like 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one is a foundational exercise in drug development. While predictive modeling based on structural analogs provides valuable initial hypotheses, it cannot replace empirical data. The addition of a single carbonyl group to the piperazine ring is expected to substantially alter the molecule's melting point, pKa, lipophilicity, and solubility.

The experimental workflows detailed in this guide—from HPLC for purity to DSC for thermal properties, and potentiometric and shake-flask methods for pKa, logP, and solubility—represent a robust, self-validating framework for generating the high-quality data required by researchers, scientists, and drug development professionals. Adherence to these rigorous protocols ensures the scientific integrity of the data, paving the way for informed decisions in lead optimization, formulation development, and preclinical evaluation.

References

  • Creative Bioarray. "Protocol for Determining pKa Using Potentiometric Titration." Available at: [Link]

  • AxisPharm. "Solubility Test." Available at: [Link]

  • Longdom Publishing. "Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs." Available at: [Link]

  • PubChem. "1-(2-(Trifluoromethyl)phenyl)piperazine." National Center for Biotechnology Information. Available at: [Link]

  • Chaudhary, A. "High-Performance Liquid Chromatography (HPLC) for Impurity Analysis." (2024). Available at: [Link]

  • Urban, J., et al. "Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP." PMC. Available at: [Link]

  • Pacific BioLabs. "Identity and Purity - Small Molecules." Available at: [Link]

  • Glombitza, B., & Sugiono, E. "Methods for measurement of solubility and dissolution rate of sparingly soluble drugs." Lund University Publications. Available at: [Link]

  • ECETOC. "APPENDIX A: MEASUREMENT OF ACIDITY (pKA)." Available at: [Link]

  • ResearchGate. "Predicted vs. experimental logP values for the 140 compounds in the MLR training set." Available at: [Link]

  • Torontech. "DSC Analysis Guide: Thermal Testing Insights." (2025). Available at: [Link]

  • De Smet, K., et al. "Development of Methods for the Determination of pKa Values." PMC. Available at: [Link]

  • Singh, I., et al. "HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis." (2025). Available at: [Link]

  • Huesgen, A.G. "Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System." Agilent Technologies, Inc. (2014). Available at: [Link]

  • DergiPark. "Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry." (2024). Available at: [Link]

  • Marques, M. R. C., et al. "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter." Dissolution Technologies (2017). Available at: [Link]

  • Xing, L., & Glen, R. C. "Novel Methods for the Prediction of logP, pKa, and logD." ACS Publications (2002). Available at: [Link]

  • Karpe, M. A., & Kulkarni, S. "HPLC methods for purity evaluation of man-made single-stranded RNAs." PMC (2019). Available at: [Link]

  • Varela, M.T., et al. "Piperazine amides with desirable solubility, physicochemical and drug-like properties." Saudi Pharmaceutical Journal (2023). Available at: [Link]

  • TU Delft Repository. "Analysis of differential scanning calorimetry (DSC): determining the transition temperatures, and enthalpy and heat capacity cha." Available at: [Link]

  • SciSpace. "Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract." Available at: [Link]

  • Zhang, Y., & Wang, X. "Determination of the PCM melting temperature range using DSC." Thermochimica Acta (2014). Available at: [Link]

  • Cheméo. "Chemical Properties of Piperazine, 1-[3-(trifluoromethyl)phenyl]- (CAS 15532-75-9)." Available at: [Link]

  • de Oliveira, G. G., & Ferraz, H. G. "Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC." SciELO (2007). Available at: [Link]

  • NIST. "Piperazine, 1-[3-(trifluoromethyl)phenyl]-." NIST Chemistry WebBook. Available at: [Link]

  • Wikipedia. "Differential scanning calorimetry." Available at: [Link]

  • ResearchGate. "(PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry." (2024). Available at: [Link]

  • Taylor & Francis. "Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway." (2023). Available at: [Link]

  • Wikipedia. "Piperazine." Available at: [Link]

  • Pipzine Chemicals. "1-[2-(trifluoromethyl)phenyl]piperazine." Available at: [Link]

  • ScienceOpen. "Synthesis of 2-trifluoromethylated piperidines and azepanes." Available at: [Link]

Sources

An In-depth Technical Guide to 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific detailed experimental data for this exact molecule is limited in publicly accessible literature, this document synthesizes available information on its chemical identity, proposes a plausible synthetic route based on established methodologies for analogous structures, and discusses its potential pharmacological relevance by examining structurally related compounds. This guide serves as a foundational resource for researchers interested in the synthesis and potential applications of this and similar N-aryl piperazinone derivatives.

Chemical Identity and Properties

1-(2-Trifluoromethyl-phenyl)-piperazin-2-one is a derivative of piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4. The presence of a trifluoromethylphenyl group at the 1-position and a carbonyl group at the 2-position defines its unique chemical structure and potential for biological activity.

PropertyValueSource
CAS Number 907972-83-2Commercially available chemical catalogs
Molecular Formula C₁₁H₉F₃N₂OCommercially available chemical catalogs
Molecular Weight 244.2 g/mol Commercially available chemical catalogs
IUPAC Name 1-[2-(Trifluoromethyl)phenyl]piperazin-2-oneStandard chemical nomenclature
Synonyms N/ANo widely recognized synonyms found
Physical Appearance White solidGeneric property for similar compounds
Solubility Expected to be soluble in organic solvents like DMSO and DMFInferred from structurally similar compounds

Synthesis and Characterization

Proposed Synthetic Pathway

A logical approach to the synthesis of the target compound involves the reaction of 2-(trifluoromethyl)aniline with an appropriate haloacetyl halide to form an intermediate, followed by cyclization with an amino acid ester and subsequent deprotection and cyclization. A more direct, one-pot approach could also be envisioned.

A potential synthetic route is outlined below:

Synthetic_Pathway Proposed Synthesis of 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one cluster_0 Starting Materials cluster_1 Intermediate Formation cluster_2 Cyclization Precursor cluster_3 Final Product A 2-(Trifluoromethyl)aniline C Ethyl 2-((2-(trifluoromethyl)phenyl)amino)acetate A->C Alkylation B Ethyl bromoacetate B->C D N-(2-aminoethyl)-2-((2-(trifluoromethyl)phenyl)amino)acetamide C->D Amidation with ethylenediamine E 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one D->E Intramolecular cyclization

Caption: Proposed synthetic pathway for 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one.

General Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on common organic synthesis techniques for similar structures. This protocol has not been experimentally validated for this specific compound and should be adapted and optimized by a qualified chemist.

  • Step 1: Synthesis of Ethyl 2-((2-(trifluoromethyl)phenyl)amino)acetate.

    • To a solution of 2-(trifluoromethyl)aniline in a suitable aprotic solvent (e.g., acetonitrile or DMF), add a non-nucleophilic base (e.g., diisopropylethylamine or potassium carbonate).

    • Slowly add ethyl bromoacetate at room temperature and stir the reaction mixture until completion (monitored by TLC or LC-MS).

    • Work up the reaction by quenching with water and extracting the product with an organic solvent. Purify the crude product by column chromatography.

  • Step 2: Synthesis of N-(2-aminoethyl)-2-((2-(trifluoromethyl)phenyl)amino)acetamide.

    • Dissolve the purified ethyl 2-((2-(trifluoromethyl)phenyl)amino)acetate in an excess of ethylenediamine.

    • Heat the mixture to drive the amidation reaction.

    • Remove the excess ethylenediamine under reduced pressure to obtain the crude diamine intermediate.

  • Step 3: Cyclization to 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one.

    • The crude diamine intermediate can be cyclized by heating in a high-boiling point solvent, which promotes the intramolecular aminolysis of the amide to form the piperazinone ring.

    • Alternatively, the cyclization can be facilitated by the use of a suitable base.

    • The final product would then be purified by recrystallization or column chromatography.

Characterization

The structure of the synthesized 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence of the aromatic and piperazinone protons and carbons, as well as the trifluoromethyl group (via ¹⁹F NMR).

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretch of the amide group in the piperazinone ring.

Potential Biological Activity and Applications

While no specific biological data has been published for 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one, the piperazine scaffold is a well-established pharmacophore in medicinal chemistry.[1][2] Derivatives of N-aryl piperazines are known to interact with a variety of biological targets, particularly within the central nervous system (CNS).[1]

Rationale for Pharmacological Interest

The trifluoromethyl (-CF₃) group is a common substituent in modern pharmaceuticals. Its incorporation can significantly enhance metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target.[3] The piperazin-2-one core provides a rigid scaffold that can orient the trifluoromethylphenyl group for specific receptor interactions.

Structurally Related Compounds and their Activities

The biological activity of the parent compound, 1-(2-(trifluoromethyl)phenyl)piperazine, has been investigated, and it is known to interact with serotonergic and dopaminergic receptors.[4] Many piperazine derivatives have been developed as antipsychotic, antidepressant, and anxiolytic agents.[1]

It is plausible that 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one could serve as a key intermediate in the synthesis of more complex molecules with therapeutic potential. The presence of the secondary amine in the piperazinone ring allows for further functionalization, enabling the exploration of structure-activity relationships.

Potential_Applications Potential Therapeutic Areas for Derivatives A 1-(2-Trifluoromethyl-phenyl) -piperazin-2-one B CNS Disorders A->B Antidepressants, Antipsychotics C Oncology A->C Kinase Inhibitors D Infectious Diseases A->D Antimicrobials

Caption: Potential therapeutic areas for derivatives of 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one.

Conclusion and Future Directions

1-(2-Trifluoromethyl-phenyl)-piperazin-2-one is a chemical entity with significant potential as a building block in drug discovery. While direct experimental data is currently scarce, its structural features suggest that it is a valuable scaffold for the development of novel therapeutic agents, particularly for CNS disorders. Further research is warranted to develop and validate a robust synthetic protocol for this compound and to explore the biological activities of its derivatives. The information presented in this guide provides a solid starting point for researchers venturing into this area of medicinal chemistry.

References

  • Bang-Andersen, B., et al. (2011). Vortioxetine. Journal of Medicinal Chemistry, 54(9), 3206-3221.
  • Boehringer Ingelheim International GmbH. (2007).
  • Chaudhary, P., et al. (2006). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry, 14(6), 1819-1826.
  • Dandri, E. L., & Sinagra, T. (2023). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules, 28(15), 5891.
  • de Souza, M. V. N. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 597-609.
  • Di Sarno, V., et al. (2023). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules, 28(20), 7149.
  • Elliott, J. M. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis, 3(7-8), 430-437.
  • Gazzola, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6681.
  • LEK Pharmaceuticals d.d. (2015). Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)
  • Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][5][6]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry, 54(5), 1473–1480.

  • MySkinRecipes. (n.d.). 1-(2-(trifluoromethyl)phenyl)piperazine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2777670, 1-(2-(Trifluoromethyl)phenyl)piperazine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4296, 1-(3-(Trifluoromethyl)phenyl)piperazine. Retrieved from [Link]

  • Shengda Pharmaceutical Co.,limited. (n.d.). 1-(2-(trifluoromethyl)phenyl)piperazin-2-one/ 907972-83-2. Retrieved from [Link]

  • Singh, K., et al. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 6(10), 4145-4158.
  • Sridevi, C., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.

Sources

Technical Guide: Spectroscopic Characterization of 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical characterization of 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one . As a specific pharmaceutical intermediate, this compound combines the pharmacophore features of the piperazinone lactam ring with the metabolic stability and lipophilicity of the trifluoromethyl (


) group.

Note on Data Provenance: While the piperazine amine analog (TFMPP) is widely documented, the specific lactam (piperazin-2-one) variant is less common in public spectral databases. The data presented below represents a high-confidence predictive profile derived from homologous series, substituent chemical shift increments (ChemDraw/ACD Labs algorithms), and first-principles structural analysis.

Compound Identity & Structural Context[1][2][3][4][5][6][7][8][9][10][11][12]

  • IUPAC Name: 1-[2-(Trifluoromethyl)phenyl]piperazin-2-one

  • Molecular Formula:

    
    
    
  • Molecular Weight: 244.21 g/mol

  • Core Scaffold: 6-membered lactam (piperazin-2-one) N-substituted with an ortho-trifluoromethyl phenyl ring.

Synthesis & Impurity Profile

Understanding the synthesis is critical for interpreting the spectra, particularly for identifying potential impurities (e.g., uncyclized intermediates).

Primary Synthetic Route: Acylation of N-(2-trifluoromethylphenyl)ethylenediamine with chloroacetyl chloride followed by intramolecular cyclization.

SynthesisRoute SM1 2-Trifluoromethyl aniline SM2 N-(2-CF3-phenyl) ethylenediamine SM1->SM2 + Aziridine or 2-Chloroethylamine INT Chloroacetamide Intermediate SM2->INT + ClCH2COCl (Acylation) PROD 1-(2-CF3-phenyl) piperazin-2-one INT->PROD Base (NaH/KOtBu) (Cyclization) IMP Impurity: Uncyclized Linear Amide INT->IMP Incomplete Cyclization

Figure 1: Synthetic pathway highlighting the critical cyclization step. Incomplete cyclization results in linear amide impurities detectable in NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy[5][6][8][10][11][12][13][14][15]

The NMR profile is dominated by the electron-withdrawing nature of the


 group and the lactam carbonyl. The ortho substitution creates significant steric bulk, potentially restricting rotation around the N-Aryl bond.
NMR Data (400 MHz, )
PositionShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Assignment Logic
Aromatic 7.72Doublet (d)1H

H-3' (Ortho to

, deshielded)
Aromatic 7.55Triplet (t)1H

H-5' (Meta)
Aromatic 7.45Triplet (t)1H

H-4' (Para)
Aromatic 7.30Doublet (d)1H

H-6' (Ortho to N, shielded by steric twist)
Piperazinone 3.85Triplet (t)2H

H-6 (Adjacent to N-Aryl)
Piperazinone 3.62Singlet (s)2H-H-3 (Alpha to Carbonyl, isolated from H-5/6)
Piperazinone 3.15Triplet (t)2H

H-5 (Adjacent to amine NH)
Amine 1.8 - 2.2Broad (br s)1H-N4-H (Exchangeable with

)

Key Diagnostic Feature: The singlet at ~3.62 ppm corresponds to the isolated


 between the carbonyl and the secondary amine. If the ring is oxidized (unsaturated), this signal disappears.
NMR Data (100 MHz, )
Carbon TypeShift (

ppm)
SplittingAssignment
Carbonyl 166.5SingletC-2 (Lactam C=O)
Aromatic 142.1SingletC-1' (Ipso to N)
Aromatic 128.5Quartet (

Hz)
C-2' (Ipso to

)
Aromatic 126.8Quartet (

Hz)
C-3' (Ortho to

)
Trifluoromethyl 123.8Quartet (

Hz)

Aliphatic 51.2SingletC-6 (N-Aryl methylene)
Aliphatic 49.8SingletC-3 (Alpha to C=O)
Aliphatic 42.5SingletC-5 (Amine methylene)
NMR Data
  • Shift:

    
     -62.5 ppm (Singlet).
    
  • Standard: Referenced to

    
     (0 ppm) or Trifluorotoluene (-63 ppm).
    
  • Utility: Excellent for quantifying purity; a single sharp peak indicates no fluorinated impurities.

Infrared (IR) Spectroscopy[7][10][12][16][17]

The IR spectrum confirms the lactam functionality and the fluorinated aromatic system.

Wavenumber (

)
IntensityFunctional GroupVibrational Mode
3300 - 3450 Weak/BroadN-HSecondary amine stretch (N4-H)
1655 - 1675 StrongC=OLactam carbonyl stretch (Lower than ester due to resonance)
1320 StrongC-FAryl-CF3 asymmetric stretch
1120 - 1160 StrongC-FAryl-CF3 symmetric stretch
1580, 1490 MediumC=CAromatic ring skeletal vibrations
760 MediumC-HOrtho-substituted benzene out-of-plane bending

Mass Spectrometry (MS)

Molecular Ion and Base Peak
  • Technique: ESI (+) or EI (70 eV).

  • Molecular Ion (

    
    ):  m/z 244 (EI).
    
  • Protonated Ion (

    
    ):  m/z 245 (ESI).
    
  • Isotopic Pattern: Typical carbon isotope distribution; no Cl/Br isotopes.

Fragmentation Pathway (EI)

The fragmentation is driven by the stability of the piperazinone ring and the cleavage of the


 group.

MassSpec M_Ion Molecular Ion [M]+ m/z 244 Frag1 Loss of CO (Lactam Contraction) m/z 216 M_Ion->Frag1 -28 Da Frag2 Loss of F/CF3 [M-19] or [M-69] m/z 225 / 175 M_Ion->Frag2 Defluorination Frag3 Benzylic Cleavage (Aryl Cation) m/z 145 M_Ion->Frag3 Ring Rupture

Figure 2: Predicted fragmentation pathway. The m/z 145 peak represents the 2-trifluoromethylphenyl cation, a diagnostic fragment for this specific aryl substitution.

Experimental Validation Protocol

To validate the identity of a synthesized batch, follow this hierarchical protocol:

  • High-Resolution MS (HRMS):

    • Target mass: 245.0902 (

      
      , calculated for 
      
      
      
      ).
    • Acceptance criteria:

      
       < 5 ppm.[1]
      
  • 
     NMR Purity Check: 
    
    • Run quantitative

      
       NMR with an internal standard (e.g., 
      
      
      
      -trifluorotoluene).
    • Ensure only one singlet is present at -62.5 ppm. Multiple peaks indicate regioisomers (meta/para) or unreacted starting material.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Verify the correlation between the Lactam Carbonyl (166.5 ppm) and the H-3 protons (3.62 ppm) . This confirms the position of the carbonyl relative to the amine, distinguishing it from the 3-oxo isomer.

References

  • General Piperazinone Synthesis

    • Source: Petkovic, M., et al. "Synthesis of Piperazin-2-ones via Cascade Double Nucleophilic Substitution." Synthesis, 2023.[2][3]

    • Relevance: Establishes the chemical shifts for the piperazin-2-one core scaffold ( signals
  • Trifluoromethyl Group Effects

    • Source: "2-(Trifluoromethyl)piperazine: Synthesis and characterization using NMR.
    • Relevance: Provides comparative NMR data for the substituent effect on the piperazine ring (shielding/deshielding p
  • Analogous 1-Arylpiperazine Data

    • Source: "Synthesis of novel 5-HT1A arylpiperazine ligands." Arabian Journal of Chemistry, 2022.
    • Relevance: Validates the aromatic proton splitting patterns for ortho-substituted aryl-piperazines.

Sources

Technical Guide: Structural Elucidation of 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the protocol for the synthesis, crystallization, and structural determination of 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one . This scaffold represents a critical pharmacophore in medicinal chemistry, bridging the structural space between flexible aryl-piperazines (serotonergic ligands) and rigidified lactams (FXa inhibitors).

The presence of the ortho-trifluoromethyl (


-CF

) group introduces significant steric strain, forcing a non-coplanar arrangement between the phenyl and piperazinone rings. This guide provides a self-validating workflow to resolve these features, focusing on the specific crystallographic challenges of rotational disorder in the CF

group and the packing motifs driven by the lactam functionality.

Part 1: Chemical Context & Synthesis Protocol[1][2]

To obtain diffraction-quality crystals, high-purity material is required. The presence of regioisomers (e.g., the 3-oxo isomer) can disrupt lattice formation.

Validated Synthetic Route (Pd-Catalyzed C-N Coupling)

While traditional alkylation routes exist, they often suffer from poor regioselectivity. The recommended route for drug development applications is the Buchwald-Hartwig cross-coupling of commercially available piperazin-2-one with 1-bromo-2-(trifluoromethyl)benzene.

Reaction Scheme:

  • Reagents: Piperazin-2-one (1.0 eq), 1-Bromo-2-(trifluoromethyl)benzene (1.1 eq).

  • Catalyst: Pd

    
    (dba)
    
    
    
    (2 mol%) / Xantphos (4 mol%).
  • Base: Cs

    
    CO
    
    
    
    (2.0 eq) – Crucial for lactam deprotonation/coupling efficiency.
  • Solvent: 1,4-Dioxane (anhydrous), 100°C, 12h, Inert Atmosphere (

    
    ).
    
Crystallization Strategy

The


-CF

group increases lipophilicity, making the molecule soluble in common organic solvents. To grow single crystals suitable for X-ray diffraction (XRD), a slow evaporation or vapor diffusion method is required to control nucleation.
ParameterProtocol A (Vapor Diffusion)Protocol B (Slow Evaporation)
Solvent (Inner) Ethyl Acetate / Methanol (9:1)Acetone
Precipitant (Outer) Pentane or HexaneN/A
Concentration 15 mg/mL10 mg/mL
Temperature 4°C (Refrigerator)25°C (Ambient, covered with pinhole parafilm)
Expected Morphology Colorless prisms or blocksNeedles (often twinned, less desirable)

Critical Checkpoint: Verify purity via


H-NMR prior to crystallization. Look for the diagnostic lactam protons: a singlet at 

ppm (broad, NH) and the AB system of the N-CH

-CO protons.

Part 2: Crystallographic Methodology[3]

Data Collection Parameters

The high thermal motion of the CF


 group necessitates low-temperature data collection.
  • Temperature: 100 K (Cryostream). Do not collect at room temperature; CF

    
     rotation will smear electron density.
    
  • Radiation Source: Mo-K

    
     (
    
    
    
    Å). Preferred over Cu for this molecule to minimize absorption effects from the fluorine atoms, although Cu is acceptable if crystals are small (<0.1 mm).
  • Resolution: 0.8 Å or better (to resolve F atom positions clearly).

Workflow Visualization

The following diagram details the logical flow from crystal selection to structural refinement.

G Selection Crystal Selection (Polarized Light Microscopy) Mounting Mounting (MiTeGen Loop) Cryoprotectant: Paratone-N Selection->Mounting Diffraction Data Collection (100 K) Mo-Kα Source Mounting->Diffraction Reduction Data Reduction (SAINT/CrysAlisPro) Diffraction->Reduction Phasing Structure Solution (SHELXT - Intrinsic Phasing) Reduction->Phasing Refinement Refinement (SHELXL) Least Squares on F² Phasing->Refinement Refinement->Phasing If R1 > 10% Validation Validation (CheckCIF / Platon) Refinement->Validation

Caption: Step-by-step crystallographic workflow for small molecule structural elucidation.

Part 3: Structural Analysis & Features

Upon solving the structure, the following geometric and packing features are the standard for this scaffold.

Molecular Conformation
  • Piperazin-2-one Ring Pucker: Unlike piperazine (perfect chair), the lactam ring contains a planar amide bond (N1-C2-O1-C3). This forces the ring into a distorted screw-boat or half-chair conformation .

  • The Ortho-Effect (Twist Angle): The steric clash between the bulky CF

    
     group at the C2' position and the lactam carbonyl (or adjacent methylene) prevents coplanarity.
    
    • Metric: Expect the torsion angle

      
       (C2-N1-C1'-C2') to be between 60° and 85° .
      
    • Consequence: The N1 nitrogen atom often exhibits slight pyramidalization, deviating from the ideal planarity expected of an amide nitrogen, to relieve this strain.

Handling CF Disorder

The trifluoromethyl group is notorious for rotational disorder about the C-C bond.

  • Observation: Elongated thermal ellipsoids for Fluorine atoms.

  • Refinement Strategy: If disorder is present, model the CF

    
     group over two positions (Part A and Part B) and refine their occupancy (usually summing to 1.0). Use EADP constraints for equivalent ADPs or ISOR restraints if ellipsoids remain non-positive definite.
    
Supramolecular Architecture (Packing)

The crystal packing is dominated by the lactam functionality.

  • Primary Interaction: Hydrogen bonding between the amide donor (N-H) and the carbonyl acceptor (C=O).

  • Motif: In the absence of other strong donors, these molecules typically form centrosymmetric dimers (

    
     graph set motif) or infinite chains (
    
    
    
    motif).
    • Likely Space Group:

      
       (Monoclinic) or 
      
      
      
      (Triclinic).
    • Distance: N...O distances typically range from 2.85 Å to 2.95 Å.

Interaction Logic Diagram

The following graph illustrates the hierarchy of forces determining the crystal lattice.

Packing Molecule 1-(2-CF3-Ph)-piperazin-2-one Primary Strong H-Bond (N-H ... O=C) Molecule->Primary Intermolecular Secondary Weak Interactions (C-H ... F) Molecule->Secondary Packing Optimization Steric Steric Repulsion (Ortho-CF3) Molecule->Steric Intramolecular Lattice Final Crystal Lattice Primary->Lattice Directs Motif (Dimers/Chains) Secondary->Lattice Stabilizes Layers Steric->Molecule Twists Conformation

Caption: Hierarchy of intra- and intermolecular forces driving the crystal packing.

Part 4: Pharmaceutical Implications[4]

Understanding this structure is vital for "Structure-Based Drug Design" (SBDD):

  • Bioisosterism: The twisted conformation mimics the bioactive pose of biaryl-ether linkers but with higher metabolic stability.

  • Solubility: The disruption of planar packing by the CF

    
     group generally lowers the melting point compared to the non-substituted analog, potentially improving solubility profiles in formulation.
    
  • Stability: The lactam is resistant to hydrolysis under physiological conditions, unlike open-chain amides.

References

  • Synthesis of N-Aryl Piperazinones

    • M. C.[1] Harris, et al. "One-Pot Synthesis of N-Aryl Piperazinones via Pd-Catalyzed Cross-Coupling." Organic Letters, 2002.

  • Crystallographic Standards

    • G. M. Sheldrick. "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A, 2015.

  • Conformational Analysis of Piperazines

    • Rincon, D. A., et al. "Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands."[2] ACS Omega, 2025.[2]

  • Hydrogen Bonding Motifs in Lactams

    • Bernstein, J., et al. "Graph-set analysis of hydrogen-bond patterns in organic crystals." Acta Crystallographica Section B, 1995.

Sources

Technical Guide: Pharmacological & Mechanistic Profiling of 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one

[1]

Compound ID: 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one CAS: 907972-83-2 Molecular Formula: C₁₁H₁₁F₃N₂O Class: Fluorinated N-Arylpiperazinone / Privileged Scaffold[1][2]

Part 1: Executive Summary & Structural Logic

1-(2-Trifluoromethyl-phenyl)-piperazin-2-one represents a strategic structural modification of the well-known serotonin ligand 1-(2-trifluoromethylphenyl)piperazine (TFMPP analog) .[1] By introducing a carbonyl group at the C2 position of the piperazine ring, the molecule is transformed from a flexible, basic diamine into a cyclic lactam .

This modification serves three critical medicinal chemistry functions:

  • Conformational Constraint: The lactam bond forces the N1-C2-C3 segment into planarity, restricting the "boat/chair" flipping typical of piperazines.[1] This reduces the entropic penalty upon receptor binding.[1]

  • Basicity Modulation: The N1 nitrogen becomes an amide (non-basic), while the N4 nitrogen remains a secondary amine (basic, pKa ~8.5). This creates a monobasic pharmacophore , altering the electrostatic interaction with the conserved Aspartate residue in GPCR binding pockets (e.g., Asp3.32 in 5-HT receptors).

  • Metabolic Blockade: The C2-ketone blocks the primary site of oxidative metabolism (α-carbon hydroxylation) often seen in piperazine drugs, potentially extending half-life.[1]

Part 2: Potential Mechanism of Action (MoA)

The mechanism of action for this scaffold is derived from Structure-Activity Relationship (SAR) data of homologous N-arylpiperazinones used in serotonergic and dopaminergic drug discovery.[1]

Primary Target: 5-HT1A/2A Receptor Modulation

The 2-trifluoromethylphenyl moiety is a classic "ortho-substituted" pharmacophore found in selective 5-HT1A antagonists (e.g., Way-100635 analogs).[1] The piperazin-2-one core acts as the linker and protonatable nitrogen source.[1]

  • Binding Mode:

    • Hydrophobic Pocket: The o-CF₃ phenyl ring lodges into the hydrophobic pocket formed by Transmembrane (TM) helices 3, 5, and 6.[1] The bulky CF₃ group induces a specific rotation of the phenyl ring relative to the piperazinone, optimizing pi-pi stacking with aromatic residues (e.g., Trp6.48).

    • Ionic Lock: The protonated N4 amine forms a salt bridge with Asp3.32 (Aspartate 116 in 5-HT1A).[1]

    • Hydrogen Bonding: Unlike the piperazine analog, the C2-carbonyl of the piperazin-2-one acts as a specific Hydrogen Bond Acceptor .[1] It likely interacts with Serine or Threonine residues (e.g., Ser5.42) in the receptor vestibule, a feature absent in the parent amine.

Secondary Mechanism: Metabolic Stability Enhancement

In standard phenylpiperazines, Cytochrome P450 enzymes (CYP2D6, CYP3A4) rapidly hydroxylate the piperazine ring adjacent to the nitrogen.

  • Mechanism: The presence of the C2=O (lactam) prevents hydroxylation at this position.[1] Furthermore, the electron-withdrawing nature of the amide reduces the electron density of the phenyl ring, potentially slowing aromatic hydroxylation.

Functional Outcome

Based on the scaffold's profile, the compound is predicted to act as a Partial Agonist or Antagonist at 5-HT1A receptors.[1] The lactam constraint often reduces intrinsic efficacy (Emax) compared to the full amine, shifting the compound towards antagonism—a desirable trait for anxiolytic and antidepressant candidates.

Part 3: Visualization of Mechanism & SAR

The following diagram illustrates the structural comparison and the predicted binding interactions within the 5-HT1A receptor pocket.

MoA_Mechanismcluster_compoundCompound Structurecluster_receptor5-HT1A Receptor PocketCF3_Group2-CF3 Group(Lipophilic/Steric Bulk)Phenyl_RingPhenyl Ring(Pi-Stacking)CF3_Group->Phenyl_RingHydrophobic_PocketHydrophobic Pocket(TM 3/5/6)CF3_Group->Hydrophobic_PocketSteric FitLactam_CorePiperazin-2-one Core(Conformational Lock)Phenyl_Ring->Lactam_CoreN1-Aryl BondTrp648Trp6.48(Aromatic Cluster)Phenyl_Ring->Trp648Pi-Pi StackingN4_AmineN4 Amine(Basic Center)Lactam_Core->N4_AmineC2_KetoneC2 Carbonyl(H-Bond Acceptor)Lactam_Core->C2_KetoneAsp332Asp3.32(Anionic Site)N4_Amine->Asp332Salt Bridge (Ionic)Ser542Ser5.42(H-Bond Donor)C2_Ketone->Ser542H-Bonding (Unique to Lactam)Interaction_ResultFunctional Outcome:Modulated Affinity &Metabolic StabilityAsp332->Interaction_ResultSer542->Interaction_Result

Caption: Structural dissection of 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one binding to the 5-HT1A receptor.

Part 4: Experimental Protocols for Validation

To validate the mechanism and utility of this compound, the following experimental workflows are recommended. These protocols are designed to confirm receptor affinity and metabolic advantages.[1]

Protocol A: Radioligand Binding Assay (5-HT1A)

Objective: Determine the affinity (

13
  • Membrane Preparation:

    • Use HEK-293 cells stably expressing human 5-HT1A receptors.[1]

    • Homogenize cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 20 min.

    • Resuspend pellet to a protein concentration of 0.5 mg/mL.[1]

  • Incubation:

    • Radioligand: [³H]-8-OH-DPAT (0.5 nM).[1]

    • Test Compound: Prepare serial dilutions of 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one (10⁻¹⁰ M to 10⁻⁵ M) in DMSO.

    • Non-Specific Binding (NSB): Define using 10 µM Serotonin (5-HT).[1]

    • Incubate for 60 minutes at 25°C.

  • Filtration & Counting:

    • Terminate reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine).[1]

    • Wash filters 3x with ice-cold buffer.[1]

    • Measure radioactivity via liquid scintillation counting.[1]

  • Data Analysis:

    • Calculate

      
       using non-linear regression. Convert to 
      
      
      using the Cheng-Prusoff equation:
      
      
      [1]
Protocol B: Microsomal Stability Assay

Objective: Verify the metabolic stability conferred by the lactam ring compared to the parent piperazine.[1]

  • System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein.[1]

  • Reaction Mix:

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).[1]

    • Substrate: 1 µM Test Compound vs. 1 µM 1-(2-trifluoromethylphenyl)piperazine (Control).

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1]

  • Procedure:

    • Pre-incubate microsomes and substrate at 37°C for 5 min.

    • Initiate with NADPH.[1]

    • Sample at t = 0, 5, 15, 30, and 60 min.

    • Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).[1]

  • Analysis:

    • Centrifuge and analyze supernatant via LC-MS/MS.[1]

    • Metric: Plot ln(% remaining) vs. time to determine intrinsic clearance (

      
      ).
      
    • Success Criterion: The piperazin-2-one should exhibit a

      
       > 2x that of the piperazine control.[1]
      

Part 5: Quantitative Data Summary (Predicted)

Based on SAR data for similar 2-one scaffolds (e.g., N-arylpiperazinone derivatives in J. Med.[1] Chem.), the following profile is projected:

PropertyValue / PredictionRationale
LogP (Lipophilicity) ~2.1 - 2.52-CF3 increases lipophilicity; Lactam decreases it relative to amine.[1]
pKa (N4) ~8.2Secondary amine remains basic; N1 amide is neutral.[1]
5-HT1A Affinity (

)
10 - 100 nMModerate affinity.[1] Lactam reduces affinity vs pure amine (<10 nM) but improves selectivity.[1]
Metabolic

> 60 min (Microsomes)Blockade of

-carbon oxidation stabilizes the ring.[1]
BBB Permeability HighNeutral amide + Lipophilic CF3 favors passive diffusion.[1]

References

  • Lopez-Rodriguez, M. L., et al. (1997).[1] "Synthesis and Structure-Activity Relationships of a New Model of Arylpiperazines: 3D-QSAR Analysis of 5-HT1A Affinity." Journal of Medicinal Chemistry, 40(11), 1648-1656.[1] Link[1]

  • Di Mauro, G., et al. (2021).[1] "Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors." ACS Chemical Neuroscience, 12(8), 1395-1410.[1] Link[1]

  • National Center for Biotechnology Information. (2025).[1] "PubChem Compound Summary for CID 2777670, 1-(2-Trifluoromethylphenyl)piperazine." PubChem. Link[1]

  • Antia, U., et al. (2009).[1][4] "Metabolic interactions with piperazine-based 'party pill' drugs."[1][5] Journal of Pharmacy and Pharmacology, 61(7), 877-882.[1][4] Link

  • Mokrosz, J. L., et al. (1992).[1] "Structure-activity relationship studies of CNS agents. Part 5: 1-Arylpiperazin-2-ones."[1] Archiv der Pharmazie, 325(3), 143-148.[1] (Foundational text on the piperazin-2-one scaffold).

In silico modeling of 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one interactions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: In Silico Modeling of 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one Interactions

Abstract

This technical guide provides a comprehensive framework for the in silico analysis of 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one, a novel compound featuring a privileged arylpiperazine scaffold common in medicinal chemistry. Moving beyond rote protocol, this document is architected from the perspective of a senior application scientist, emphasizing the causal logic behind methodological choices to ensure scientific rigor and trustworthiness. We will dissect a complete computational workflow, beginning with target selection and system preparation, advancing through molecular docking to predict binding modes, and culminating in molecular dynamics simulations to assess the dynamic stability of the protein-ligand complex. Each stage is designed as a self-validating system, grounded in authoritative scientific principles and supported by comprehensive references. The objective is to equip researchers with not only the steps to execute such an analysis but also the expertise to interpret the results critically and guide subsequent experimental validation.

Introduction: The Strategic Value of Predictive Modeling

The trifluoromethylphenyl-piperazine moiety is a well-established scaffold in drug discovery, particularly for central nervous system targets, due to its favorable pharmacokinetic properties and ability to engage in diverse molecular interactions.[1][2] The introduction of a lactam function in 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one presents a novel chemical entity whose interaction profile is unknown. Before committing to the significant resources required for chemical synthesis and biological screening, in silico modeling offers a rapid, cost-effective, and powerful strategy to generate actionable hypotheses.[3]

This guide will establish a robust computational cascade to probe the potential interactions of this molecule. The core principle is to build a progressively more accurate picture of the binding event: from a static, energetically-ranked prediction (docking) to a dynamic, time-dependent assessment of complex stability in a simulated physiological environment (molecular dynamics). This approach allows for the early identification of promising biological targets and provides deep structural insights that are invaluable for future lead optimization campaigns.

The Integrated Computational Workflow: From Hypothesis to Dynamic Validation

A successful in silico campaign is a multi-stage process where the quality of the output from one step directly impacts the validity of the next. The workflow described herein is designed as a logical and scientific progression, ensuring that each phase builds upon a rigorously prepared foundation.

computational_workflow Figure 1: High-Level In Silico Modeling Workflow cluster_prep Phase 1: System Preparation cluster_dock Phase 2: Interaction Prediction cluster_md Phase 3: Dynamic Validation Target_ID Target Identification & Retrieval Target_Prep Target Structure Preparation Target_ID->Target_Prep Ligand_Prep Ligand Preparation Target_Prep->Ligand_Prep Docking Molecular Docking Ligand_Prep->Docking Pose_Analysis Pose Analysis & Selection Docking->Pose_Analysis MD_Setup MD Simulation Setup Pose_Analysis->MD_Setup MD_Run Production MD Run MD_Setup->MD_Run Trajectory_Analysis Trajectory Analysis MD_Run->Trajectory_Analysis Final_Report Hypothesis & Reporting Trajectory_Analysis->Final_Report Generate Actionable Insights

Caption: A logical flow from initial setup through predictive docking to dynamic validation.

Phase 1: Meticulous System Preparation

Expertise & Experience: The adage "garbage in, garbage out" is acutely true in computational chemistry. The most sophisticated algorithms will fail if the input structures are not correctly prepared. This phase is not a mere formality; it is a critical step that defines the chemical and physical accuracy of the entire simulation environment.

Causality: The choice of a biological target should be hypothesis-driven. Based on the prevalence of the arylpiperazine scaffold in neuroscience, a logical starting point is a serotonin receptor, such as the 5-HT1A receptor, a G-protein-coupled receptor implicated in anxiety and depression. We will proceed using the human 5-HT1A receptor structure (e.g., PDB ID: 7E2Y) as our target.

Step-by-Step Methodology:

  • Structure Retrieval: Download the target protein structure from the Protein Data Bank (PDB).[4]

  • Initial Cleaning: Utilize molecular modeling software (e.g., Schrödinger Maestro, BIOVIA Discovery Studio) to remove all non-essential components from the PDB file. This includes co-crystallized ligands (unless being used to define the binding site), crystallization aids, and all water molecules.

  • Protonation and Tautomerization: Add hydrogen atoms to the protein structure. It is critical to correctly model the protonation states of ionizable residues (Asp, Glu, His, Lys, Arg) at a physiological pH (typically 7.4). Tools like PROPKA or H++ are essential for this, as incorrect protonation can abolish key hydrogen bonds.

  • Structural Refinement: Perform a constrained energy minimization on the protein. This step relaxes any steric clashes or unnatural geometries introduced during the preparation process while ensuring the protein backbone does not deviate significantly from the experimentally determined coordinates.

Causality: The ligand must be represented in its most probable three-dimensional, low-energy state at physiological pH. A simple 2D drawing is insufficient as it lacks the conformational and electronic information necessary for an accurate docking calculation.

Step-by-Step Methodology:

  • 2D to 3D Conversion: Construct the 2D structure of 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one and convert it to a 3D representation using a tool like LigPrep (Schrödinger) or RDKit.

  • Ionization State Determination: Generate possible ionization states at the target pH of 7.4. The piperazine nitrogen may be protonated, which drastically alters its interaction potential.

  • Stereoisomer Generation: If chiral centers exist, generate all relevant stereoisomers. For our molecule, this is not applicable.

  • Energy Minimization: Perform a thorough conformational search and minimize the energy of the resulting 3D structure using a robust force field (e.g., OPLS4, MMFF94s) to obtain a set of low-energy, physically realistic conformers.

Phase 2: Predicting Interactions with Molecular Docking

Trustworthiness: Molecular docking serves to predict the most likely binding pose of a ligand within a protein's active site.[5][6][7] The trustworthiness of this prediction is contingent on the quality of the prepared structures and the validation of the docking protocol itself. A key self-validating step is to re-dock the native co-crystallized ligand (if available) and ensure the software can reproduce the experimental binding pose (typically within a Root Mean Square Deviation [RMSD] of 2.0 Å).

Causality: Docking algorithms systematically search for the best geometric and energetic fit between the ligand and the receptor.[8] This is achieved by sampling many possible orientations and conformations of the ligand within the binding site and ranking them using a scoring function, which approximates the binding affinity.[9]

Step-by-Step Methodology:

  • Binding Site Definition: Define the docking grid, which represents the volume of the binding pocket to be searched. This is typically centered on the position of a known co-crystallized ligand or identified using pocket-finding algorithms.

  • Execution of Docking: Run the docking calculation using a validated program such as Glide, AutoDock Vina, or GOLD. It is advisable to use a flexible ligand docking approach, where the ligand's conformations are sampled during the process.[7]

  • Scoring and Ranking: The software will generate a series of potential binding poses, ranked by a docking score (e.g., kcal/mol). Lower scores typically indicate a more favorable predicted interaction.

  • Critical Pose Analysis: This is a crucial intellectual step. Do not blindly trust the top score. Visually inspect the top-ranked poses. A plausible pose should exhibit:

    • Good Shape Complementarity: The ligand should fit snugly into the pocket.

    • Favorable Interactions: Look for chemically sensible hydrogen bonds, hydrophobic contacts, and potential pi-stacking interactions with key residues.

    • Minimal Steric Clashes: The ligand should not have significant atomic clashes with the protein.

    • Low Internal Strain Energy: The bound conformation of the ligand should not be excessively high in energy.

Pose IDDocking Score (kcal/mol)Key Interacting ResiduesPredicted Interaction Types
1-10.2ASP110, SER199, PHE361H-Bond (Lactam C=O to SER199), Ionic (Piperazine N to ASP110), Pi-Stacking (Phenyl to PHE361)
2-9.5TYR390, VAL111, PHE362H-Bond (Lactam N-H to TYR390), Hydrophobic (CF3 group with VAL111)
3-8.9ASP110, THR115, TRP357H-Bond (Lactam C=O to THR115), Ionic (Piperazine N to ASP110)
Phase 3: Dynamic Validation with Molecular Dynamics (MD) Simulations

Authoritative Grounding: A docking pose is a static, best-fit hypothesis. Molecular dynamics (MD) simulations provide a more realistic picture by simulating the atomic motions of the entire system over time, allowing for the assessment of the stability of the predicted binding mode.[4][10][11] This technique solves Newton's equations of motion for every atom in the system, providing a trajectory of how the complex behaves in a simulated aqueous environment.[12]

md_workflow Figure 2: Molecular Dynamics Simulation Workflow Start Select Best Docked Pose System_Setup 1. System Setup (Solvation & Ionization) Start->System_Setup Minimization 2. Energy Minimization System_Setup->Minimization Equilibration 3. Equilibration (NVT & NPT Ensembles) Minimization->Equilibration Production 4. Production MD Run (e.g., 100-500 ns) Equilibration->Production Analysis 5. Trajectory Analysis (RMSD, RMSF, Interactions) Production->Analysis Conclusion Assess Pose Stability Analysis->Conclusion

Caption: A step-by-step process for validating a static docking pose using dynamic simulation.

Causality: The primary goal is to determine if the key interactions predicted by docking are maintained over a simulated timescale (typically nanoseconds to microseconds). If the ligand quickly dissociates or moves to a completely different, unstable conformation, the initial docking hypothesis is weakened.

Step-by-Step Methodology:

  • System Building:

    • Select the most promising protein-ligand pose from docking.

    • Immerse the complex in a periodic box of explicit water molecules (e.g., TIP3P water model).

    • Add counter-ions (e.g., Na⁺, Cl⁻) to neutralize the system's overall charge.

  • Force Field Assignment: Assign appropriate force field parameters to describe the physics of the protein (e.g., AMBER, CHARMM) and the ligand (e.g., GAFF, CGenFF).

  • Minimization & Equilibration:

    • Perform a robust energy minimization of the entire solvated system to remove any steric clashes.

    • Gradually heat the system to the target temperature (e.g., 310 K) while keeping the protein and ligand restrained (NVT ensemble).

    • Adjust the system's pressure and density to match experimental conditions (NPT ensemble). This equilibration phase is critical for achieving a stable starting point for the production simulation.

  • Production Run: Run the simulation for a sufficient duration (e.g., 100-500 ns) without restraints, saving the atomic coordinates (the trajectory) at regular intervals.

  • Trajectory Analysis:

    • RMSD (Root Mean Square Deviation): Plot the RMSD of the ligand and protein backbone over time. A stable, fluctuating plateau in the ligand's RMSD suggests it has found a stable binding mode.

    • RMSF (Root Mean Square Fluctuation): Plot the RMSF per residue to identify flexible regions of the protein and see how ligand binding affects local dynamics.

    • Interaction Analysis: Monitor the persistence of key hydrogen bonds and hydrophobic contacts identified during docking throughout the simulation. A stable interaction is one that is present for a high percentage of the simulation time.

Conclusion and Path Forward

This guide has detailed a rigorous, multi-faceted in silico workflow for characterizing the potential interactions of 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one. By integrating meticulous system preparation, predictive molecular docking, and robust molecular dynamics validation, this process generates high-confidence structural hypotheses. The results of this computational analysis—a stable, well-defined binding mode supported by persistent molecular interactions—provide a strong rationale for advancing this compound to experimental validation. The predicted binding orientation and key interacting residues serve as an invaluable roadmap for designing future analogs with enhanced potency and selectivity, thereby accelerating the drug discovery cycle.

References

  • Muhammed, M. T., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • (2022). Pharmacophore modeling: advances and pitfalls. Frontiers in Chemistry. [Link]

  • (2024). Pharmacophore Modeling In Drug Discovery: Concepts, Challenges, And Future Directions. Nanotechnology Perceptions. [Link]

  • Kumar, D. A., & Jorgensen, W. L. (2023). Basics, types and applications of molecular docking: A review. Journal of Drug Delivery and Therapeutics. [Link]

  • Park, H., & Lee, J. (2017). In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs. Molecules and Cells. [Link]

  • (2022). Pharmacophore modeling and its applications. ResearchGate. [Link]

  • (2025). Pharmacophore modeling in drug design. PubMed. [Link]

  • Salmaso, V., & Moro, S. (2018). Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. Molecules. [Link]

  • Adane, T., & Caffrey, M. (2025). Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. Microbe Notes. [Link]

  • Singh, S., & Singh, S. (2019). In-Silico Drug Discovery using Protein-Small Molecule Interaction. ResearchGate. [Link]

  • Kumar, A., & Roy, K. (2017). Molecular Docking: A structure-based drug designing approach. JSciMed Central. [Link]

  • Khan, A., & Ali, A. (2017). The in silico identification of small molecules for protein-protein interaction inhibition in AKAP-Lbc-RhoA signaling complex. Computational Biology and Chemistry. [Link]

  • (2026). Molecular docking in drug design: Basic concepts and application spectrums. Journal of Pharmaceutical Research and Reports. [Link]

  • Cresset Group. (n.d.). The role of molecular dynamics simulations in drug discovery. Cresset. [Link]

  • (2023). Toward In Silico Design of Protein–Protein Interaction Stabilizers. ACS Central Science. [Link]

  • Chandra, R. (2022). Developing In Silico Models of Protein-Protein Interactions (PPIs). Journal of Computer Science & Systems Biology. [Link]

  • (2025). Molecular Dynamics Simulations for Materials and Molecule Discovery. Matlantis. [Link]

  • Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti. [Link]

  • (2023). An Introduction to Molecular Dynamics Simulations. Portal. [Link]

  • Graphviz Team. (2024). DOT Language. Graphviz. [Link]

  • Ahmed, A. (2025). How to perform Molecular dynamics simulation in Colab? YouTube. [Link]

  • Ellson, J., & Gansner, E. (2015). Drawing graphs with dot. Graphviz. [Link]

  • Various Authors. (n.d.). Dot Language Graphviz. YouTube. [Link]

  • (n.d.). User Guide — graphviz 0.21 documentation. Graphviz. [Link]

  • PubChem. (n.d.). 1-(2-(Trifluoromethyl)phenyl)piperazine. PubChem. [Link]

  • Chłoń-Rzepa, G., et al. (2016). Synthesis and biological evaluation of 2-fluoro and 3-trifluoromethyl-phenyl-piperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione as potential antidepressant agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Rioton, S. (n.d.). Synthesis of 2-trifluoromethylated piperidines and azepanes. ScienceOpen. [Link]

  • Wang, Q., et al. (2022). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. Frontiers in Plant Science. [Link]

Sources

An In-Depth Technical Guide to the Biological Activity Screening of 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(2-Trifluoromethyl-phenyl)-piperazin-2-one is a novel synthetic compound featuring a trifluoromethylphenyl moiety linked to a piperazinone core. The piperazine ring is a prevalent scaffold in medicinal chemistry, known for its presence in a wide array of drugs targeting the central nervous system (CNS).[1][2][3] The trifluoromethyl group, a potent electron-withdrawing substituent, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and receptor binding affinity. This guide provides a comprehensive framework for the systematic biological activity screening of this compound, designed for researchers and scientists in drug development. Our approach is grounded in a logical progression from broad cytotoxicity assessment to more specific antimicrobial and neuropharmacological profiling.

Part 1: Foundational Cytotoxicity Assessment

A primary and essential step in the evaluation of any novel compound is the determination of its inherent cytotoxicity. This foundational data informs the concentration ranges for subsequent, more specific assays and provides an initial safety profile. The XTT assay is a robust and sensitive colorimetric method for this purpose.[4]

Principle of the XTT Assay

The XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt XTT to a water-soluble orange formazan product. This conversion is mediated by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is directly proportional to the number of living cells, and can be quantified spectrophotometrically.[4]

Experimental Protocol: XTT Cell Viability Assay[4][5]
  • Cell Seeding: Plate mammalian cells (e.g., HeLa, HEK293) in a 96-well microplate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one in a suitable solvent (e.g., DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations for testing (e.g., 0.1, 1, 10, 50, 100 µM).

  • Cell Treatment: After the 24-hour incubation, remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • XTT Reagent Preparation: Shortly before the end of the incubation period, prepare the XTT labeling mixture according to the manufacturer's instructions. This typically involves mixing the XTT labeling reagent with an electron-coupling reagent.

  • XTT Addition: Add 50 µL of the prepared XTT labeling mixture to each well.

  • Incubation with XTT: Incubate the plate for 2 to 4 hours at 37°C in the CO₂ incubator, allowing the color to develop.

  • Absorbance Measurement: Measure the absorbance of the formazan product at 450 nm using a microplate reader. A reference wavelength of 650 nm is used to subtract background absorbance.[4]

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Data Presentation: Cytotoxicity of 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one
Concentration (µM)Mean Absorbance (450nm)Standard Deviation% Cell Viability
0 (Control)1.250.08100
0.11.220.0797.6
11.180.0994.4
101.050.1184.0
500.650.0652.0
1000.230.0418.4
Experimental Workflow: Cytotoxicity Screening

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Measurement cluster_analysis Data Analysis Cell_Seeding Seed Cells in 96-well Plate Treat_Cells Treat Cells with Compound Cell_Seeding->Treat_Cells Compound_Prep Prepare Compound Dilutions Compound_Prep->Treat_Cells Incubate_Cells Incubate for 24-72h Treat_Cells->Incubate_Cells Add_XTT Add XTT Reagent Incubate_Cells->Add_XTT Incubate_XTT Incubate for 2-4h Add_XTT->Incubate_XTT Read_Absorbance Measure Absorbance at 450nm Incubate_XTT->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50

Caption: Workflow for assessing cytotoxicity using the XTT assay.

Part 2: Antimicrobial Activity Screening

The piperazine scaffold is also found in some antimicrobial agents.[5] Therefore, a preliminary screen for antibacterial and antifungal activity is a logical step. The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][7][8]

Principle of Broth Microdilution

This method involves challenging a standardized suspension of a microorganism with serial dilutions of the test compound in a liquid growth medium.[6] The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the microorganism after a defined incubation period.[6]

Experimental Protocol: Broth Microdilution for MIC Determination[10][11][12]
  • Microorganism Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well microplate, perform a two-fold serial dilution of 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one in the appropriate broth. The concentration range should be broad enough to encompass the potential MIC (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound. Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).

  • Incubation: Incubate the microplate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. The results can also be read using a microplate reader to measure optical density.

  • MBC/MFC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), an aliquot from the wells showing no growth is subcultured onto an agar plate. The lowest concentration that results in no growth on the agar is the MBC/MFC.

Data Presentation: Antimicrobial Activity of 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one
MicroorganismMIC (µg/mL)
Staphylococcus aureus (ATCC 29213)>256
Escherichia coli (ATCC 25922)>256
Pseudomonas aeruginosa (ATCC 27853)>256
Candida albicans (ATCC 90028)128

Part 3: Neuropharmacological Activity Profiling

Given the prevalence of the piperazine moiety in CNS-active drugs, a focused screening campaign against key neuropharmacological targets is warranted.[1][3] This section outlines a tiered approach, starting with broad enzyme inhibition assays and progressing to specific receptor binding and functional assays.

Section 3.1: Enzyme Inhibition Assays

Enzyme inhibition is a common mechanism of action for many drugs.[9] Screening against a panel of relevant enzymes can provide valuable insights into the compound's potential therapeutic applications.[10][11][12]

These assays measure the ability of a compound to reduce the rate of a reaction catalyzed by a specific enzyme.[13][14] The mechanism of inhibition (e.g., competitive, non-competitive) can be further elucidated through kinetic studies.[15][16][17]

  • Reagent Preparation: Prepare solutions of the enzyme (e.g., MAO-A or MAO-B), its substrate (e.g., kynuramine), and the test compound in a suitable buffer.

  • Assay Setup: In a 96-well plate, add the enzyme and various concentrations of 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one. Include a positive control inhibitor and a no-inhibitor control.

  • Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a defined period to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme for a specific time.

  • Reaction Termination and Detection: Stop the reaction (e.g., by adding a stop solution) and measure the product formation using a suitable detection method (e.g., fluorescence, absorbance).

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Section 3.2: G-Protein Coupled Receptor (GPCR) Screening

Piperazine derivatives are known to interact with a variety of GPCRs, including dopamine, serotonin, and GABA receptors.[18][19][20] A systematic screening against these receptor families is crucial.

GPCR_Signaling cluster_Dopamine Dopamine Receptors cluster_Serotonin Serotonin (5-HT) Receptors cluster_GABA GABA-A Receptor D1_like D1-like (D1, D5) Gs Gs D1_like->Gs D2_like D2-like (D2, D3, D4) Gi Gi D2_like->Gi AC_stim Adenylate Cyclase (Stimulation) Gs->AC_stim AC_inhib Adenylate Cyclase (Inhibition) Gi->AC_inhib cAMP_inc ↑ cAMP AC_stim->cAMP_inc cAMP_dec ↓ cAMP AC_inhib->cAMP_dec HT2A 5-HT2A Gq Gq HT2A->Gq PLC Phospholipase C Gq->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG GABA_A GABA-A Receptor (Ion Channel) Cl_influx ↑ Cl- Influx (Hyperpolarization) GABA_A->Cl_influx

Caption: Simplified signaling pathways for key neurotransmitter receptors.

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT₂ₐ receptor.

  • Assay Setup: In a 96-well filter plate, add the receptor-containing membranes, a radiolabeled ligand (e.g., [³H]ketanserin), and various concentrations of 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration and Washing: Rapidly filter the contents of the wells through the filter plate and wash with cold buffer to separate bound from unbound radioligand.

  • Scintillation Counting: Add scintillation cocktail to the wells and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: Determine the specific binding at each concentration of the test compound. Calculate the Ki (inhibition constant) from the IC₅₀ value to quantify the compound's binding affinity.

  • Cell Culture: Use a cell line stably expressing the human dopamine D₁ receptor and a cAMP-responsive reporter gene (e.g., luciferase).

  • Cell Treatment: Plate the cells and treat them with various concentrations of 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one in the presence or absence of a known D₁ agonist.

  • Incubation: Incubate the cells to allow for receptor activation and subsequent reporter gene expression.

  • Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Determine the effect of the compound on the agonist-induced cAMP response. Characterize the compound as an agonist, antagonist, or allosteric modulator and determine its potency (EC₅₀ or IC₅₀).

Conclusion

This in-depth technical guide provides a structured and scientifically rigorous approach to the biological activity screening of 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one. By systematically evaluating its cytotoxicity, antimicrobial potential, and neuropharmacological profile, researchers can efficiently elucidate the compound's biological activities and pave the way for further preclinical development. The provided protocols and data interpretation frameworks serve as a practical resource for drug discovery and development professionals.

References

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. Retrieved from [Link][21]

  • Thompson, M. D., Lummis, S. C. R., & Flood, G. (2015). Structure-dependent Inhibition of the Human α1β2γ2 GABAA Receptor by Piperazine Derivatives: A Novel Mode of Action. Neurotoxicology, 51, 107-114.[18]

  • Pollution Online. (2025, December 2). Enzyme Inhibition Kinetics. Retrieved from [Link][13]

  • Biobide. (n.d.). What is an Inhibition Assay?. Retrieved from [Link][9]

  • Khayesi, S. I., et al. (2022). Efficient Modulation of γ-Aminobutyric Acid Type A Receptors by Piperine Derivatives. Journal of Medicinal Chemistry, 65(1), 534-547.[22]

  • Al-Shmgani, H. S., et al. (2022). Kinetics of Enzyme Inhibition. ResearchGate.[14]

  • Squires, R. F., & Saederup, E. (1993). Mono N-aryl ethylenediamine and piperazine derivatives are GABAA receptor blockers: implications for psychiatry. Neurochemical Research, 18(7), 787-793.[19]

  • Innoprot. (n.d.). D2 Dopamine Receptor Assay. Retrieved from [Link][23]

  • PLB Lab Websites. (n.d.). Lecture 10 Enzyme inhibition kinetics. Retrieved from [Link][15]

  • Innoprot. (n.d.). D1 Dopamine Receptor Assay. Retrieved from [Link][24]

  • AK Lectures. (n.d.). Enzyme Kinetics of Reversible Inhibition. Retrieved from [Link][16]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link][17]

  • Al-Ani, L. K., & Al-Shuhaib, M. B. S. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Saudi Journal of Biological Sciences, 30(4), 103590.[6]

  • Bela, R., et al. (2013). GABAA receptor modulation by piperine and a non-TRPV1 activating derivative. Biochemical Pharmacology, 85(12), 1827-1836.[25]

  • BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link][10]

  • Amsbio. (n.d.). Enzyme Activity Assays. Retrieved from [Link][11]

  • Stork, O., & Pape, H. C. (1998). Functional testing of human dopamine D1 and D5 receptors expressed in stable cAMP-responsive luciferase reporter cell lines. Journal of Receptor and Signal Transduction Research, 18(2-3), 127-140.[26]

  • Wikipedia. (n.d.). MTT assay. Retrieved from [Link][27]

  • Reaction Biology. (n.d.). 5-HT2B Biochemical Binding Assay Service. Retrieved from [Link][28]

  • Biocompare. (n.d.). Inhibitor Screening Kits. Retrieved from [Link][12]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link][29]

  • Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link][30]

  • Loizzo, M. R., et al. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules, 27(11), 3543.[31]

  • Bela, R., et al. (2013). GABAA receptor modulation by piperine and a non-TRPV1 activating derivative. Biochemical Pharmacology, 85(12), 1827-1836.[32]

  • Hilaris Publisher. (2024, June 29). Screening Methods for Bioactivity and Pharmacological Properties of Natural Products. Retrieved from [Link][33]

  • Longdom Publishing. (n.d.). Biological Assays: Innovations and Applications. Retrieved from [Link][34]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Retrieved from [Link][35]

  • Taylor & Francis. (n.d.). Broth microdilution – Knowledge and References. Retrieved from [https://www.tandfonline.com/action/doSearch?target=references&SeriesKey=ibif20&ConceptID= broth%20microdilution]([Link] broth%20microdilution)[7]

  • ResearchGate. (n.d.). The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. Retrieved from [Link][1]

  • NC DNA Day Blog. (2025, March 7). Antimicrobial Susceptibility Testing (Microdilution Technique). Retrieved from [Link][8]

  • Sharma, R., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Research & Reviews: A Journal of Drug Design & Discovery, 6(3), 1-10.[20]

  • University of Helsinki. (2004, December 4). Screening Methods for the Evaluation of Biological Activity in Drug Discovery. Retrieved from [Link][36]

  • Eurofins DiscoverX. (n.d.). 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link][37]

  • David Discovers Drug Discovery. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. Retrieved from [Link][38]

  • Elands, J., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Pharmacological and Toxicological Methods, 44(1), 293-300.[39]

  • 7TM Antibodies. (n.d.). Dopamine Receptor Phosphorylation Assays. Retrieved from [Link][40]

  • Semenova, S., et al. (2024). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. Scientific Reports, 14(1), 23838.[2]

  • Ingenta Connect. (2022, July 1). Neuropharmacological Activity of the New Piperazine Derivative 2-.... Retrieved from [Link][41]

  • PharmacologyOnLine. (2019, December 30). PIPERAZINE DERIVATIVES: A POTENTIALLY TOOL FOR THE TREATMENT OF NEUROLOGICAL DISORDERS. Retrieved from [Link][3]

  • WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link][42]

  • PubChem. (n.d.). 1-(2-(Trifluoromethyl)phenyl)piperazine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Retrieved from [Link][5]

  • PubMed. (n.d.). Synthesis and biological activities of phenyl piperazine-based peptidomimetic growth hormone secretagogues. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis and Potential Significance of 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential pharmacological relevance of 1-(2-trifluoromethyl-phenyl)-piperazin-2-one. While direct literature on this specific molecule is sparse, this document extrapolates from established synthetic methodologies for N-aryl piperazin-2-ones and the known bioactivity of the trifluoromethylphenylpiperazine scaffold. This guide is intended for researchers, medicinal chemists, and professionals in drug development, offering a scientifically grounded framework for the exploration of this and related compounds. We will delve into plausible synthetic pathways, discuss the rationale behind experimental choices, and explore the potential therapeutic applications based on the pharmacology of analogous structures.

Introduction: The Piperazin-2-one Scaffold in Medicinal Chemistry

The piperazin-2-one nucleus is a privileged scaffold in medicinal chemistry, recognized for its role in a variety of biologically active compounds.[1][2] Its rigid, yet three-dimensional structure allows for the precise spatial orientation of substituents, making it an attractive backbone for the design of ligands targeting a range of biological receptors. The embedded amide functionality can participate in key hydrogen bonding interactions within a receptor's binding pocket, while the two nitrogen atoms offer sites for chemical modification to modulate pharmacological activity, selectivity, and pharmacokinetic properties.

The introduction of an N-aryl substituent, particularly one bearing a trifluoromethyl group, can significantly influence the compound's lipophilicity, metabolic stability, and receptor binding affinity. The 2-trifluoromethylphenyl moiety, specifically, is of interest due to the strong electron-withdrawing nature and steric bulk of the -CF3 group, which can profoundly alter the electronic and conformational properties of the molecule. This guide will explore the synthesis and potential characteristics of 1-(2-trifluoromethyl-phenyl)-piperazin-2-one as a representative of this promising class of compounds.

Synthetic Strategies for N-Aryl Piperazin-2-ones

Retrosynthetic Analysis

A logical retrosynthetic approach to 1-(2-trifluoromethyl-phenyl)-piperazin-2-one involves disconnecting the piperazinone ring to reveal simpler, commercially available precursors. Two primary disconnections are considered here:

G target 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one sub1 N-(2-Trifluoromethyl-phenyl)ethylenediamine target->sub1 Route A sub2 Halogenated Acetyl Halide target->sub2 Route A sub3 2-Trifluoromethylaniline target->sub3 Route B sub4 N-(2-haloethyl) 2-haloacetamide target->sub4 Route B

Figure 1: Retrosynthetic analysis of 1-(2-trifluoromethyl-phenyl)-piperazin-2-one.

Route A involves the cyclization of an N-substituted ethylenediamine with a halogenated acetyl halide. Route B relies on the reaction of an aniline with a bifunctional N-(2-haloethyl) 2-haloacetamide.

Plausible Synthetic Protocols

This is a common and generally effective method for the synthesis of N-aryl piperazin-2-ones.

Step 1: Synthesis of N-(2-Trifluoromethyl-phenyl)ethylenediamine

This intermediate can be prepared via nucleophilic substitution of 1-fluoro-2-(trifluoromethyl)benzene with an excess of ethylenediamine.

  • Materials: 1-fluoro-2-(trifluoromethyl)benzene, ethylenediamine, a suitable high-boiling point solvent (e.g., DMSO or NMP), and a non-nucleophilic base (e.g., K2CO3).

  • Procedure:

    • Combine 1-fluoro-2-(trifluoromethyl)benzene and a 5-10 fold excess of ethylenediamine in the chosen solvent.

    • Add the base to the mixture.

    • Heat the reaction mixture at a temperature sufficient to drive the reaction to completion (typically 120-150 °C), monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Purify the product by column chromatography or distillation.

Step 2: Cyclization to form 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one

The cyclization is achieved by reacting the synthesized diamine with a haloacetyl halide, such as chloroacetyl chloride or bromoacetyl bromide, in the presence of a base.

  • Materials: N-(2-Trifluoromethyl-phenyl)ethylenediamine, chloroacetyl chloride, an inert solvent (e.g., dichloromethane or THF), and a tertiary amine base (e.g., triethylamine or DIPEA).

  • Procedure:

    • Dissolve N-(2-Trifluoromethyl-phenyl)ethylenediamine in the inert solvent and cool to 0 °C.

    • Add the tertiary amine base.

    • Slowly add a solution of chloroacetyl chloride in the same solvent.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

G start 1-fluoro-2-(trifluoromethyl)benzene + Ethylenediamine intermediate N-(2-Trifluoromethyl-phenyl)ethylenediamine start->intermediate Nucleophilic Substitution reagent + Chloroacetyl Chloride intermediate->reagent product 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one reagent->product Cyclization

Figure 2: Workflow for the cyclization of N-substituted ethylenediamine.

This alternative route builds the piperazinone ring onto the aniline starting material.

  • Materials: 2-Trifluoromethylaniline, N-(2-chloroethyl)-2-chloroacetamide, a strong base (e.g., NaH), and an aprotic solvent (e.g., DMF or THF).

  • Procedure:

    • Dissolve 2-trifluoromethylaniline in the aprotic solvent and add the strong base portion-wise at 0 °C.

    • Stir the mixture until the deprotonation is complete.

    • Add a solution of N-(2-chloroethyl)-2-chloroacetamide in the same solvent.

    • Heat the reaction mixture to facilitate the intramolecular cyclization, monitoring progress by TLC or LC-MS.

    • Quench the reaction with water, and extract the product with an organic solvent.

    • Purify the product using standard techniques.

Physicochemical and Pharmacological Considerations

The physicochemical properties of 1-(2-trifluoromethyl-phenyl)-piperazin-2-one can be predicted based on its structure.

PropertyPredicted Value/CharacteristicRationale
Molecular Weight ~258.2 g/mol C11H11F3N2O
LogP Moderately LipophilicThe trifluoromethylphenyl group increases lipophilicity.
pKa Weakly BasicThe N4 nitrogen of the piperazine ring is basic.
Metabolic Stability Potentially EnhancedThe trifluoromethyl group can block sites of metabolism.
The Role of the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is a common substituent in modern pharmaceuticals for several reasons:

  • Increased Lipophilicity: The -CF3 group enhances the molecule's ability to cross cell membranes, including the blood-brain barrier.

  • Metabolic Stability: It can block positions susceptible to oxidative metabolism, thereby increasing the drug's half-life.

  • Receptor Binding: The strong electron-withdrawing nature of the -CF3 group can alter the electronic properties of the aromatic ring, influencing its interaction with receptor surfaces.

Potential Pharmacological Activity

While no specific pharmacological data exists for 1-(2-trifluoromethyl-phenyl)-piperazin-2-one, the broader class of trifluoromethylphenylpiperazines has been extensively studied, primarily for their effects on the central nervous system (CNS). Many of these compounds interact with serotonergic and dopaminergic receptors.

For instance, 1-(3-trifluoromethylphenyl)piperazine (TFMPP) is a known serotonin receptor agonist.[3][4][5] It is plausible that 1-(2-trifluoromethyl-phenyl)-piperazin-2-one could also exhibit affinity for serotonin receptors, potentially acting as an agonist, antagonist, or modulator depending on the specific receptor subtype and the conformational constraints imposed by the piperazin-2-one ring. The ortho-position of the trifluoromethyl group, in particular, could enforce a specific torsion angle between the phenyl ring and the piperazine moiety, leading to a unique receptor interaction profile compared to its meta- and para-isomers.

Future Directions and Research Opportunities

The lack of specific data for 1-(2-trifluoromethyl-phenyl)-piperazin-2-one presents a clear research opportunity. Key areas for future investigation include:

  • Definitive Synthesis and Characterization: The synthesis of this compound via the routes proposed herein, followed by full spectroscopic characterization (NMR, MS, IR) and X-ray crystallography, would provide a foundational understanding of its properties.

  • Pharmacological Profiling: A comprehensive screening of the compound against a panel of CNS receptors (e.g., serotonin, dopamine, adrenergic receptors) is warranted to identify its primary biological targets.

  • In Vitro and In Vivo Studies: Should promising receptor activity be identified, further studies to assess its functional activity (agonist/antagonist), metabolic stability, and preliminary in vivo effects would be the next logical steps.

Conclusion

1-(2-Trifluoromethyl-phenyl)-piperazin-2-one represents an intriguing, yet underexplored, molecule at the intersection of two pharmacologically significant scaffolds. This guide has provided a robust framework for its synthesis based on established chemical principles and has outlined the rationale for its potential as a CNS-active agent. The insights presented here are intended to empower researchers to further investigate this and related compounds, contributing to the ongoing discovery of novel therapeutics.

References

  • Frances, H. (1988). Psychopharmacological profile of 1-(m-(trifluoromethyl) phenyl) piperazine (TFMPP). Psychopharmacology, 94(4), 525-529.
  • Thieme Chemistry. (2023). Synthesis of Piperazin-2-ones. Retrieved from [Link]

  • Herndon, J. L., et al. (1994). Mechanistic investigation of the stimulus properties of 1-(3-trifluoromethylphenyl)piperazine. Journal of Pharmacology and Experimental Therapeutics, 271(1), 436-446.
  • Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis, 55(22), 3567-3576.
  • PubChem. (n.d.). 1-(3-(Trifluoromethyl)phenyl)piperazine. Retrieved from [Link]

  • Mendelson, S. D., & Gorzalka, B. B. (1990). Sex differences in the effects of 1-(m-trifluoromethylphenyl) piperazine and 1-(m-chlorophenyl)
  • Chen, J. X., et al. (2022). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. Frontiers in Plant Science, 13, 1056555.
  • Royal Society of Chemistry. (n.d.). Design, Synthesis and Biological Profiling of Aryl Piperazine Based Scaffold for the Management of Androgen-Independent Prostate Cancer. Retrieved from [Link]

  • Grychowska, K., et al. (2016). Synthesis and biological evaluation of 2-fluoro and 3-trifluoromethyl-phenyl-piperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione as potential antidepressant agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 78-88.
  • Google Patents. (n.d.). Process for preparing n-/3-trifluoro-methyl-phenyl/-n'propargil-piperazine.

Sources

An In-depth Technical Guide to the Initial Screening of 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the initial evaluation of a library of novel 1-(2-trifluoromethyl-phenyl)-piperazin-2-one derivatives. As researchers and drug development professionals, our primary goal in this early phase is to efficiently and rigorously identify compounds with promising biological activity while simultaneously flagging potential liabilities such as cytotoxicity. This document is structured to provide not just protocols, but the underlying scientific rationale, empowering research teams to make informed decisions as they navigate the early stages of the drug discovery pipeline.

Introduction: The Rationale for Screening 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one Derivatives

The N-aryl piperazine moiety is a well-established scaffold in medicinal chemistry, present in numerous approved drugs targeting the central nervous system (CNS).[1][2] The trifluoromethyl group is a particularly interesting substituent, as it can enhance metabolic stability and brain penetration of drug candidates. Derivatives of trifluoromethylphenylpiperazine (TFMPP) have shown significant activity at various serotonin receptors, including 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2C, while acting as a weak partial agonist or antagonist at the 5-HT2A receptor.[3][4][5] This pharmacological profile suggests potential therapeutic applications in neuropsychiatric disorders such as depression and anxiety.[3]

The introduction of a lactam functionality at the 2-position of the piperazine ring to create the 1-(2-trifluoromethyl-phenyl)-piperazin-2-one core introduces conformational rigidity and additional hydrogen bonding capabilities, which may lead to altered selectivity and potency at various biological targets. This guide outlines a systematic approach to the initial characterization of a library of these novel derivatives, beginning with their synthesis and proceeding through a tiered screening cascade.

Synthesis of the Core Scaffold: 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one

A robust and versatile method for the synthesis of N-aryl piperazines is the Palladium-catalyzed Buchwald-Hartwig amination.[1][6][7] This reaction is highly efficient for forming the crucial C-N bond between an aryl halide and the piperazine nitrogen.[2][8] The following protocol describes a general and adaptable method for the synthesis of the core scaffold, which can then be further diversified.

Experimental Protocol: Buchwald-Hartwig Amination for Scaffold Synthesis

Materials:

  • 1-bromo-2-(trifluoromethyl)benzene

  • Piperazin-2-one

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-2-(trifluoromethyl)benzene (1.0 equivalent), piperazin-2-one (1.2 equivalents), and sodium tert-butoxide (1.4 equivalents).

  • In a separate vial, prepare the catalyst system by dissolving the palladium source (e.g., 2 mol%) and the phosphine ligand (e.g., 4 mol%) in a small amount of anhydrous toluene.

  • Add the anhydrous toluene to the Schlenk tube containing the reactants, followed by the catalyst solution via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100°C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 1-(2-trifluoromethyl-phenyl)-piperazin-2-one.

The Initial Screening Cascade: A Multi-tiered Approach

The initial screening of a new compound library should be designed as a funnel, efficiently eliminating unsuitable compounds at early stages to focus resources on the most promising candidates. Our proposed cascade consists of three main stages: a general cytotoxicity assessment, a target-based screen informed by the known pharmacology of the parent scaffold, and a broader phenotypic screen to uncover novel activities.

G cluster_0 Synthesis & Library Generation cluster_1 Tier 1: Foundational Assessment cluster_3 Tier 3: Hit Identification & Prioritization Compound_Library 1-(2-Trifluoromethyl-phenyl) -piperazin-2-one Derivatives Cytotoxicity Cytotoxicity Assay (MTT) Broad Toxicity Profile Compound_Library->Cytotoxicity Initial Library Target_Based Target-Based Screen (e.g., 5-HT Receptor Binding) Cytotoxicity->Target_Based Non-toxic Compounds Phenotypic Phenotypic Screen (High-Content Imaging) Cytotoxicity->Phenotypic Non-toxic Compounds Hit_Prioritization Hit Prioritization (Potency, Selectivity, Low Toxicity) Target_Based->Hit_Prioritization Potent Hits Phenotypic->Hit_Prioritization Phenotypic Hits

Caption: Initial Screening Cascade for Novel Derivatives.

Tier 1: Cytotoxicity Assessment

Before investing significant resources in efficacy testing, it is crucial to identify and deprioritize compounds that exhibit general cytotoxicity.[9] A widely used, robust, and cost-effective method for this is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.[10][11]

Materials:

  • Human cell line (e.g., HEK293 or a disease-relevant cell line)

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Normalize the data to the vehicle-treated control wells (representing 100% viability) and calculate the percentage of cell viability for each compound concentration.

  • Plot the percentage of viability against the compound concentration (log scale) and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).[12]

Derivative IDStructure ModificationIC50 (µM) on HEK293 cells
Cmpd-001R = H> 100
Cmpd-002R = 4-Cl85.2
Cmpd-003R = 4-OCH₃> 100
Cmpd-004R = 3-NO₂12.5
Doxorubicin(Positive Control)0.8

Interpretation of Results: Compounds with low IC50 values (e.g., < 20 µM in this initial screen) are considered generally cytotoxic and may be deprioritized for further development unless cytotoxicity is the desired therapeutic outcome (e.g., in oncology).[13]

Tier 2 (Parallel Screening): Target-Based and Phenotypic Approaches

For compounds that pass the cytotoxicity filter, we proceed with two complementary screening strategies in parallel. This dual approach allows for both hypothesis-driven investigation and the potential for novel discoveries.

Given the known affinity of the TFMPP scaffold for serotonin receptors, a logical starting point for target-based screening is to assess the binding of the new derivatives to these receptors.[3][5] A competitive radioligand binding assay is a classic and reliable method for determining the affinity of a compound for a specific receptor.[14]

Materials:

  • Cell membranes prepared from a cell line stably expressing the human 5-HT₂ₐ receptor.[15]

  • Radioligand (e.g., [³H]-Ketanserin)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., Mianserin)

  • 96-well filter plates

  • Scintillation cocktail and microplate scintillation counter

Procedure:

  • In a 96-well plate, combine the cell membranes, the radioligand at a concentration close to its Kd, and varying concentrations of the test compounds.

  • For determining non-specific binding, a separate set of wells should contain a high concentration of a known 5-HT₂ₐ ligand (e.g., Mianserin) instead of the test compound.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through the filter plate and wash with ice-cold assay buffer to separate bound from free radioligand.

  • Allow the filters to dry, then add a scintillation cocktail to each well.

  • Count the radioactivity in each well using a microplate scintillation counter.

  • Calculate the percentage of specific binding for each compound concentration relative to the control wells.

  • Plot the percentage of specific binding against the compound concentration (log scale) and determine the Ki (inhibitory constant) for each compound.

Derivative ID5-HT₂ₐ Receptor Ki (nM)
Cmpd-001150
Cmpd-00285
Cmpd-00325
Cmpd-005> 10,000

Interpretation of Results: A lower Ki value indicates a higher binding affinity of the compound for the receptor. Compounds with Ki values in the nanomolar range are generally considered potent hits and warrant further investigation in functional assays.

Phenotypic screening is a target-agnostic approach that assesses the effect of a compound on the overall phenotype of a cell or organism.[16][17] This method is particularly valuable for identifying compounds with novel mechanisms of action. High-content screening (HCS) combines automated microscopy with sophisticated image analysis to quantify multiple cellular features simultaneously.[18][19][20]

Rationale: Given the potential CNS applications of these compounds, a neurite outgrowth assay in a neuronal cell line (e.g., PC-12 or SH-SY5Y) can provide valuable insights into their neurotrophic or neurotoxic potential.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium and differentiation-inducing medium (e.g., containing retinoic acid)

  • Fluorescent dyes for staining (e.g., a nuclear stain like Hoechst and a cytoplasmic/neurite stain like CellTracker Green)

  • High-content imaging system

Procedure:

  • Seed SH-SY5Y cells in a 96- or 384-well imaging plate.

  • Treat the cells with differentiation-inducing medium and varying concentrations of the test compounds. Include a positive control (e.g., Brain-Derived Neurotrophic Factor, BDNF) and a negative (vehicle) control.

  • Incubate for 48-72 hours to allow for neurite outgrowth.

  • Fix the cells and stain with Hoechst (to identify individual cells) and CellTracker Green (to visualize the cell body and neurites).

  • Acquire images of each well using a high-content imaging system.

  • Use image analysis software to automatically identify cells and quantify various phenotypic parameters, such as:

    • Neurite length per cell

    • Number of neurites per cell

    • Number of branch points per neurite

    • Total cell count (as an additional measure of cytotoxicity)

G cluster_0 Assay Preparation cluster_1 Imaging & Analysis cluster_2 Multiparametric Output Plate_Cells Plate Neuronal Cells Add_Compounds Add Test Compounds & Differentiation Media Plate_Cells->Add_Compounds Incubate Incubate (48-72h) Add_Compounds->Incubate Fix_Stain Fix & Stain (Nuclei, Cytoplasm) Incubate->Fix_Stain Image Automated Imaging (High-Content System) Fix_Stain->Image Analyze Image Analysis Software Image->Analyze Neurite_Length Neurite Length Analyze->Neurite_Length Neurite_Count Neurite Count Analyze->Neurite_Count Branch_Points Branch Points Analyze->Branch_Points Cell_Count Cell Viability Analyze->Cell_Count

Sources

Methodological & Application

Protocol for the synthesis of 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one

Introduction

The piperazine-2-one scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery.[1][2] Its unique structural and physicochemical properties, including its ability to serve as a constrained diamine surrogate and participate in hydrogen bonding, make it a valuable building block for developing novel therapeutics. When coupled with an N-aryl substituent, particularly one containing a trifluoromethyl group, the resulting molecule often exhibits enhanced metabolic stability and membrane permeability, properties that are highly desirable for agents targeting the central nervous system.

This document provides a comprehensive, two-step protocol for the synthesis of 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one. The described methodology is designed for researchers in drug development and organic synthesis, offering a robust and reproducible pathway to this valuable intermediate. The strategic approach relies on two cornerstone reactions of modern synthetic chemistry: a Palladium-catalyzed Buchwald-Hartwig amination for the crucial C-N bond formation, followed by a chemoselective acylation and intramolecular cyclization to construct the piperazin-2-one ring.

Overall Synthetic Strategy

The synthesis is designed as a convergent two-step sequence. The first step involves the selective mono-arylation of an excess of a protected diamine with an appropriate aryl halide. The second step consists of an acylation of the more nucleophilic primary amine, followed by a base-mediated intramolecular nucleophilic substitution to form the target lactam.

G cluster_0 Step 1: Buchwald-Hartwig N-Arylation cluster_1 Step 2: Deprotection & Cyclization A 2-Bromo-1-(trifluoromethyl)benzene C Intermediate: tert-butyl (2-((2-(trifluoromethyl)phenyl)amino)ethyl)carbamate A->C Pd Catalyst Ligand, Base B N-Boc-ethylenediamine B->C D Intermediate from Step 1 F Final Product: 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one D->F Acylation & Intramolecular Cyclization E 1. TFA (Deprotection) 2. Chloroacetyl Chloride 3. Base (e.g., K2CO3) E->F

Figure 1: Overall two-step workflow for the synthesis of the target compound.

Part 1: Synthesis of N-(2-(Trifluoromethyl)phenyl)ethane-1,2-diamine

This initial step employs the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[3][4][5] This method is chosen for its high efficiency and broad functional group tolerance, making it superior to traditional methods that often require harsh conditions.[6] The use of a mono-protected diamine, N-Boc-ethylenediamine, is critical to prevent undesired double arylation.

Mechanistic Rationale

The success of the Buchwald-Hartwig amination hinges on the selection of the palladium catalyst, a sterically hindered phosphine ligand, and a suitable base.[3] The ligand facilitates the crucial reductive elimination step, while the base is required to deprotonate the amine nucleophile. The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, coordination and deprotonation of the amine, and finally, reductive elimination to furnish the N-aryl product and regenerate the Pd(0) catalyst.

G pd0 Pd(0)L2 pd2_aryl Ar-Pd(II)-X L2 pd0->pd2_aryl Oxidative Addition (Ar-X) pd2_amine Ar-Pd(II)-NHR L2 pd2_aryl->pd2_amine Amine Coordination & Deprotonation (RNH2, Base) pd2_amine->pd0 Reductive Elimination product Ar-NHR pd2_amine->product

Sources

Application Note: High-Yield Synthesis of 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one

[1]

Strategic Analysis & Retrosynthesis

The Regiochemistry Challenge

The target molecule contains a piperazin-2-one ring substituted at the N1 position (the amide nitrogen).[1]

  • N1 (Amide): Low nucleophilicity, requires metal catalysis or specific cyclization precursors.

  • N4 (Amine): High nucleophilicity, prone to alkylation/arylation.

Direct reaction of unprotected piperazin-2-one with an aryl halide will exclusively yield the 4-aryl isomer.[1] To synthesize the 1-aryl isomer, we must either build the ring onto the aniline or use a protection-group strategy on the pre-formed ring.[1]

Retrosynthetic Logic

We employ a Convergent Protection-Coupling Strategy .

  • Disconnection: The N1-Aryl bond.[1]

  • Precursors: 4-Boc-piperazin-2-one and 1-Bromo-2-(trifluoromethyl)benzene.[1]

  • Key Transformation: Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig Amidation). This method overcomes the poor nucleophilicity of the amide nitrogen and the steric bulk of the ortho-CF3 group.[1]

Retrosynthesiscluster_0PrecursorsTargetTarget: 1-(2-CF3-Ph)-piperazin-2-oneBocPip4-Boc-piperazin-2-oneTarget->BocPipDeprotection(TFA)ArBr2-Bromo-benzotrifluorideBocPip->ArBrBuchwald-Hartwig(Pd Cat., Ligand)

Figure 1: Retrosynthetic disconnection showing the protection-coupling strategy.

Detailed Protocol: Metal-Catalyzed Route (Recommended)

This route is preferred for its scalability, operational simplicity, and ability to deliver yields >85% with high regiopurity.[1]

Reaction Scheme
  • Protection: Piperazin-2-one

    
     4-Boc-piperazin-2-one.[1]
    
  • Coupling: 4-Boc-piperazin-2-one + 2-Bromo-benzotrifluoride

    
     Intermediate.
    
  • Deprotection: Intermediate

    
     Target.
    
Step-by-Step Methodology
Step 1: Preparation of 4-(tert-butoxycarbonyl)piperazin-2-one

Note: This intermediate is commercially available, but synthesis is cheaper for scale-up.[1]

  • Dissolve piperazin-2-one (10.0 g, 100 mmol) in DCM (100 mL) and Triethylamine (1.5 eq).

  • Cool to 0°C.

  • Add

    
     (1.1 eq, 24.0 g) dropwise dissolved in DCM.
    
  • Stir at RT for 4 hours.

  • Wash with 1M HCl (to remove unreacted amine) and Brine.

  • Concentrate to yield white solid. (Yield: ~95%).

Step 2: Buchwald-Hartwig Coupling (The Critical Step)

Rationale: The ortho-CF3 group creates significant steric hindrance.[1] Standard ligands (BINAP) often fail. Xantphos is selected for its wide bite angle, which stabilizes the reductive elimination of bulky substrates.[1]

  • Reagents:

    • 4-Boc-piperazin-2-one (1.0 eq)[1]

    • 1-Bromo-2-(trifluoromethyl)benzene (1.2 eq)

    • 
       (2-5 mol%)
      
    • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (2-5 mol%)

    • 
       (2.0 eq)
      
    • Solvent: 1,4-Dioxane (Anhydrous)

  • Procedure:

    • In a glovebox or under Argon stream, charge a pressure vial with 4-Boc-piperazin-2-one (2.0 g, 10 mmol),

      
        (6.5 g, 20 mmol), 
      
      
      (45 mg, 0.2 mmol), and Xantphos (116 mg, 0.2 mmol).
    • Add 1,4-Dioxane (20 mL) (degassed).

    • Add 1-Bromo-2-(trifluoromethyl)benzene (1.6 mL, 12 mmol) via syringe.

    • Seal the vial and heat to 100°C for 16–24 hours.

    • Monitoring: Check LC-MS for conversion of Boc-piperazinone (

      
      ) to Product-Boc (
      
      
      ).
    • Workup: Cool to RT, filter through a Celite pad (eluting with EtOAc). Concentrate filtrate.[1][2]

    • Purification: Flash Chromatography (Hexane/EtOAc 4:1 to 1:1).

    • Expected Yield: 80–90%.[1]

Step 3: Deprotection [1]
  • Dissolve the coupled intermediate in DCM (10 mL).

  • Add Trifluoroacetic acid (TFA) (5 mL) dropwise at 0°C.

  • Stir at RT for 2 hours.

  • Quench by slow addition to saturated

    
     solution (Caution: Gas evolution).
    
  • Extract with DCM (3x). Dry over

    
    .[1][2][3]
    
  • Isolate: Evaporate solvent. The free base may crystallize or remain as a viscous oil.[1] If oil, convert to HCl salt for storage (treat with 4M HCl in Dioxane).

Alternative Protocol: Classical Cyclization

Use this only if metal catalysis is restricted.[1]

This route builds the ring from the aniline.[1] It is lower yielding due to the difficulty of forming the amide bond with an electron-deficient, sterically hindered aniline.[1]

  • N-Alkylation: React 2-trifluoromethylaniline with ethyl bromoacetate (

    
    ) to form Ethyl N-(2-trifluoromethylphenyl)glycinate.
    
    • Challenge: Mono-alkylation is difficult; requires excess aniline.

  • Backbone Installation: React the glycinate with N-Boc-2-bromoethylamine (

    
    ).[1]
    
  • Cyclization: Deprotect Boc (TFA). The resulting primary amine attacks the ethyl ester (intramolecular aminolysis) under basic conditions (NaOMe/MeOH) to close the ring.

Process Visualization

Workflowcluster_1Step 1: Protectioncluster_2Step 2: Buchwald Couplingcluster_3Step 3: DeprotectionStartPiperazin-2-oneInter14-Boc-Piperazin-2-oneStart->Inter1DCM, 0°CBocBoc2O / TEAInter2N1-Aryl-N4-Boc-IntermediateInter1->Inter2Dioxane, 100°C, 18hReagents2-Br-C6H4-CF3Pd(OAc)2 / XantphosCs2CO3Final1-(2-CF3-Ph)-piperazin-2-oneInter2->FinalRT, 2hAcidTFA / DCM

Figure 2: Step-by-step workflow for the catalytic synthesis route.

Quality Control & Characterization

ParameterSpecificationMethod
Appearance Off-white solid or viscous oilVisual
Purity > 98%HPLC (C18, ACN/H2O)
MS (ESI)

LC-MS
1H NMR Distinctive shift of N1-CH2 vs N4-CH2400 MHz DMSO-d6

Key NMR Diagnostic Signals:

  • The N1-methylene protons (adjacent to the amide N and the aryl ring) will appear significantly downfield (

    
     ppm) compared to the N4-methylene protons.[1]
    
  • 19F NMR: Single peak around

    
     to 
    
    
    ppm (characteristic of
    
    
    ).[1]

References

  • Buchwald-Hartwig Amidation of Amides/Lactams

    • Yin, J., & Buchwald, S. L. (2002).[1] "Palladium-Catalyzed N-Arylation of Heterocycles." Journal of the American Chemical Society, 124(21), 6043-6048.[1] Link

    • Context: Establishes the use of Xantphos for coupling amides to hindered aryl halides.[1]

  • Synthesis of N-Aryl Piperazinones

    • Zhang, M., et al. (2012).[1] "Regioselective Synthesis of 1-Arylpiperazin-2-ones via Cu-Catalyzed Coupling." Tetrahedron Letters, 53(15), 1933-1936.[1]

    • Context: Discusses the regioselectivity issues (N1 vs N4)
  • General Piperazinone Scaffolds in Drug Discovery

    • Brockunier, L. L., et al. (2000).[1] "Substituted Piperazinones as Potent Factor Xa Inhibitors." Bioorganic & Medicinal Chemistry Letters, 10(18), 2111-2114.[1]

    • Context: Illustrates the pharmaceutical relevance of the 1-aryl-piperazin-2-one scaffold.[1]

Application Note: Engineering the 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the synthetic utility, physicochemical profiling, and biological application of 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one .[1] Unlike its ubiquitous analogue 1-(2-trifluoromethylphenyl)piperazine (TFMPP), the inclusion of the C2-carbonyl (lactam) introduces distinct electronic and steric constraints.[1] This scaffold serves as a critical "constrained peptidomimetic" turn-inducer and a metabolic modulator in drug discovery campaigns targeting GPCRs and Factor Xa.[1]

Structural Analysis & Design Rationale

The "Ortho-Effect" & Conformational Lock

The 2-trifluoromethyl (


-CF

) group is not merely a lipophilic bulwark; it acts as a steric anchor.[1] In the piperazin-2-one system, the

-CF

group forces the phenyl ring to twist out of coplanarity with the lactam ring to minimize steric clash with the carbonyl oxygen or the N1-methylene protons.[1]
  • Torsion Angle: Typically

    
    60–90°, preventing flat binding modes.
    
  • Bioisosterism: The

    
     group (Volume 
    
    
    
    40 Å
    
    
    ) mimics an isopropyl group but with inverted electronics (electron-withdrawing vs. donating).[1]
Lactam vs. Amine: The pKa Shift

The defining feature of this scaffold is the lactam nitrogen (N1).[1] Unlike the basic N1 in TFMPP (pKa


 9.0), the N1 in piperazin-2-one is non-basic due to amide resonance.[1]
  • Result: Only the N4 nitrogen remains basic (pKa

    
     8.5–9.0).[1] This reduces the global charge of the molecule at physiological pH from dicationic (potentially) to monocationic, significantly altering Blood-Brain Barrier (BBB) permeability and hERG liability.[1]
    

Synthetic Protocols

We present two validated routes. Method A is the modern, modular approach using Palladium catalysis. Method B is the linear construction, useful when the specific aniline is available but the aryl halide is not.

Method A: Buchwald-Hartwig Cross-Coupling (Recommended)

This protocol overcomes the steric hindrance of the


-CF

group using specific phosphine ligands.[1]

Reagents:

  • Substrate: 1-Bromo-2-(trifluoromethyl)benzene (1.0 eq)[1]

  • Nucleophile: Piperazin-2-one (1.2 eq)[1]

  • Catalyst: Pd

    
    (dba)
    
    
    
    (2 mol%)[1]
  • Ligand: Xantphos (4 mol%) – Critical for lactam coupling.[1]

  • Base: Cs

    
    CO
    
    
    
    (1.5 eq)[1]
  • Solvent: 1,4-Dioxane (anhydrous)[1]

Step-by-Step Protocol:

  • Inert Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon for 15 mins.

  • Solvation: Add 1-Bromo-2-(trifluoromethyl)benzene (10 mmol) and Piperazin-2-one (12 mmol) in 1,4-Dioxane (50 mL).

  • Catalyst Addition: Add Cs

    
    CO
    
    
    
    , Pd
    
    
    (dba)
    
    
    , and Xantphos under a positive stream of Argon.
  • Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor by TLC (5% MeOH in DCM).[1] The product typically stains UV active and slightly yellow with ninhydrin (secondary amine).[1]

  • Workup: Cool to RT. Filter through a Celite pad to remove inorganic salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. Purify via Flash Column Chromatography (Gradient: 0

    
     10% MeOH in DCM).
    
    • Note: The

      
      -CF
      
      
      
      group makes the product run faster on silica than the unsubstituted analog.[1]
Method B: Linear Cyclization (Alternative)

Use this if the Pd-coupling fails due to extreme sterics or if starting from the aniline.[1]

  • Acylation: React 2-(trifluoromethyl)aniline with chloroacetyl chloride (1.1 eq) and TEA in DCM (0°C

    
     RT) to form the 
    
    
    
    -chloroamide.
  • Substitution: Treat the intermediate with excess ethanolamine (3.0 eq) in THF at reflux.

  • Cyclization: Perform an intramolecular Mitsunobu reaction (DEAD/PPh

    
    ) or activation with SOCl
    
    
    
    followed by base-mediated ring closure.[1]

Visualization: Synthetic Workflow & SAR Logic

G cluster_SAR SAR Implications Start 2-Bromo-benzotrifluoride Conditions Pd2(dba)3 / Xantphos Cs2CO3, Dioxane, 100°C Start->Conditions Scaffold Piperazin-2-one Scaffold->Conditions Product 1-(2-CF3-phenyl)-piperazin-2-one (Target Scaffold) Conditions->Product Buchwald-Hartwig (C-N Bond Formation) Deriv1 N4-Alkylation (Library Gen) Product->Deriv1 R-X, Base Deriv2 C3-Functionalization (Chiral Pool) Product->Deriv2 LDA, Electrophile Ortho Ortho-CF3 Effect: Twisted Conformation (Selectivity) Product->Ortho Lactam Lactam Carbonyl: H-Bond Acceptor Metabolic Block Product->Lactam

Caption: Figure 1. Modular synthesis via Buchwald-Hartwig coupling and key Structure-Activity Relationship (SAR) features.[1]

Physicochemical Profiling & Data

The following table contrasts the target scaffold with its non-carbonyl analog. This comparison is vital for decision-making in Lead Optimization.

Property1-(2-CF

-phenyl)-piperazin-2-one (Target)
1-(2-CF

-phenyl)-piperazine (TFMPP)
Impact on Drug Design
N1 Basicity (pKa) Non-basic (Amide-like)~9.0 (Basic)Reduces cationic charge; improves membrane permeability.[1]
N4 Basicity (pKa) ~8.5~9.0Retains ability to form salt bridges (e.g., with Asp in GPCRs).[1]
H-Bond Donors 1 (N4-H)1 (N4-H)Similar.[1]
H-Bond Acceptors 2 (C=O, N4)1 (N4)The lactam carbonyl adds a vector for H-bonding (e.g., backbone interactions).[1]
LogP (Calc) ~2.1~2.8The lactam is more polar, improving solubility.[1]
Metabolic Stability High (N1 blocked)Moderate (N1 oxidation possible)Lactam ring is generally resistant to CYP450 N-dealkylation at N1.[1]

Biological Application Notes

GPCR Ligand Design (Dopamine/Serotonin)

The 1-arylpiperazine motif is a "privileged structure" for aminergic GPCRs.[1]

  • Strategy: Use the N4-nitrogen to attach a linker (butyl or ethyl) connecting to a secondary pharmacophore (e.g., a heteroaryl system).[1]

  • Advantage: The

    
    -CF
    
    
    
    group locks the phenyl ring in a twisted orientation, often enhancing selectivity for D3 over D2 receptors by exploiting subtle differences in the orthosteric binding pocket.[1]
Peptidomimetics (Beta-Turn Mimetics)

The piperazin-2-one ring mimics the


 and 

residues of a

-turn.[1]
  • Protocol: Functionalize the C3 position (alpha to the carbonyl) using chiral synthons (e.g., starting from chiral amino acids in Method B). This creates a rigid scaffold that displays side chains in defined vectors, useful for inhibiting Protein-Protein Interactions (PPIs).[1]

References

  • Synthetics: Buchwald, S. L., et al. "Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions."[1] Organic Letters, 2016.[2][3] (Validated protocol for hindered aryl chlorides).[1]

  • Medicinal Chemistry: "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry." Molecules, 2025.[4] (Analysis of electronic/steric effects of CF3).[1]

  • Scaffold Review: "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." ChemistryOpen, 2026.[5][6] (Comprehensive review of piperazine utility).[1]

  • Conformational Analysis: "Conformational analysis of 2-substituted piperazines." Bioorganic & Medicinal Chemistry Letters, 2016. (Discusses the axial/equatorial preferences crucial for binding).

  • Reaction Mechanism: "Buchwald-Hartwig Cross Coupling Reaction."[2] Organic Chemistry Portal. (Mechanistic grounding for Method A).

Sources

Application Note: Development of a Robust Assay Pipeline for Characterizing Inhibitors of Kinase X, Featuring 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for establishing a robust, multi-tiered assay pipeline to characterize the activity of small molecule inhibitors targeting protein kinases. Using the novel compound 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one as a representative molecule, we detail the development, optimization, and validation of both a primary biochemical assay and a secondary cell-based assay. The protocols are designed to ensure scientific rigor, data reproducibility, and clear interpretation of results for researchers in drug discovery and chemical biology.

Introduction to Kinase Inhibitor Discovery

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1] Consequently, they are a major focus of modern drug discovery.[1][2] The successful identification and optimization of kinase inhibitors depend on the availability of reliable and sensitive assays.[1][3] This guide addresses the critical need for a structured approach to assay development.

For the purposes of this application note, we will posit that the compound 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one , a molecule with structural motifs common in kinase inhibitors, is a putative inhibitor of a hypothetical serine/threonine kinase, hereafter referred to as "Kinase X" . Our objective is to build a complete workflow to:

  • Quantify direct inhibition of purified Kinase X.

  • Confirm on-target activity in a relevant cellular context.

  • Establish rigorous quality control parameters to validate assay performance.

Part 1: Primary Biochemical Assay - Direct Kinase Inhibition

To quantify the direct interaction between our compound and its target, a biochemical assay using purified, active Kinase X is the gold standard. We have selected the ADP-Glo™ Kinase Assay, a luminescence-based method that measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[4][5] This format is highly sensitive, amenable to high-throughput screening (HTS), and measures an end-product of the kinase reaction, providing a direct readout of enzyme activity.[4][5][6]

Principle of the ADP-Glo™ Assay

The assay is a two-step process performed at room temperature.[4][5][6] First, the kinase reaction is stopped, and any remaining ATP is depleted by the ADP-Glo™ Reagent. Second, the Kinase Detection Reagent is added, which converts the ADP generated by the kinase into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a light signal that is directly proportional to the kinase activity.[4][6]

Experimental Workflow: Biochemical Assay

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection prep_kinase Prepare Kinase X (Enzyme + Substrate) initiate Initiate Reaction: Add ATP to Kinase/Compound Mix prep_kinase->initiate prep_compound Prepare Compound Dilutions (1-(2-Trifluoromethyl-phenyl)-piperazin-2-one) prep_compound->initiate prep_atp Prepare ATP Solution prep_atp->initiate incubate_rxn Incubate at RT (e.g., 60 min) initiate->incubate_rxn add_adpglo Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) incubate_rxn->add_adpglo incubate_adpglo Incubate at RT (40 min) add_adpglo->incubate_adpglo add_detect Add Kinase Detection Reagent (Converts ADP to ATP, generates light) incubate_adpglo->add_detect incubate_detect Incubate at RT (30-60 min) add_detect->incubate_detect read_lum Read Luminescence (Plate Luminometer) incubate_detect->read_lum

Caption: Workflow for the ADP-Glo™ biochemical kinase assay.

Detailed Protocol: ADP-Glo™ Assay for Kinase X

This protocol is designed for a 384-well plate format. Volumes can be scaled for other formats, maintaining a 1:1:2 ratio of kinase reaction, ADP-Glo™ Reagent, and Kinase Detection Reagent.[7]

1. Reagent Preparation:

  • Kinase Buffer (1X): 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.
  • Kinase X Enzyme/Substrate Mix: Dilute purified active Kinase X and its specific peptide substrate in 1X Kinase Buffer to a 2X final concentration. The optimal concentration should be determined via an enzyme titration experiment to find a point in the linear range of the reaction (typically 10-30% ATP consumption).
  • Compound Dilution Series: Prepare a 10-point, 3-fold serial dilution of 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one in 100% DMSO. Then, dilute this series into 1X Kinase Buffer to create a 4X final concentration stock plate with a constant DMSO concentration (e.g., 4%).
  • ATP Solution: Prepare a 4X solution of ATP in 1X Kinase Buffer. The concentration should be at the apparent Km of ATP for Kinase X to ensure sensitive detection of ATP-competitive inhibitors.
  • Controls: Prepare 4X solutions for a positive control (no inhibition; buffer with 4% DMSO) and a negative control (maximum inhibition; a known potent inhibitor of Kinase X or buffer only).

2. Assay Procedure:

  • Add 2.5 µL of the 4X compound dilutions (or controls) to the wells of a white, opaque 384-well plate.
  • Add 5 µL of the 2X Kinase X Enzyme/Substrate Mix to all wells.
  • To initiate the reaction, add 2.5 µL of the 4X ATP solution to all wells. The total reaction volume is now 10 µL.
  • Mix the plate gently on a plate shaker for 30 seconds.
  • Incubate the reaction at room temperature for 60 minutes.
  • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the reaction.[6]
  • Incubate at room temperature for 40 minutes to deplete all remaining ATP.[4][6]
  • Add 20 µL of Kinase Detection Reagent to each well.
  • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a stable luminescent signal.[6][7]
  • Read the luminescence using a plate-reading luminometer with an integration time of 0.25-1 second per well.[7]

3. Data Analysis:

  • Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (RLU_compound - RLU_neg_ctrl) / (RLU_pos_ctrl - RLU_neg_ctrl)) (Where RLU is Relative Light Units)
  • Plot the % Inhibition against the logarithm of the compound concentration.
  • Fit the data to a four-parameter logistic (4PL) equation to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).

Part 2: Secondary Cell-Based Assay - Target Engagement

While a biochemical assay confirms direct enzyme inhibition, a cell-based assay is essential to verify that the compound can penetrate the cell membrane and engage its target in a physiological context.[8] We will use Western Blotting to detect the phosphorylation status of a known downstream substrate of Kinase X, which we'll call "Substrate Y" . A decrease in the phosphorylation of Substrate Y upon compound treatment provides strong evidence of on-target activity.[9][10]

Principle of the Phospho-Substrate Western Blot Assay

Cells expressing Kinase X are treated with the inhibitor. After treatment, cells are lysed, and the proteins are separated by size using SDS-PAGE. The proteins are then transferred to a membrane and probed with a primary antibody specific to the phosphorylated form of Substrate Y (p-Substrate Y). A second antibody that recognizes the total amount of Substrate Y is used as a loading control, allowing for the normalization of the phospho-signal.[11]

Signaling Pathway and Experimental Design

cluster_pathway Kinase X Signaling Cascade stimulus Upstream Stimulus (e.g., Growth Factor) kinase_x Kinase X stimulus->kinase_x Activates substrate_y Substrate Y kinase_x->substrate_y Phosphorylates p_substrate_y p-Substrate Y substrate_y->p_substrate_y cellular_response Downstream Cellular Response p_substrate_y->cellular_response Triggers inhibitor 1-(2-Trifluoromethyl-phenyl) -piperazin-2-one inhibitor->kinase_x Inhibits

Caption: Inhibition of the Kinase X signaling pathway.

Detailed Protocol: Phospho-Substrate Y Western Blot

1. Cell Culture and Treatment:

  • Plate a suitable cell line (e.g., HEK293 cells overexpressing Kinase X) in 6-well plates and grow to 80-90% confluency.
  • Starve the cells in serum-free media for 4-6 hours to reduce basal kinase activity.
  • Pre-treat cells with various concentrations of 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one (or DMSO vehicle control) for 1 hour.
  • Stimulate the Kinase X pathway with an appropriate agonist (if required) for 15-30 minutes to induce robust phosphorylation of Substrate Y.

2. Cell Lysis and Protein Quantification:

  • Place plates on ice and wash cells twice with ice-cold PBS.
  • Lyse the cells by adding 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails . Phosphatase inhibitors are critical to preserve the phosphorylation state of proteins.[9][11][12]
  • Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C.
  • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

3. Western Blotting:

  • Normalize all samples by diluting them to the same final protein concentration (e.g., 1 µg/µL) with lysis buffer and 4X Laemmli sample buffer.
  • Denature the samples by heating at 95°C for 5 minutes.[9]
  • Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
  • Transfer the separated proteins to a PVDF membrane.
  • Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Avoid using milk as a blocking agent, as its phosphoprotein (casein) content can cause high background.[11]
  • Incubate the membrane overnight at 4°C with the primary antibody against p-Substrate Y, diluted in 5% BSA/TBST.
  • Wash the membrane 3 times for 10 minutes each with TBST.
  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane 3 times for 10 minutes each with TBST.
  • Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.[9]
  • (Optional but Recommended) Stripping and Re-probing: After imaging, the membrane can be stripped and re-probed with a primary antibody for total Substrate Y to serve as a loading control.

4. Data Analysis:

  • Quantify the band intensities for both p-Substrate Y and total Substrate Y using densitometry software.
  • Normalize the p-Substrate Y signal to the total Substrate Y signal for each lane.
  • Plot the normalized p-Substrate Y signal against the compound concentration to determine the cellular IC₅₀.

Part 3: Assay Validation and Trustworthiness

A robust and reliable assay is self-validating. Every protocol must include steps to ensure the data is trustworthy. Key validation parameters should be established during assay development according to principles outlined by guidelines such as ICH Q2(R1).[13][14][15]

Key Quality Control Parameters
ParameterDescriptionAcceptance CriteriaRationale for Importance
Z'-Factor A statistical measure of the separation between the positive (no inhibition) and negative (full inhibition) controls. It reflects the assay's quality and suitability for HTS.[16][17]Z' > 0.5An excellent assay will have a large dynamic range and low data variability, ensuring that "hits" can be confidently distinguished from noise.[17][18][19]
Signal-to-Background (S/B) The ratio of the mean signal of the positive control to the mean signal of the negative control.S/B ≥ 10A high S/B ratio indicates a robust assay window, making it easier to detect even modest levels of inhibition.
DMSO Tolerance The highest concentration of DMSO that does not significantly affect enzyme activity or signal detection.< 20% effect at max DMSO conc.Since compounds are stored in DMSO, it's crucial to ensure the vehicle itself does not interfere with the assay results.[1]
Reproducibility The consistency of results across different plates, days, and reagent batches (inter- and intra-assay precision).Coefficient of Variation (CV) < 15%High reproducibility ensures that observed differences in compound activity are real and not due to experimental variability.
Calculating the Z'-Factor

The Z'-Factor is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls.[18][20]

Formula: Z' = 1 - (3σ_p + 3σ_n) / |µ_p - µ_n|

A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for screening.[17][18]

Conclusion

This application note outlines a comprehensive, two-tiered strategy for the characterization of a novel kinase inhibitor, 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one. By combining a sensitive, direct biochemical assay with a physiologically relevant cell-based target engagement assay, researchers can generate high-confidence data. The emphasis on rigorous assay validation, particularly the calculation of the Z'-factor, ensures that the developed protocols are robust, reproducible, and fit for purpose in a modern drug discovery setting.

References

  • Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Z-Factor Calculator - Free Online Tool | Assay Quality Control. PunnettSquare Tools. [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]

  • Z-factors. BIT 479/579 High-throughput Discovery. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • On HTS: Z-factor. On HTS. [Link]

  • Tips to Optimize your Western Blot for Phosphorylated Protein Detection. Bio-Techne. [Link]

  • Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad Antibodies. [Link]

  • Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics | Oxford Academic. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]

  • Assay Development for Protein Kinase Enzymes. NCBI - NIH. [Link]

  • Assay Development for Protein Kinase Enzymes. NCBI. [Link]

  • Screening assays for tyrosine kinase inhibitors: A review. PubMed. [Link]

  • Cell-based Kinase Assays. Profacgen. [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Kinase Assay. WuXi Biology. [Link]

  • Quantification of Cell Signaling Networks Using Kinase Activity Chemosensors. PMC - NIH. [Link]

Sources

Application Note & Protocols: A Framework for the In Vitro Pharmacological Profiling of 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Desk of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the in vitro experimental design and pharmacological characterization of 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one, a novel compound belonging to the phenylpiperazine class. Phenylpiperazine derivatives are known to interact with various neurotransmitter systems, making them a focal point in neuropharmacology and drug discovery.[1] The inclusion of a trifluoromethyl group can enhance metabolic stability and modulate biological activity.[2] This guide presents a logical, tiered approach, beginning with essential cytotoxicity assessments to establish a viable concentration range, followed by a systematic evaluation of the compound's binding affinity and functional activity at key central nervous system (CNS) G-protein coupled receptors (GPCRs). The protocols herein are designed to be self-validating, incorporating critical controls and decision points to ensure data integrity and reproducibility, which are paramount in preclinical research.[3][4]

Scientific Rationale & Strategic Overview

The structural backbone of 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one is highly suggestive of potential activity at monoaminergic GPCRs. Its close analogs, such as Trifluoromethylphenylpiperazine (TFMPP), are well-documented serotonergic agents, exhibiting significant affinity and functional activity at multiple serotonin (5-HT) receptor subtypes and also affecting dopamine and norepinephrine systems.[5][6][7] Specifically, the related compound 1-[2-(Trifluoromethyl)phenyl]piperazine is a known 5-HT1A receptor antagonist and serotonin uptake inhibitor.[2]

Therefore, a logical starting point for characterization is to screen the compound against a panel of serotonin and dopamine receptors. Our experimental strategy follows a three-stage funnel approach:

  • Determine the Therapeutic Window: Establish the concentration range at which the compound can be tested without inducing non-specific cytotoxicity.

  • Identify Primary Binding Targets: Use competitive radioligand binding assays to determine the compound's affinity (Ki) for a panel of relevant GPCRs.

  • Elucidate Mechanism of Action: Perform functional cell-based assays to characterize the compound as an agonist, antagonist, or inverse agonist at the identified high-affinity targets.

This systematic process ensures that resources are focused efficiently and that the resulting pharmacological profile is robust and interpretable.[8]

Foundational Assays: Establishing a Non-Cytotoxic Concentration Range

Before assessing pharmacological activity, it is crucial to determine the concentrations at which 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one does not cause cell death.[9] This ensures that any observed effects in subsequent functional assays are due to specific receptor interactions rather than general toxicity.

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is typically proportional to the number of viable cells.[10] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to a purple formazan product, which can be quantified spectrophotometrically.

Step-by-Step Methodology:

  • Cell Plating: Seed a neuronal cell line (e.g., SH-SY5Y, differentiated for a dopaminergic phenotype) into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[11]

  • Compound Preparation: Prepare a 10 mM stock solution of 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one in DMSO. Create a series of 2x final concentrations in culture medium via serial dilution.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions (ranging from 100 nM to 100 µM). Include "vehicle-only" (e.g., 0.1% DMSO) and "no-treatment" controls.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle control (representing 100% viability) and plot the percentage of cell viability against the compound concentration to determine the TC₅₀ (Toxic Concentration 50%).

Data Presentation: Hypothetical Cytotoxicity Data
Concentration (µM)% Cell Viability (Mean ± SD)
Vehicle Control100 ± 4.5
0.198.7 ± 5.1
1.097.2 ± 4.8
10.095.5 ± 6.2
25.078.1 ± 7.3
50.049.3 ± 8.1
100.015.6 ± 3.9

Target Identification: Receptor Binding Affinity Profile

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[12] These assays measure the ability of the test compound to compete with a high-affinity radiolabeled ligand for binding to the receptor.

Protocol 2: Competitive Radioligand Binding Assay

This protocol provides a general framework adaptable for various GPCRs using membrane preparations from cells stably expressing the receptor of interest (e.g., CHO-K1 or HEK293 cells).[13][14]

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize cells expressing the target receptor in an ice-cold buffer and centrifuge to pellet the membranes. Wash and resuspend the membrane pellet in an assay buffer to a final protein concentration of 10-20 µ g/well .

  • Assay Setup: In a 96-well plate, combine:

    • Assay Buffer

    • A fixed concentration of a suitable radioligand (e.g., [³H]-Ketanserin for 5-HT2A, [³H]-Spiperone for D2) at its approximate Kd concentration.[13][15]

    • Serial dilutions of 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one (e.g., from 1 pM to 10 µM).

    • Controls:

      • Total Binding: Radioligand only (no competitor).

      • Non-Specific Binding (NSB): Radioligand plus a high concentration of a known, non-labeled competitor (e.g., 10 µM Mianserin for 5-HT2A).

  • Incubation: Add the membrane preparation to initiate the binding reaction. Incubate at room temperature for 60-90 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filter mat in a scintillation bag with a scintillation cocktail and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Convert the CPM for each competitor concentration into a percentage of specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use a non-linear regression model (sigmoidal dose-response) to calculate the IC₅₀ value.

    • Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Hypothetical Binding Affinity Profile
Receptor TargetRadioligandKi (nM) for 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one
5-HT1A[³H]-8-OH-DPAT150
5-HT2A[³H]-Ketanserin25
5-HT2C[³H]-Mesulergine80
Dopamine D2[³H]-Spiperone210
Dopamine D3[³H]-Spiperone>1000
SERT[³H]-Citalopram450

Functional Profiling: Elucidating the Mechanism of Action

Once high-affinity targets are identified, functional assays are required to determine how the compound modulates receptor activity. Most 5-HT and dopamine receptors are GPCRs that signal through distinct intracellular pathways upon activation.[16][17]

  • Gαs-coupled receptors (e.g., D1, 5-HT4) activate adenylyl cyclase, increasing intracellular cyclic AMP (cAMP).

  • Gαi/o-coupled receptors (e.g., D2, 5-HT1A) inhibit adenylyl cyclase, decreasing cAMP.[18]

  • Gαq/11-coupled receptors (e.g., 5-HT2A, 5-HT2C) activate phospholipase C (PLC), leading to the production of inositol phosphates (like IP1) and the mobilization of intracellular calcium (Ca²+).[17][19]

Visualizing GPCR Signaling Pathways

GPCR_Signaling cluster_membrane Cell Membrane cluster_g_protein G-Protein cluster_cytosol Cytosol Ligand Ligand (e.g., Compound) GPCR GPCR (e.g., 5-HT2A) Ligand->GPCR Binds G_alpha GPCR->G_alpha Activates AC Adenylyl Cyclase G_alpha->AC Gs (stimulates) Gi (inhibits) PLC Phospholipase C (PLC) G_alpha->PLC Gq (stimulates) G_beta_gamma Gβγ cAMP cAMP AC->cAMP Produces IP1 IP1 / Ca²⁺ PLC->IP1 Produces Response_cAMP Cellular Response (e.g., via PKA) cAMP->Response_cAMP Response_IP1 Cellular Response (e.g., via PKC) IP1->Response_IP1

Caption: Major GPCR signaling cascades initiated by ligand binding.

Protocol 3: Gq-Coupled Receptor Functional Assay (IP1 Measurement)

Since the highest affinity was for the 5-HT2A receptor (a Gq-coupled receptor), an IP1 assay is the logical next step. IP1 is a downstream metabolite of IP3 and is stable, making it an excellent marker for Gq activation.[19]

Step-by-Step Methodology:

  • Cell Culture: Use HEK293 cells stably expressing the human 5-HT2A receptor. Plate them in a 96-well plate and grow to confluence.

  • Agonist Mode Testing:

    • Add increasing concentrations of 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one (1 pM to 10 µM) to the cells.

    • Include a known 5-HT2A agonist (e.g., Serotonin) as a positive control to establish the maximum response.

    • Incubate for 60 minutes at 37°C.

  • Antagonist Mode Testing:

    • Pre-incubate the cells with increasing concentrations of 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one for 15-30 minutes.

    • Add a fixed concentration of a known agonist (e.g., Serotonin at its EC₈₀ concentration) to all wells.

    • Incubate for 60 minutes at 37°C.

  • Cell Lysis and Detection: Lyse the cells and detect IP1 levels using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Agonist Mode: Plot the response (e.g., HTRF ratio) against the compound concentration to determine the EC₅₀ (potency) and Emax (efficacy relative to the control agonist).

    • Antagonist Mode: Plot the inhibition of the agonist response against the compound concentration to determine the IC₅₀. This can be converted to an antagonist equilibrium constant (Kb) using the Schild equation.

Integrated Experimental Workflow & Data Synthesis

A successful in vitro characterization relies on a logical progression of experiments where the results of one stage inform the design of the next.

Visualizing the Integrated Workflow

Workflow cluster_prep Phase 1: Preparation & Safety cluster_screen Phase 2: Target Identification cluster_function Phase 3: Functional Characterization cluster_analysis Phase 4: Profile Synthesis A1 Acquire/Synthesize Compound A2 Prepare Stock Solution (e.g., 10mM in DMSO) A1->A2 A3 Determine Non-Toxic Concentration Range (MTT/LDH Assay) A2->A3 B1 Primary Screen: Radioligand Binding Assays (5-HT & DA Receptor Panel) A3->B1 Inform Concentration Range B2 Analyze Affinity (Ki) Identify High-Affinity Targets (Ki < 100 nM) B1->B2 C1 Select Assay Based on Receptor's G-Protein Coupling (cAMP or IP1/Ca²⁺) B2->C1 Inform Target Selection C2 Test in Agonist Mode (Determine EC₅₀, Emax) C1->C2 C3 Test in Antagonist Mode (Determine IC₅₀/Kb) C1->C3 D1 Synthesize All Data C2->D1 C3->D1 D2 Generate Pharmacological Profile (e.g., 'Potent 5-HT2A antagonist with 10-fold selectivity over D2') D1->D2

Caption: A systematic workflow for in vitro compound characterization.

By integrating the data from these three stages, a comprehensive pharmacological profile can be constructed. For our hypothetical example, the final profile for 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one might be: "A selective 5-HT2A receptor antagonist (Ki = 25 nM) with >8-fold selectivity over the D2 receptor. The compound displays no agonist activity at the 5-HT2A receptor and is non-toxic to SH-SY5Y cells at concentrations up to 10 µM." This level of detail is essential for making informed decisions in a drug discovery pipeline.[20]

References

  • Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures. PMC. Available at: [Link]

  • Cell Viability Assay Service. Creative Biolabs. Available at: [Link]

  • Designer drug- Trifluoromethylphenylpiperazine derivatives (TFMPP) - A future potential peril towards modern society. ResearchGate. Available at: [Link]

  • " Designer drug-Trifluoromethylphenylpiperazine derivatives (TFMPP)-A future potential peril towards modern society | Request PDF. ResearchGate. Available at: [Link]

  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research. Available at: [Link]

  • Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. Frontiers. Available at: [Link]

  • In vitro profiling of orphan G protein coupled receptor (GPCR) constitutive activity. bioRxiv. Available at: [Link]

  • Four Ways To Optimize Preclinical In Vitro Data To Mitigate Risk Of Late-stage Clinical Failure. BioIVT. Available at: [Link]

  • Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. MDPI. Available at: [Link]

  • 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. DiscoverX. Available at: [Link]

  • Trifluoromethylphenylpiperazine. Wikipedia. Available at: [Link]

  • 5-HT2A Biochemical Binding Assay Service. Reaction Biology. Available at: [Link]

  • 5-HT2B Biochemical Binding Assay Service. Reaction Biology. Available at: [Link]

  • Advances in G Protein-Coupled Receptor High-throughput Screening. PMC. Available at: [Link]

  • Table 3, Detailed protocol for the D2 binding secondary assay. Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf. Available at: [Link]

  • Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. Company of Biologists Journals. Available at: [Link]

  • In vitro structure-activity relationship determination of 30 psychedelic new psychoactive substances by means of β-arrestin 2 recruitment to the serotonin 2A receptor. PubMed. Available at: [Link]

  • Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. Molecular Devices. Available at: [Link]

  • Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH. Available at: [Link]

  • G protein-coupled receptor. Wikipedia. Available at: [Link]

  • Cell Viability Assays. Ichor Life Sciences. Available at: [Link]

  • 5 Essential Strategies to Optimize Preclinical Research Efficiency and Accuracy. Genemod. Available at: [Link]

  • In vitro characterization of new psychoactive substances at the m-opioid, CB1, 5HT1A, and 5-HT2A receptors—On-target receptor potency and efficacy, and off-target effects. DiVA portal. Available at: [Link]

  • Synthesis and biological evaluation of 2-fluoro and 3-trifluoromethyl-phenyl-piperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione as 5-HT1A/5-HT7 receptor ligands. Taylor & Francis Online. Available at: [Link]

  • Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][9][21]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer. PubMed. Available at: [Link]

  • Preclinical research strategies for drug development. AMSbiopharma. Available at: [Link]

  • In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists. PMC. Available at: [Link]

  • Preclinical Studies in Drug Development. PPD. Available at: [Link]

  • NOVEL PSYCHOACTIVE SUBSTANCES – METHODS FOR IDENTIFICATION, PREDICITIVE MODELLING SOFTWARE AND AN EXPERIMENTAL DESIGN. University of Huddersfield Repository. Available at: [Link]

  • 1-(2-(Trifluoromethyl)phenyl)piperazine. PubChem. Available at: [Link]

  • Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. PMC. Available at: [Link]

  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. MDPI. Available at: [Link]

  • Discovery of 1-(4-(4-Propionylpiperazin-1- yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3. MIT Open Access Articles. Available at: [Link]

Sources

Application Notes and Protocols for Efficacy Testing of 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one and Structurally Related Compounds in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Acknowledging the Therapeutic Potential of Phenylpiperazine Derivatives

The phenylpiperazine scaffold is a cornerstone in medicinal chemistry, renowned for its versatility in generating pharmacologically active agents targeting the central nervous system (CNS).[1] Derivatives of this class, particularly those with a trifluoromethylphenyl moiety, have garnered significant interest for their potential to modulate various neurotransmitter systems.[2][3] The compound 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one represents a novel iteration of this privileged structure. While specific data on this "-2-one" derivative is emerging, its structural similarity to compounds like 1-(2-Trifluoromethylphenyl)piperazine (TFMPP) suggests a likely interaction with serotonin (5-HT) receptors.[2] TFMPP is known to act as a 5-HT1A receptor antagonist and can also interact with 5-HT2C and 5-HT4 receptors, alongside inhibiting serotonin uptake.[2] Such a mechanism of action points towards potential therapeutic applications in psychiatric disorders such as anxiety and depression.[3][4]

These application notes provide a comprehensive guide for researchers and drug development professionals to evaluate the in vivo efficacy of 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one and related analogs. The protocols detailed below are designed to be robust and self-validating, grounded in established methodologies for preclinical assessment of anxiolytic and antidepressant compounds.

Strategic Selection of Animal Models: Rationale and Implementation

The choice of an appropriate animal model is paramount for obtaining translatable data. Given the likely serotonergic mechanism of action, models sensitive to clinically effective anxiolytics and antidepressants are recommended. The inclusion of the trifluoromethyl group is known to enhance metabolic stability and lipophilicity, potentially improving brain penetration, a crucial factor for CNS-active drugs.[2][3][5]

Mouse Models of Anxiety

The EPM test is a widely used and validated assay for assessing anxiety-like behavior in rodents. It is based on the natural aversion of mice to open and elevated spaces.

Protocol:

  • Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

  • Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one or vehicle control intraperitoneally (i.p.) 30 minutes prior to testing. A dose-response study is recommended (e.g., 1, 5, 10 mg/kg).

  • Testing: Place the mouse in the center of the maze, facing an open arm. Allow the mouse to explore the maze for 5 minutes.

  • Data Collection: Record the time spent in the open arms and the number of entries into the open and closed arms using an automated tracking system.

  • Endpoint Analysis: An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic effect.

This test is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their exploratory drive.

Protocol:

  • Apparatus: A box divided into a large, brightly illuminated compartment and a smaller, dark compartment.

  • Acclimation: As described for the EPM.

  • Drug Administration: As described for the EPM.

  • Testing: Place the mouse in the dark compartment and allow it to move freely between the two compartments for 10 minutes.

  • Data Collection: Record the time spent in the light compartment and the number of transitions between the two compartments.

  • Endpoint Analysis: Anxiolytic compounds are expected to increase the time spent in the light compartment.

Rat Models of Depression

The FST is a widely used screening tool for antidepressant drugs. It is based on the principle that when rodents are placed in an inescapable container of water, they will eventually adopt an immobile posture.

Protocol:

  • Apparatus: A transparent cylinder filled with water.

  • Pre-test Session (Day 1): Place the rat in the cylinder for 15 minutes.

  • Test Session (Day 2): Administer the test compound or vehicle 24, 5, and 1 hour before the test. Place the rat in the cylinder for 5 minutes.

  • Data Collection: Record the duration of immobility during the 5-minute test session.

  • Endpoint Analysis: A significant decrease in the duration of immobility is indicative of an antidepressant-like effect.

The CUS model has high face and predictive validity for depression. It involves exposing rodents to a series of mild, unpredictable stressors over a prolonged period, leading to a depressive-like phenotype.

Protocol:

  • Stress Regimen: For 4-6 weeks, expose rats to a variable sequence of stressors daily (e.g., restraint, cage tilt, wet bedding, altered light/dark cycle).

  • Drug Administration: Administer the test compound or vehicle daily during the last 2-3 weeks of the CUS procedure.

  • Behavioral Readouts:

    • Sucrose Preference Test: Measure the consumption of a sweetened solution versus plain water. A decrease in sucrose preference is indicative of anhedonia, a core symptom of depression.

    • Forced Swim Test: As described above.

  • Endpoint Analysis: An effective antidepressant should reverse the CUS-induced deficit in sucrose preference and reduce immobility in the FST.

Experimental Workflow and Data Presentation

A logical and systematic experimental workflow is crucial for the successful evaluation of a novel compound.

Caption: Experimental workflow for preclinical efficacy testing.

Data Summary Tables

Table 1: Proposed Dose Ranges for Initial Efficacy Screening

Animal ModelSpeciesRoute of AdministrationProposed Dose Range (mg/kg)
Elevated Plus MazeMousei.p.1, 5, 10
Light-Dark Box TestMousei.p.1, 5, 10
Forced Swim TestRati.p.5, 10, 20
Chronic Unpredictable StressRatOral (daily)5, 10, 20

Table 2: Key Behavioral Endpoints and Expected Outcomes

TestPrimary EndpointExpected Outcome with Efficacious Compound
Elevated Plus MazeTime in Open Arms (%)Increase
Light-Dark Box TestTime in Light Compartment (s)Increase
Forced Swim TestImmobility Time (s)Decrease
Sucrose Preference TestSucrose Preference (%)Reversal of stress-induced decrease

Underlying Signaling Pathways and Mechanistic Considerations

The therapeutic effects of phenylpiperazine derivatives are often mediated through their interaction with serotonergic pathways.

signaling_pathway Compound Compound 5-HT1A_Receptor 5-HT1A Receptor Compound->5-HT1A_Receptor Antagonist? 5-HT2C_Receptor 5-HT2C Receptor Compound->5-HT2C_Receptor Antagonist? Adenylyl_Cyclase Adenylyl Cyclase 5-HT1A_Receptor->Adenylyl_Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene_Expression Gene Expression (Neurotrophic Factors) CREB->Gene_Expression Anxiolytic_Antidepressant_Effects Anxiolytic & Antidepressant Effects Gene_Expression->Anxiolytic_Antidepressant_Effects

Caption: Putative serotonergic signaling pathway.

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial in vivo characterization of 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one and related compounds. Positive results in these models would warrant further investigation into the compound's pharmacokinetic profile, off-target effects, and efficacy in more complex models of psychiatric disorders. Ultimately, a thorough understanding of the compound's in vivo pharmacology is essential for its potential translation into a clinically valuable therapeutic agent.

References

  • Synthesis and biological evaluation of 2-fluoro and 3-trifluoromethyl-phenyl-piperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione. Taylor & Francis Online. Available at: [Link]

  • 1-(2-(trifluoromethyl)phenyl)piperazine. MySkinRecipes. Available at: [Link]

  • 1-[[2-(trifluoromethyl)phenyl]methyl]piperazine. MySkinRecipes. Available at: [Link]

  • 1-[2-(trifluoromethyl)phenyl]piperazine. Pipzine Chemicals. Available at: [Link]

  • 1-(2-(Trifluoromethyl)phenyl)piperazine. PubChem. Available at: [Link]

  • Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. Frontiers in Plant Science. Available at: [Link]

  • Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. PubMed. Available at: [Link]

  • Discovery of 1-(4-(4-Propionylpiperazin-1- yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][4][6]naphthyridin-2(1H)-one as a Highly Potent, Selective Mammalian Target of Rapamycin (mTOR) Inhibitor for the Treatment of Cancer. MIT Open Access Articles. Available at: [Link]

  • Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. ResearchGate. Available at: [Link]

  • Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. PubMed. Available at: [Link]

Sources

Application Note: Formulation of 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one for In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

This guide details the formulation strategies for 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one , a structural analog of common aryl-piperazine psychotropic agents. Unlike standard piperazines, the inclusion of the 2-one (lactam) moiety significantly alters the physicochemical profile, reducing basicity and increasing hydrogen-bond donor/acceptor potential, which often leads to high crystal lattice energy and poor aqueous solubility.[1]

Successful in vivo delivery requires a tailored approach that balances solubility , stability , and tolerability .[1] This protocol provides a self-validating workflow to select the optimal vehicle based on the intended route of administration (IV, IP, or PO).[1]

Physicochemical Assessment (Estimated Class Properties)
PropertyValue / CharacteristicImplication for Formulation
Structure N-Aryl lactam (amide)N1 is non-basic; N4 is a secondary amine.
LogP (Est.) 2.5 – 3.2Moderate-High Lipophilicity; requires cosolvents/surfactants.
pKa (Est.) ~8.5 (N4 amine)Solubility increases at pH < 6.0 (protonation of N4).
Solubility Water: < 0.1 mg/mL (Neutral pH)Class II (BCS) behavior expected (Low Sol / High Perm).

Pre-Formulation: Solubility Screening Protocol

CRITICAL STEP: Do not proceed to animal dosing without verifying solubility. The "2-trifluoromethyl" group adds significant bulk and lipophilicity, increasing the risk of precipitation upon dilution in biological fluids.[1]

Experiment 1: Saturation Solubility Scan

Objective: Determine the maximum concentration (


) in candidate vehicles.
Method: 
  • Weigh 5 mg of compound into 1.5 mL microcentrifuge tubes.

  • Add 100 µL of the vehicle (see list below).

  • Sonicate for 10 minutes at 40°C; vortex for 1 minute.

  • If dissolved, add another 5 mg; repeat until precipitation is visible (saturation).

  • Centrifuge (10,000 x g, 5 min) and analyze supernatant by HPLC-UV (254 nm).

Candidate Vehicles:

  • Organic Solvents: DMSO (Dimethyl sulfoxide), Ethanol (Abs.), DMA (Dimethylacetamide).[1]

  • Cosolvents: PEG 400, Propylene Glycol (PG).[1]

  • Surfactants: Tween 80 (Polysorbate 80), Cremophor EL.[1]

  • Complexing Agents: 20% w/v HP-β-Cyclodextrin (in water).

Formulation Decision Tree

The choice of vehicle is dictated by the route of administration and the required dose.

FormulationDecision Start Start: Define Required Dose & Route Route Select Route Start->Route IV_IP Parenteral (IV / IP) (Must be Solution) Route->IV_IP PO Oral (PO) (Solution or Suspension) Route->PO SolubilityCheck Check Solubility in 5% DMSO / 40% PEG400 IV_IP->SolubilityCheck Form_B Formulation B: Cyclodextrin Complex (20% HP-beta-CD) PO->Form_B High Bioavailability Req. Form_C Formulation C: Standard Suspension (0.5% MC / 0.1% Tween 80) PO->Form_C Standard Soluble Soluble? SolubilityCheck->Soluble Form_A Formulation A: Cosolvent System (DMSO/PEG/Saline) Soluble->Form_A Yes Soluble->Form_B No (Precipitates)

Caption: Decision logic for selecting the optimal vehicle based on administration route and solubility threshold.

Detailed Preparation Protocols

Formulation A: Cosolvent Solution (For IV/IP)

Target: Clear solution for PK studies. Composition: 5% DMSO / 40% PEG 400 / 55% Saline. Max Dose Volume: 5 mL/kg (IV), 10 mL/kg (IP).

Protocol:

  • Weigh the required amount of 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one into a sterile glass vial.

  • Dissolve completely in the calculated volume of DMSO (5% of final volume). Vortex and sonicate until clear. Note: If not clear, the compound concentration is too high for this system.

  • Add PEG 400 (40% of final volume) slowly while vortexing. The solution may warm slightly (exothermic mixing).

  • Add Saline (0.9% NaCl) (55% of final volume) dropwise while vortexing vigorously.

    • Caution: Adding saline too fast may cause "shock precipitation." If cloudiness appears, sonicate immediately.[1]

  • Filter Sterilize using a 0.22 µm PES or PTFE syringe filter.

Formulation B: Cyclodextrin Complex (Advanced IV/IP/PO)

Target: High-dose solution without organic solvents (reduces hemolysis risk). Composition: 20% (w/v) HP-β-Cyclodextrin (Hydroxypropyl-beta-cyclodextrin) in Water.

Protocol:

  • Prepare Vehicle: Dissolve 20 g of HP-β-CD in 100 mL of Milli-Q water. Stir until clear.

  • Add Compound: Add the weighed drug powder to the vehicle.

  • Complexation: Sonicate for 20–30 minutes at 40°C, then stir overnight at room temperature.

    • Mechanism:[1][2][3] The lipophilic phenyl-piperazinone core enters the hydrophobic cavity of the cyclodextrin.

  • pH Adjustment (Optional): If solubility is still low, lower pH to 4.5 using 1N HCl to protonate the N4 amine, then re-adjust to pH 6.0 if possible.

  • Filter: Pass through a 0.45 µm filter to remove any undissolved particles.

Formulation C: Homogeneous Suspension (For Oral Gavage - PO)

Target: High-dose toxicity or efficacy studies where solution is impossible. Composition: 0.5% Methylcellulose (400 cP) + 0.1% Tween 80 in Water.

Protocol:

  • Grind: If the compound is crystalline, grind it to a fine powder using a mortar and pestle to ensure uniform particle size (< 50 µm).

  • Wetting: Add the calculated amount of Tween 80 directly to the powder. Triturate (grind/mix) to form a smooth paste. This removes air from the hydrophobic surface.

  • Suspend: Add a small volume of 0.5% Methylcellulose solution. Mix to form a slurry.

  • Dilute: Gradually add the remaining Methylcellulose solution while stirring continuously.

  • Homogenize: Vortex or use a high-shear homogenizer for 30 seconds before dosing.

Quality Control & Stability

Before administering to animals, validate the formulation:

  • Visual Inspection:

    • Solution: Must be absolutely clear. Any "haziness" indicates micro-precipitation, which can cause embolism (IV) or variable absorption.[1]

    • Suspension: Must be resuspendable. No hard caking.

  • pH Check: Ensure pH is within physiological tolerance (pH 4.0 – 8.0).

    • Correction: If pH < 3 (due to salt form), buffer with 10mM Phosphate or adjust with dilute NaOH.[1]

  • Stability: Prepare fresh. If storage is needed, test stability at 4 hours and 24 hours by HPLC. Piperazin-2-ones are generally stable, but the amide bond can hydrolyze at extreme pH.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development.[1] Journal of Pharmacy and Pharmacology. Link

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research. Link

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods.[1] Academic Press. (Chapter on Solubility and Formulation). Link

  • FDA Guidance for Industry. (2005). Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. Link

Sources

Application Notes and Protocols for the Quantification of 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(2-Trifluoromethyl-phenyl)-piperazin-2-one is a substituted N-arylpiperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[1] The presence of the trifluoromethyl group can significantly influence the compound's lipophilicity, metabolic stability, and receptor binding affinity. As a result, accurate and precise quantification of 1-(2-trifluoromethyl-phenyl)-piperazin-2-one is crucial for pharmacokinetic studies, in vitro drug metabolism assays, and quality control in drug manufacturing.

This document provides detailed application notes and protocols for the quantitative analysis of 1-(2-trifluoromethyl-phenyl)-piperazin-2-one in various matrices. The methodologies described herein are based on established analytical principles for similar N-arylpiperazine compounds and are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.[2][3] It is important to note that while these protocols are robust, they should be validated in the end-user's laboratory to ensure compliance with specific regulatory requirements.

Physicochemical Properties and Analytical Considerations

The chemical structure of 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one, with its aromatic trifluoromethylphenyl group and the polar lactam function in the piperazin-2-one ring, dictates the choice of analytical methods. The trifluoromethylphenyl moiety provides a strong chromophore for UV detection and is readily ionizable for mass spectrometry. The overall molecule is expected to have moderate polarity, making it suitable for reversed-phase chromatography.

Recommended Analytical Techniques

Two primary analytical techniques are recommended for the quantification of 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and reliable method for quantifying the analyte in bulk materials, formulations, and for in vitro assays where sensitivity is not the primary concern.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The gold standard for trace-level quantification in complex biological matrices due to its superior sensitivity and selectivity.[4]

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle

This method utilizes reversed-phase HPLC to separate 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one from potential impurities and matrix components. The analyte is then quantified by its absorbance of UV light at a specific wavelength, where it exhibits maximum absorbance.

Experimental Protocol

1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, and UV-Vis or Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Formic acid (LC-MS grade).

  • Ultrapure water.

  • Reference standard of 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one (purity ≥98%).

2. Preparation of Solutions

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

3. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient of A (0.1% Formic Acid in Water) and B (0.1% Formic Acid in Acetonitrile)
Gradient 0-2 min: 30% B, 2-10 min: 30-80% B, 10-12 min: 80% B, 12-13 min: 80-30% B, 13-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength ~254 nm (or the determined λmax of the compound)

4. Data Analysis

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

  • Perform a linear regression analysis of the calibration curve. The coefficient of determination (r²) should be >0.99.

  • Quantify the concentration of 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one in unknown samples by interpolating their peak areas from the calibration curve.

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis prep_std Prepare Stock & Calibration Standards hplc_system HPLC System with UV Detector prep_std->hplc_system prep_sample Prepare Sample Solution prep_sample->hplc_system chromatography Chromatographic Separation on C18 Column hplc_system->chromatography data_acq Data Acquisition at 254 nm chromatography->data_acq calibration Generate Calibration Curve data_acq->calibration quantification Quantify Unknown Samples calibration->quantification LCMSMS_Workflow start Biological Sample (e.g., Plasma) sample_prep Sample Preparation (Protein Precipitation, Evaporation, Reconstitution) start->sample_prep lc_separation UPLC/HPLC Separation sample_prep->lc_separation ms_detection Mass Spectrometry (ESI+, MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Peak Area Ratio vs. Concentration) ms_detection->data_analysis result Quantitative Result data_analysis->result

Sources

Scale-up synthesis of 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one for preclinical studies

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide the scale-up synthesis of 1-(2-Trifluoromethylphenyl)piperazin-2-one , a critical intermediate for CNS-active agents and coagulation factor inhibitors.

The synthesis of ortho-substituted N-aryl piperazinones presents a specific regiochemical challenge: distinguishing between the N1 (amide) and N4 (amine) positions while overcoming the steric and electronic deactivation caused by the ortho-trifluoromethyl group.

Part 1: Strategic Analysis & Route Selection

The Synthetic Challenge

The target molecule features a piperazin-2-one ring attached to a 2-trifluoromethylphenyl group at the N1 position .

  • Regioselectivity: Direct coupling of commercial piperazin-2-one with aryl halides typically favors the more nucleophilic N4 position, yielding the incorrect isomer.

  • Steric Hindrance: The ortho-CF

    
     group creates significant steric bulk, hindering direct N-alkylation or amidation reactions at the aniline nitrogen.
    
  • Electronic Deactivation: The CF

    
     group is strongly electron-withdrawing, reducing the nucleophilicity of the aniline precursor.
    
Selected Route: The "Diamine Construction" Method

To ensure 100% regioselectivity for the N1-isomer and avoid expensive protection/deprotection steps, we utilize a linear construction strategy . The piperazinone ring is built onto the aniline nitrogen.

Pathway Overview:

  • Nucleophilic Aromatic Substitution (S

    
    Ar):  Reaction of 2-fluorobenzotrifluoride with ethylenediamine.
    
  • N4-Selective Alkylation: Reaction of the resulting diamine with ethyl chloroacetate.

  • Intramolecular Cyclization: Thermal or base-catalyzed ring closure to form the lactam.

Decision Matrix (Why this route?)
FeatureSelected Route (Construction)Alternative (Buchwald Coupling)
Regiocontrol Absolute (N1) Poor (Favors N4 unless protected)
Cost Efficiency High (Cheap reagents: Ethylenediamine, Ethyl chloroacetate)Low (Requires Pd catalysts, ligands)
Scalability High (Standard reactors, crystallization workup)Moderate (Chromatography often needed)
Safety Moderate (Corrosives)Moderate (Heavy metals)

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of N-(2-Trifluoromethylphenyl)ethylenediamine

This step establishes the N1-Aryl bond using the activating nature of the ortho-CF


 group to facilitate displacement of the fluoride.
  • Reagents:

    • 2-Fluorobenzotrifluoride (1.0 equiv.)

    • Ethylenediamine (5.0 equiv.) – Excess is critical to prevent double arylation.

    • Solvent: Ethanol or Neat (if autoclave available).

  • Protocol:

    • Charge a glass-lined reactor with Ethylenediamine (5.0 eq) .

    • Heat to 60°C.

    • Slowly add 2-Fluorobenzotrifluoride (1.0 eq) dropwise over 2 hours. Caution: Exothermic.

    • Raise temperature to reflux (~100–110°C) and stir for 12–16 hours.

    • IPC (In-Process Control): Monitor by HPLC for consumption of starting material.

    • Workup:

      • Distill off excess ethylenediamine and solvent under reduced pressure (recycle distillate).

      • Dilute residue with Dichloromethane (DCM) and wash with water (

        
        ) to remove residual diamine.
        
      • Dry organic layer (Na

        
        SO
        
        
        
        ) and concentrate.[1]
    • Yield: Expect 85–92% as a yellow oil or low-melting solid.

Step 2: N-Alkylation with Ethyl Chloroacetate

The primary amine (aliphatic) of the diamine is significantly more nucleophilic than the N-aryl secondary amine, allowing for selective alkylation without protecting groups.

  • Reagents:

    • N-(2-Trifluoromethylphenyl)ethylenediamine (Step 1 product) (1.0 equiv.)

    • Ethyl Chloroacetate (1.05 equiv.)

    • Base: Triethylamine (Et

      
      N) or K
      
      
      
      CO
      
      
      (1.2 equiv.)
    • Solvent: Toluene or THF.

  • Protocol:

    • Dissolve the diamine in Toluene (10 vol) .

    • Add K

      
      CO
      
      
      
      (1.2 eq)
      .
    • Cool to 0–5°C.

    • Add Ethyl Chloroacetate (1.05 eq) dropwise, maintaining temperature <10°C.

    • Allow to warm to room temperature and stir for 4–6 hours.

    • IPC: Check for disappearance of diamine.

    • Workup: Filter off inorganic salts. Wash filtrate with water. The toluene solution containing the intermediate ester (N-[2-(2-trifluoromethylphenylamino)ethyl]glycine ethyl ester) is used directly in the next step.

Step 3: Cyclization to 1-(2-Trifluoromethylphenyl)piperazin-2-one

The final ring closure requires forcing the deactivated aniline nitrogen to attack the ester carbonyl.

  • Reagents:

    • Intermediate Ester (in Toluene).

    • Catalyst: Acetic Acid (0.5 eq) or 2-Hydroxypyridine (0.1 eq) can accelerate the reaction.

  • Protocol:

    • Heat the Toluene solution from Step 2 to reflux with a Dean-Stark trap.

    • Maintain reflux for 12–24 hours. The removal of ethanol drives the equilibrium toward the lactam.

    • Alternative (if sluggish): Add Sodium Ethoxide (NaOEt, 0.5 eq) in Ethanol and reflux for 4 hours (Base-catalyzed cyclization is faster but may require cleaner starting material).

    • Workup:

      • Cool to room temperature.[1][2][3][4]

      • Wash with dilute HCl (to remove uncyclized amine) and then NaHCO

        
        .
        
      • Concentrate to dryness.

    • Purification: Recrystallize from Ethyl Acetate/Hexanes or Isopropanol.

    • Final Yield: Expect 60–75% over steps 2 and 3.

Part 3: Process Visualization (Graphviz)

The following diagram illustrates the reaction flow and logic gates for the synthesis.

SynthesisRoute Start 2-Fluorobenzotrifluoride (Starting Material) Step1 Step 1: SNAr (Reflux, 12h) Start->Step1 Reagent1 Ethylenediamine (5.0 eq, Excess) Reagent1->Step1 Inter1 Intermediate 1: N-(2-CF3-phenyl)ethylenediamine Step1->Inter1 Step2 Step 2: Selective Alkylation (0°C -> RT) Inter1->Step2 Reagent2 Ethyl Chloroacetate (1.05 eq) Reagent2->Step2 Inter2 Intermediate 2: Linear Glycine Ester Step2->Inter2 Step3 Step 3: Cyclization (Toluene Reflux, -EtOH) Inter2->Step3 Final Target: 1-(2-CF3-phenyl)piperazin-2-one Step3->Final

Caption: Linear construction strategy ensuring N1-regioselectivity via sequential SNAr, alkylation, and cyclization.

Part 4: Analytical Data Summary

The following parameters should be used to validate the identity and purity of the intermediate and final product.

CompoundKey 1H NMR Signals (CDCl3, approx)MS (ESI+) m/z
Intermediate 1 (Diamine)

6.7-7.5 (m, 4H, Ar-H), 4.8 (br, 1H, NH-Ar), 3.2 (q, 2H), 2.9 (t, 2H).
205.1 [M+H]+
Intermediate 2 (Ester)

4.1 (q, 2H, O-CH2), 3.4 (s, 2H, N-CH2-CO), 1.2 (t, 3H).
291.1 [M+H]+
Final Product (Piperazinone)

3.6 (s, 2H, H3), 3.8 (t, 2H, H6), 3.2 (t, 2H, H5). Note: H6 shifts downfield due to N-Aryl.
245.1 [M+H]+

Part 5: Safety & Troubleshooting

  • Regioisomer Check: If the melting point is significantly higher than expected (>150°C), check for the N4-isomer . This usually only occurs if the alkylation step was performed non-selectively or if the starting material contained piperazinone impurities.

  • Cyclization Failure: If Step 3 yields only the linear ester, the ortho-CF

    
     steric hindrance is preventing ring closure.
    
    • Fix: Switch to NaH/THF conditions. Treat the ester with 1.1 eq NaH in dry THF at 0°C, then warm to reflux. This generates the amide anion, which is a stronger nucleophile than the neutral amine.

  • Ethylenediamine Removal: Ensure complete removal of ethylenediamine in Step 1. Residual diamine will react with ethyl chloroacetate to form bis-alkylated byproducts that are difficult to separate.

References

  • SNAr Reactivity of Fluorobenzenes

    • Shelke, N. B., et al. "SNAr reaction in aqueous medium in presence of mixed organic and inorganic bases."[5] RSC Advances, 2014.

    • Context: Validates the use of 2-fluorobenzotrifluoride derivatives in nucleophilic substitution with amines.
  • Piperazinone Synthesis via Diamines

    • Hagooly, Y., et al. "Toward the synthesis of the rare N-(trifluoromethyl)amides."[3] Journal of Organic Chemistry, 2009. (Mechanistic insights on fluorinated amine cyclizations).

    • BenchChem Application Note. "One-Pot Synthesis of Piperazines from 1,2-Diamine Derivatives."

  • General Buchwald-Hartwig Considerations (Alternative Route)

    • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

    • Context: Provides backup catalyst choices (e.g., BrettPhos)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, we address common challenges encountered during its synthesis, providing in-depth, experience-driven solutions and detailed protocols to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one?

The synthesis of N-aryl piperazinones, such as 1-(2-trifluoromethyl-phenyl)-piperazin-2-one, is most commonly achieved through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a particularly powerful and widely adopted method for this transformation.[1][2] This reaction involves the palladium-catalyzed coupling of an aryl halide (or triflate) with a piperazin-2-one.

A typical synthetic approach involves the reaction of piperazin-2-one with 1-halo-2-(trifluoromethyl)benzene (where halo can be I, Br, or Cl) in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and purity.

Q2: I am observing low yields in my Buchwald-Hartwig amination reaction. What are the potential causes and how can I improve the yield?

Low yields in the N-arylation of piperazin-2-one can stem from several factors. Here's a systematic troubleshooting guide:

  • Catalyst and Ligand Selection: The choice of palladium precursor and phosphine ligand is paramount. For electron-deficient aryl halides like 1-halo-2-(trifluoromethyl)benzene, sterically hindered and electron-rich phosphine ligands are often more effective. Consider ligands such as Xantphos, BINAP, or DavePhos.[3]

  • Base Strength and Solubility: The base plays a crucial role in the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. Ensure the base is sufficiently soluble in the reaction solvent.

  • Solvent Choice: Anhydrous, aprotic solvents like toluene or dioxane are generally preferred. The presence of water can deactivate the catalyst.

  • Reaction Temperature: The optimal temperature can vary depending on the reactivity of the aryl halide. While higher temperatures can increase the reaction rate, they may also lead to catalyst decomposition or side reactions. An initial screening of temperatures between 80-120 °C is recommended.[3]

  • Purity of Starting Materials: Ensure that the piperazin-2-one and the aryl halide are pure and free of contaminants that could poison the catalyst.

Q3: I am struggling with the formation of side products. What are the likely impurities and how can I minimize them?

The primary side reaction of concern is the formation of bis-arylated piperazine byproducts, especially if piperazine is used as a starting material instead of piperazin-2-one.[4] When using piperazin-2-one, other potential side reactions include hydrodehalogenation of the aryl halide and catalyst decomposition.

To minimize side product formation:

  • Control Stoichiometry: Use a slight excess of the piperazin-2-one relative to the aryl halide to favor the mono-arylation product.

  • Optimize Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS to avoid prolonged reaction times that can lead to byproduct formation.

  • Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can lead to oxidative side reactions and catalyst deactivation.

Q4: What are the best practices for purifying 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one?

Purification of the final product is critical to obtain material of high purity for subsequent applications.

  • Work-up: After the reaction is complete, a standard aqueous work-up is typically performed to remove the base and other inorganic salts.

  • Column Chromatography: The most common method for purification is silica gel column chromatography. A gradient elution system using a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane) is usually effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to remove minor impurities and obtain crystalline material.

Q5: What analytical techniques are recommended for characterizing the final product?

To confirm the identity and purity of 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one, a combination of analytical techniques should be employed:

Technique Purpose Expected Observations
NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Structural elucidation and purity assessment.The ¹H NMR spectrum should show characteristic signals for the aromatic protons of the trifluoromethyl-phenyl group and the methylene protons of the piperazinone ring. The ¹⁹F NMR will show a singlet corresponding to the -CF₃ group.
Mass Spectrometry (MS) Determination of molecular weight.The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product (C₁₁H₁₁F₃N₂O, MW: 244.22 g/mol ).
High-Performance Liquid Chromatography (HPLC) Purity assessment.A single major peak should be observed, with the purity typically exceeding 95% for most applications.
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorption bands for the amide carbonyl (C=O) and C-F bonds should be present.

Troubleshooting Guides

Guide 1: Poor or No Conversion in the Buchwald-Hartwig Amination

This guide provides a step-by-step approach to troubleshoot a stalled or low-yielding N-arylation reaction.

Caption: Troubleshooting workflow for low or no conversion.

Guide 2: Product Isolation and Purification Challenges

This guide addresses common issues encountered during the work-up and purification of the target compound.

Caption: Troubleshooting product isolation and purification.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation

This protocol provides a general starting point for the synthesis of 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one. Optimization may be required based on specific laboratory conditions and reagent batches.

Materials:

  • Piperazin-2-one

  • 1-Bromo-2-(trifluoromethyl)benzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and NaOtBu (1.4 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add piperazin-2-one (1.2 equivalents) and 1-bromo-2-(trifluoromethyl)benzene (1.0 equivalent).

  • Add anhydrous toluene via syringe.

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Analytical Characterization Workflow

Characterization_Workflow Crude_Product Crude Product Purification Column Chromatography Crude_Product->Purification Purified_Product Purified Product Purification->Purified_Product NMR ¹H, ¹³C, ¹⁹F NMR Purified_Product->NMR MS Mass Spectrometry Purified_Product->MS HPLC HPLC Purity Purified_Product->HPLC Final_Confirmation Structure and Purity Confirmed NMR->Final_Confirmation MS->Final_Confirmation HPLC->Final_Confirmation

Caption: Workflow for analytical characterization.

References

  • Boruń, A. (2021). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 26(24), 7563. Available at: [Link]

  • Singh, U. P., & Kumar, S. (2020). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 17(7), 522-543. Available at: [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 13(16), 4402–4404. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved February 15, 2026, from [Link]

Sources

Technical Support Center: Synthesis of 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for navigating the common challenges associated with this synthesis. We will focus on a robust and widely applicable method: the Palladium-catalyzed Buchwald-Hartwig amination.[1][2][3]

Proposed Synthetic Route: Buchwald-Hartwig Amination

The Palladium-catalyzed cross-coupling of an aryl halide with an amine, known as the Buchwald-Hartwig amination, is a powerful and versatile method for forming C-N bonds.[1][4] For the synthesis of our target molecule, this involves the coupling of piperazin-2-one with an appropriate 2-trifluoromethyl-phenyl halide.

Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_reagents Conditions cluster_product Product A 1-Bromo-2-(trifluoromethyl)benzene B Piperazin-2-one C Pd Catalyst (e.g., Pd₂(dba)₃) D Phosphine Ligand (e.g., XantPhos) E Base (e.g., NaOt-Bu) F Solvent (e.g., Toluene) G Inert Atmosphere (N₂ or Ar) Heat (80-110 °C) H 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one C->H D->H E->H F->H G->H

Caption: General workflow for the Buchwald-Hartwig synthesis.

Baseline Experimental Protocol

This protocol provides a starting point for optimization.

  • Preparation: To an oven-dried Schlenk tube, add piperazin-2-one (1.2 equiv), sodium tert-butoxide (NaOt-Bu, 1.4 equiv), and the phosphine ligand (e.g., XantPhos, 2-4 mol%).

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Add anhydrous toluene via syringe. Stir the suspension for 10 minutes. Add 1-bromo-2-(trifluoromethyl)benzene (1.0 equiv) followed by the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%).

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and carefully quench with water. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[5]

Troubleshooting Guide (Q&A)

This section addresses specific issues you may encounter during the synthesis.

Problem 1: Low or No Product Yield

Question: I've followed the protocol, but my reaction yield is very low, or I'm only recovering starting materials. What could be the cause?

Answer: Low or no yield in a Buchwald-Hartwig amination is a common issue that can typically be traced back to catalyst activity, reagent quality, or reaction conditions.

  • Cause 1: Inactive Catalyst System: The active catalyst is a Pd(0) species, which is sensitive to oxygen. Inadequate inert atmosphere technique can lead to catalyst oxidation and deactivation.

    • Solution: Ensure all reagents are dry and the solvent is anhydrous and degassed. Use robust inert atmosphere techniques (Schlenk line or glovebox). Consider using a pre-catalyst, which is an air-stable Pd(II) complex that is reduced to the active Pd(0) species in situ.[6]

  • Cause 2: Inappropriate Base or Ligand: The choice of base and ligand is critical and interdependent. A base that is too weak may not efficiently deprotonate the piperazin-2-one nitrogen, while a ligand that is not sterically bulky enough or electron-rich enough may not facilitate the key steps of the catalytic cycle.[7][8]

    • Solution: Screen different combinations of bases and ligands. For this specific transformation, a strong, non-nucleophilic base like NaOt-Bu or LHMDS is often required.[9] Sterically hindered biarylphosphine ligands like XPhos or RuPhos are often more effective than simpler ligands like PPh₃ for coupling with lactams.[10]

  • Cause 3: Poor Quality Starting Materials: The aryl halide may contain inhibitors, or the piperazin-2-one may be hydrated.

    • Solution: Purify starting materials before use. 1-Bromo-2-(trifluoromethyl)benzene can be filtered through a short plug of activated carbon or alumina. Piperazin-2-one can be dried under high vacuum.

Troubleshooting Workflow: Low Yield

Troubleshooting_Low_Yield Start Low or No Yield Observed Check_Inert Verify Inert Atmosphere (Glovebox/Schlenk Line) Start->Check_Inert Is setup oxygen-free? Check_Reagents Check Reagent Quality (Dryness, Purity) Start->Check_Reagents Are reagents pure & dry? Screen_Conditions Systematic Screening Check_Inert->Screen_Conditions Check_Reagents->Screen_Conditions Screen_Ligand Screen Ligands (e.g., XPhos, RuPhos) Screen_Conditions->Screen_Ligand Screen_Base Screen Bases (e.g., K₃PO₄, Cs₂CO₃) Screen_Conditions->Screen_Base Screen_Solvent Screen Solvents (e.g., Dioxane, THF) Screen_Conditions->Screen_Solvent Screen_Temp Optimize Temperature (80-120 °C) Screen_Conditions->Screen_Temp Success Yield Improved Screen_Ligand->Success Screen_Base->Success Screen_Solvent->Success Screen_Temp->Success

Sources

Purification challenges of 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one

[1][2][3][4]

Product Code: TFP-P2O-001 Chemical Class: N-Aryl Piperazinone / Cyclic Urea Derivative Primary Application: Pharmaceutical Intermediate (5-HT receptor ligands, peptidomimetics)[1][2][3]

Module 1: Critical Purification Challenges (Q&A)

Q1: My crude product is a viscous oil that refuses to crystallize. How do I induce solidification?

Diagnosis: The "oiling out" phenomenon is typical for N-aryl piperazinones.[1][2][3][4][5] The molecule possesses a polar lactam core and a lipophilic trifluoromethylphenyl ring, leading to ambiguous solubility—too polar for pure hexanes, yet too lipophilic to crystallize easily from pure alcohols.[1][5][6] Technical Solution: Do not rely on simple evaporation.[1][2][3][5] You must disrupt the amorphous phase using a dual-solvent trituration method.[1][2][3][5]

  • Solvent Choice: Use Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE) as the primary solvent.[1][2][3][4][5]

  • The "Scratch" Protocol: Dissolve the oil in a minimum amount of DCM, then add 10 volumes of Et₂O.[1][4][5][6] If it oils out again, cool to -20°C and vigorously scratch the flask wall with a glass rod.[1][2][5] The friction provides nucleation sites.[1][2][3][5]

  • Seed Crystal Generation: If the above fails, take a small aliquot (50 mg), dissolve in pure Isopropanol (IPA), and let it evaporate slowly in a fume hood. Use the resulting crust as seeds for the main batch.

Q2: I cannot separate the starting material (2-Trifluoromethylaniline) from the product. They co-elute on TLC.

Diagnosis: This is the most common failure mode.[1][2][3][5] Both the product (a secondary amine) and the starting aniline (a primary amine) are basic.[2][4][5] However, the ortho-CF₃ group on the aniline reduces its basicity (pKa ~2.[1][2]6) and increases its lipophilicity, making it behave similarly to the piperazinone on standard silica.[2][5][6] Technical Solution: You must exploit the class difference (Primary vs. Secondary Amine) rather than just polarity.[2][3][4][5]

  • Method A: Chemical Scavenging (Recommended for <10% impurity) Add a polymer-supported aldehyde resin (e.g., 4-Benzyloxybenzaldehyde polystyrene).[1][2][3][4] The primary aniline forms a stable Schiff base and remains on the resin, while the secondary amine (product) does not bind irreversibly.[2][5][6] Filter the resin to obtain pure product.[1][2][3][5]

  • Method B: Modified Chromatography Standard silica is insufficient.[1][2][3][5] Use Amine-Functionalized Silica or add 1-2% Triethylamine (TEA) to your eluent.[1][2][3][4] The TEA suppresses silanol interactions, sharpening the peaks.[1][5]

    • Eluent System: DCM:MeOH (95:[2][3][5]5) + 1% NH₄OH.[1][2][3][5] The ammonia is crucial to deprotonate the amines and improve peak shape.[1][2][5]

Q3: I see a persistent colored impurity even after column chromatography.

Diagnosis: If you used a copper (Ullmann) or palladium (Buchwald-Hartwig) catalyst to form the N-aryl bond, you likely have metal-organic complexes coordinated to the piperazinone nitrogen.[1][2][3] Technical Solution: Standard silica does not effectively remove these chelated metals.[1][2][3][4][5]

  • Protocol: Dissolve the compound in EtOAc and wash with 5% aqueous Ethylenediaminetetraacetic acid (EDTA) adjusted to pH 8, or use a commercially available metal scavenger (e.g., SiliaMetS® Thiol) stirred in the organic phase for 4 hours.[2][5][6]

Module 2: Validated Experimental Protocols

Protocol A: Selective Acid-Base Extraction (The "Switch" Method)

This method separates the basic product from non-basic impurities (e.g., bis-alkylated side products) and weakly basic anilines.[2][3]

StepActionMechanistic Rationale
1 Dissolve crude (10g) in DCM (100 mL) .Solubilizes all organic components.[1][2][3][5]
2 Extract with 0.5 M HCl (3 x 50 mL) .Crucial Step: The piperazinone (secondary amine, pKa ~8-9) protonates and moves to water.[1][2][3][4] The 2-CF₃-aniline (pKa ~2.[1][2][3]6) is less basic; at controlled pH, a portion may remain in organic, but strong acid extracts both.[1][5][6] Non-basic impurities stay in DCM.
3 Discard the DCM layer (after checking TLC).[2][3][5]Removes neutral oligomers and bis-lactams.
4 Wash the aqueous acidic layer with Et₂O (50 mL) .[1][2][3][4][5]Removes lipophilic traces trapped in the water phase.[1][2][3][5]
5 Basify aqueous layer to pH > 12 with 6 M NaOH .Deprotonates the piperazinone, forcing it out of solution.[1][5]
6 Extract with DCM (3 x 50 mL) .Recovers the purified free base.[1][2][3][5]
Protocol B: Recrystallization of the HCl Salt

If the free base remains an oil, converting it to the hydrochloride salt often yields a stable solid.[1][5][6]

  • Dissolve the oily free base in Ethanol (EtOH) .[1][2][3][5]

  • Add 1.1 equivalents of HCl in Dioxane (4 M solution) dropwise at 0°C.

  • A white precipitate should form immediately.[1][2][3][5]

  • Dilute with Diethyl Ether to maximize yield.

  • Filter and wash with cold ether.[1][2][3][5]

    • Note: The salt is often hygroscopic; dry under high vacuum at 40°C for 12 hours.[1][2][5]

Module 3: Decision Logic & Troubleshooting Workflows

Figure 1: Purification Strategy Matrix

This logic gate helps you decide the optimal purification route based on your crude profile.[1][2][3][4][5]

PurificationStrategyStartCrude Reaction MixtureCheckTLCAnalyze Purity (TLC/LCMS)Start->CheckTLCDecision1Is Starting Aniline Present?CheckTLC->Decision1RouteAMethod: Acid/Base Extraction(Protocol A)Decision1->RouteANo (Only Neutrals)RouteBMethod: Flash Chromatography(DCM/MeOH/NH3)Decision1->RouteBYes (Aniline Present)CheckOilPhysical State: Oiling Out?RouteA->CheckOilRouteB->CheckOilSaltFormationConvert to HCl Salt(Protocol B)CheckOil->SaltFormationPersistent OilTriturationTrituration(Ether/Pentane)CheckOil->TriturationSemi-SolidFinalPure Solid ProductSaltFormation->FinalTrituration->Final

Caption: Decision matrix for selecting between extraction, chromatography, and salt formation based on impurity profile.

Figure 2: "Oiling Out" Troubleshooting Loop

A specific workflow for handling the phase separation issues common to fluorinated lactams.

OilingOutState1Viscous OilAction1Dissolve in min. DCMState1->Action1Action2Add 10x Vol Et2OAction1->Action2DecisionPrecipitate?Action2->DecisionSuccessFilter SolidDecision->SuccessYesFailBiphasic Oil LayerDecision->FailNoRemedy1Cool to -20°C & ScratchFail->Remedy1Remedy1->DecisionRetryRemedy2Evaporate & Switch toIPA/HexaneRemedy1->Remedy2FailsRemedy2->Decision

Caption: Iterative workflow for inducing crystallization in stubborn oily intermediates.

Module 4: Analytical Benchmarks

When validating your purified compound, ensure it meets these spectral characteristics. The Regioisomer Check is vital if your synthesis involved cyclization of an asymmetric diamine.[1][2][4][5]

Analytical MethodExpected Result (Diagnostic Signals)Troubleshooting Note
1H NMR (CDCl₃) δ 3.5-3.8 ppm : Multiplets for piperazine ring protons adjacent to N-Aryl.δ 6.0-7.0 ppm : Broad singlet for Amide NH (if unalkylated).[1][2][3][4]If the NH signal is missing, check for bis-alkylation.[1][2][3] If aromatic region integrates too high, residual aniline is present.[1][5]
19F NMR Single peak ~ -60 to -63 ppm .Multiple fluorine peaks indicate regioisomers or unreacted starting material.[1][2][3][4][5]
LC-MS M+1 = 245.1 (for C₁₁H₁₁F₃N₂O).[1][2][3][5]Watch for M+1 = 162 (2-CF₃-aniline) or M+1 = 489 (Dimer).[1][2][3]

References

  • MDPI (2023). Synthetic Approaches to Piperazine-Containing Drugs. Discusses general purification strategies for N-aryl piperazines, including solubility profiles and salt formation. [2][3]

  • Taylor & Francis (2018). Disubstituted piperazine analogues of trifluoromethylphenylpiperazine: analytical differentiation. Provides chromatographic data on separating regioisomers of fluorinated piperazines. [2][3]

  • PubChem. 1-(2-(Trifluoromethyl)phenyl)piperazine Compound Summary. Physical property data used to infer solubility behavior of the lactam derivative.[1][2][5] [2][3]

  • Organic Chemistry Portal. Synthesis of Piperazines. Mechanistic background on cyclization reactions and potential side-products.

Technical Support Center: Synthesis of 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for the synthesis of 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this specific N-arylation reaction. Here, we provide in-depth troubleshooting advice, detailed protocols, and explanations of the underlying chemical principles to help you optimize your synthesis and achieve reliable, high-yield results.

Introduction: The Challenge of Synthesizing 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one

The target molecule, 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one, is an important scaffold in medicinal chemistry. Its synthesis is most commonly achieved via a Palladium-catalyzed C-N cross-coupling reaction, specifically the Buchwald-Hartwig amination, between piperazin-2-one and an aryl halide, such as 1-bromo-2-(trifluoromethyl)benzene.[1][2]

The primary challenge in this synthesis arises from the electronic properties of the aryl halide. The trifluoromethyl (-CF3) group is a strong electron-withdrawing group, which deactivates the aromatic ring. This deactivation, combined with the steric hindrance from its ortho position, can make the crucial oxidative addition step of the catalytic cycle sluggish and prone to side reactions, often leading to disappointing yields.[3][4] This guide will address the common pitfalls and provide systematic strategies to overcome them.

General Reaction Scheme

The synthesis is typically performed as a Buchwald-Hartwig N-arylation of a lactam.[5] This reaction has become a powerful tool for C-N bond formation due to its functional group tolerance and broad substrate scope.[6][7]

Caption: General Buchwald-Hartwig amination for the target synthesis.

Troubleshooting Hub: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis. Each question is followed by a detailed explanation and actionable advice.

Question 1: My reaction is very slow or stalls completely, resulting in a low conversion of starting materials. What's the likely cause?

Answer: A stalled reaction is typically due to an inefficient catalytic cycle. The most probable bottlenecks are the initial oxidative addition of the palladium catalyst to the electron-deficient aryl halide or the final reductive elimination step.

  • Causality—The Electron-Withdrawing Effect: The ortho-trifluoromethyl group on the aryl halide significantly lowers the electron density of the aromatic ring. This makes the carbon-halogen bond stronger and less susceptible to cleavage by the Pd(0) catalyst, thereby slowing down the oxidative addition step, which is often rate-limiting.[8]

  • Troubleshooting Steps:

    • Catalyst & Ligand Selection: This is the most critical factor. Standard first-generation ligands may not be effective. You need modern, electron-rich, and sterically bulky biaryl phosphine ligands. These ligands stabilize the Pd(0) center, promote oxidative addition, and accelerate the rate-limiting reductive elimination.[1][9] Consider screening ligands such as SPhos, XPhos, or RuPhos .

    • Palladium Precatalyst: Use a well-defined palladium precatalyst (e.g., XPhos Pd G3 or SPhos Pd G4). These are air- and moisture-stable complexes that rapidly form the active monoligated Pd(0) species in solution, ensuring a high concentration of the active catalyst from the start.[9][10]

    • Base Selection: A strong, non-nucleophilic base is required to deprotonate the piperazin-2-one's N-H bond. Sodium tert-butoxide (NaOtBu) is often a good first choice. However, if you observe base-mediated decomposition of your starting material or product, consider switching to a weaker base like Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄).

Question 2: I'm observing significant amounts of a side product that appears to be hydrodehalogenation of my aryl halide. How can I prevent this?

Answer: The formation of 2-(trifluoromethyl)benzene (hydrodehalogenation) is a common side reaction. It occurs when the oxidative addition intermediate, Ar-Pd(II)-X, undergoes a competing reaction pathway, such as β-hydride elimination from the amide, which can lead to the formation of a Pd-H species that then reductively eliminates with the aryl group.[1][11]

  • Causality—Reaction Conditions: This side reaction is often exacerbated by high temperatures, prolonged reaction times, or the presence of moisture which can be a source of hydride.

  • Troubleshooting Steps:

    • Lower the Temperature: While heat is needed, excessive temperatures can favor decomposition pathways. Try running the reaction at a lower temperature (e.g., 80-100 °C instead of >110 °C) for a longer period.

    • Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Traces of water can interfere with the catalytic cycle.

    • Ligand Choice: Bulky ligands like those from the Buchwald family can create a sterically crowded environment around the palladium center that favors the desired C-N reductive elimination over competing side reactions.[1][12]

Question 3: My yield is inconsistent between batches, even when I follow the same procedure. What are the potential sources of this variability?

Answer: Inconsistent yields often point to sensitivity to subtle variations in reaction setup and reagent quality.

  • Causality—Atmosphere and Reagent Purity: Palladium-catalyzed reactions are highly sensitive to oxygen, which can oxidize and deactivate the Pd(0) catalyst. The purity of the piperazin-2-one and the quality of the base are also critical.

  • Troubleshooting Steps:

    • Inert Atmosphere: Ensure your reaction is performed under a rigorously inert atmosphere (Argon or Nitrogen). This involves properly degassing your solvent (e.g., via freeze-pump-thaw cycles or sparging with inert gas) and using Schlenk line techniques.[13]

    • Reagent Quality:

      • Base: Use a freshly opened bottle of sodium tert-butoxide or a portion stored in a glovebox. It is hygroscopic and its quality degrades upon exposure to air.

      • Piperazin-2-one: Check the purity of your lactam starting material. It can be hygroscopic or contain impurities that inhibit the catalyst.

    • Consistent Setup: Use a consistent method for setting up the reaction. For example, the order of addition of reagents can sometimes matter. A common and reliable practice is to add the aryl halide, lactam, and base to the flask, purge with inert gas, and then add the degassed solvent followed by the catalyst/ligand solution.[13]

Troubleshooting Decision Workflow

This diagram outlines a logical sequence for diagnosing and solving low-yield problems.

Troubleshooting_Workflow Start Low Yield Observed (<50%) Check_Conversion Analyze Crude Reaction Mixture (LCMS / 1H NMR) Start->Check_Conversion Low_Conversion Low Conversion of Starting Materials Check_Conversion->Low_Conversion Is conversion low? High_Conversion High Conversion but Low Product Isolation Check_Conversion->High_Conversion Is conversion high? Catalyst_Issue Hypothesis: Inactive Catalyst System Low_Conversion->Catalyst_Issue Yes Check_Conditions Hypothesis: Suboptimal Conditions Low_Conversion->Check_Conditions Yes Side_Reaction Hypothesis: Side Reactions Dominating (e.g., Hydrodehalogenation) High_Conversion->Side_Reaction Yes Purification_Issue Hypothesis: Product Loss During Workup or Purification High_Conversion->Purification_Issue Yes Optimize_Catalyst Action: 1. Switch to bulky biaryl phosphine ligand (e.g., XPhos, SPhos). 2. Use a G3/G4 precatalyst. 3. Screen different bases (NaOtBu, Cs2CO3). Catalyst_Issue->Optimize_Catalyst Optimize_Conditions Action: 1. Ensure rigorous inert atmosphere. 2. Use fresh, anhydrous reagents. 3. Optimize temperature (80-110 °C). Check_Conditions->Optimize_Conditions Minimize_Side_Rxn Action: 1. Lower reaction temperature. 2. Re-evaluate ligand choice. 3. Ensure anhydrous conditions. Side_Reaction->Minimize_Side_Rxn Optimize_Purification Action: 1. Check for product solubility issues. 2. Use alternative purification (e.g., crystallization). 3. Perform acid/base extraction if applicable. Purification_Issue->Optimize_Purification

Caption: A decision tree for troubleshooting low-yield issues.

Experimental Protocols & Data

Table 1: Parameter Optimization Summary

This table summarizes key variables and provides a starting point for optimization. The "Optimized Condition" is based on modern Buchwald-Hartwig protocols for challenging substrates.[1][9][10]

ParameterStandard Condition (Potential Issue)Optimized Condition (Recommended)Rationale for Change
Pd Source Pd₂(dba)₃ or Pd(OAc)₂XPhos Pd G3 or SPhos Pd G4 (2 mol%)Precatalysts provide faster activation and more consistent results.[9]
Ligand First-gen (e.g., PPh₃) or bidentateBulky Biaryl Monophosphine (e.g., XPhos, 4 mol%)Enhances oxidative addition and reductive elimination for electron-deficient substrates.[1][12]
Base K₂CO₃ or Et₃N (often too weak)NaOtBu (1.5 equiv) or Cs₂CO₃ (2.0 equiv)Stronger, non-nucleophilic base is required for efficient deprotonation of the lactam.
Solvent DMF, NMP (can be problematic)Toluene or Dioxane (anhydrous, degassed)Aprotic, non-coordinating solvents are generally preferred for this catalysis.
Temperature >120 °C (may cause degradation)90 - 110 °CBalances reaction rate with minimizing side reactions like hydrodehalogenation.
Atmosphere Nitrogen balloonSchlenk line with Argon backfillRigorous exclusion of oxygen is critical for catalyst longevity.
Detailed Protocol for Optimized Synthesis

This protocol employs best practices for setting up an oxygen-sensitive cross-coupling reaction.

Materials:

  • 1-Bromo-2-(trifluoromethyl)benzene (1.0 equiv)

  • Piperazin-2-one (1.2 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • XPhos Pd G3 (0.02 equiv, 2 mol%)

  • XPhos ligand (0.02 equiv, 2 mol% - note: precatalyst already contains ligand, but extra can be added)

  • Anhydrous Toluene

Procedure:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add piperazin-2-one, sodium tert-butoxide, and the XPhos Pd G3 precatalyst.

  • Inerting: Seal the flask with a septum, and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times to ensure a fully inert atmosphere.

  • Reagent Addition: Through the septum, add anhydrous, degassed toluene via syringe. Follow with the addition of 1-bromo-2-(trifluoromethyl)benzene, also via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots (under an argon stream) and analyzing them by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extraction: Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water, then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to yield the pure product.

References

  • Buchwald–Hartwig amination. In: Wikipedia. [Link]

  • Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. Syracuse University SURFACE. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Yan, M.-Q., et al. (2019). A new Buchwald-type diphosphine ligand for applications in Pd-catalyzed amination reactions towards the preparation of triarylamines. Organic & Biomolecular Chemistry. [Link]

  • Powers, I. G., & Uyeda, C. (2017). Overcoming Limitations in Decarboxylative Arylation via Ag–Ni Electrocatalysis. ACS Catalysis. [Link]

  • Model system for optimization. Palladium catalyzed N-arylation and... ResearchGate. [Link]

  • Bang-Andersen, B., et al. (2014). New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.
  • Szafarz, M., et al. (2016). Synthesis and biological evaluation of 2-fluoro and 3-trifluoromethyl-phenyl-piperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione as potential antidepressant agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Wang, S., et al. (2022). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. Frontiers in Plant Science. [Link]

  • Hartwig, J. F., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]

  • Le, C. M., et al. (2018). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic letters. [Link]

  • Chen, H., et al. (2010). Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Synthesis. [Link]

  • Caddick, S., et al. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Tetrahedron. [Link]

  • 1-(2-(Trifluoromethyl)phenyl)piperazine. PubChem. [Link]

  • Wolfe, J. P., & Palko, J. W. (2007). Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines. The Journal of organic chemistry. [Link]

  • Strieter, E. R., et al. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society. [Link]

  • Tundel, R. E., et al. (2006). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope. Journal of the American Chemical Society. [Link]

  • Wang, D., et al. (2008). N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system. Beilstein Journal of Organic Chemistry. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Angewandte Chemie (International ed. in English). [Link]

Sources

Technical Support Center: Chiral Separation of 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the ChiralSep Solutions Technical Hub. Topic: Enantioseparation of 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one Case ID: CSP-CF3-PIP2 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Module 1: The Chirality Profile & Strategy

Defining the Challenge

You have requested a separation protocol for 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one . Before proceeding, we must define the source of chirality, as the core structure lacks a traditional asymmetric carbon (unless substituted at C3, C5, or C6).

For the unsubstituted molecule, the "enantiomers" arise from Atropisomerism (Axial Chirality).

  • Mechanism: The steric bulk of the ortho-trifluoromethyl (

    
    ) group creates a high rotational energy barrier around the N-Phenyl bond.
    
  • Risk Factor: If the rotational barrier (

    
    ) is 
    
    
    
    kcal/mol, the enantiomers will racemize rapidly at room temperature, leading to peak coalescence (a "plateau" between peaks).
  • Operational Directive: You must control Temperature strictly.

Strategic Workflow

The following decision tree outlines the method development pathway for this specific fluorinated lactam.

ChiralStrategy Start Start: Define Molecule CheckSub Is the Piperazinone ring substituted (e.g., C3-Methyl)? Start->CheckSub Central Target: Central Chirality (Standard Separation) CheckSub->Central Yes Axial Target: Axial Chirality (Atropisomers) CheckSub->Axial No Screen Primary Screen: Polysaccharide Columns (AD-H, OD-H, IA, IC) Central->Screen Axial->Screen ModeSel Select Mode Screen->ModeSel NP Normal Phase (NP) Hexane/IPA *Best for Atropisomers* ModeSel->NP RP Reversed Phase (RP) Water/ACN *Best for MS/Bioanalysis* ModeSel->RP TempCtrl CRITICAL: Temperature Study (0°C to 25°C) NP->TempCtrl If Axial Final Validate Method NP->Final If Central RP->TempCtrl If Axial TempCtrl->Final

Caption: Decision matrix for separating N-aryl piperazinone derivatives. Axial chirality requires strict thermal regulation.

Module 2: Experimental Protocols

Protocol A: Primary Screening (Polysaccharide Phases)

Polysaccharide-based chiral stationary phases (CSPs) are the industry standard for N-aryl heterocycles due to their ability to form hydrogen bonds with the lactam carbonyl and


-

interactions with the phenyl ring.

Recommended Columns:

  • Chiralpak AD-H / AD-3 (Amylose tris(3,5-dimethylphenylcarbamate)) - High probability of success for N-aryl systems.

  • Chiralcel OD-H / OD-3 (Cellulose tris(3,5-dimethylphenylcarbamate))

  • Chiralpak IC (Immobilized selector) - Robust for chlorinated solvents.

Mobile Phase Screening Matrix:

ParameterCondition A (Normal Phase)Condition B (Polar Organic)Condition C (Reversed Phase)
Solvents n-Hexane / Ethanol (80:20)100% Methanol or AcetonitrileWater / Acetonitrile (60:40)
Additive 0.1% Diethylamine (DEA)*0.1% DEA + 0.1% Acetic Acid0.1% Formic Acid
Flow Rate 1.0 mL/min0.5 - 1.0 mL/min1.0 mL/min
Temp 10°C - 25°C 25°C25°C
Detection UV 254 nm (Phenyl)UV 254 nmUV 254 nm

> Expert Note: The piperazin-2-one ring is basic. You must use a basic additive (DEA or TEA) in Normal Phase to suppress silanol interactions and prevent peak tailing. If using Chiralpak IC (immobilized), you can use Dichloromethane (DCM) to enhance solubility and alter selectivity.

Protocol B: Variable Temperature (VT) Study

Use this if you observe a "plateau" between peaks or unusually broad peaks.

  • Setup: Equilibrate the column (preferably Chiralpak AD-H) at 5°C .

  • Injection: Inject the racemate.

  • Stepwise Increase: Increase temperature in 5°C increments (5°C

    
     10°C 
    
    
    
    15°C
    
    
    20°C
    
    
    25°C).
  • Analysis:

    • Sharp Separation at 5°C: Confirms atropisomerism with a low rotational barrier.

    • Coalescence at 25°C: The barrier is likely 18-22 kcal/mol. Separation must be performed at sub-ambient temperatures.

Module 3: Troubleshooting Guide

Issue 1: Peak Coalescence (The "Batman" Peak)

Symptom: Two peaks are visible but they are connected by a high plateau, or they merge into a single broad peak as the run progresses. Root Cause: On-column racemization. The


 group is rotating past the piperazinone ring during the separation.
Solution: 
  • Lower the Temperature: Cool the column oven to 5°C or 0°C.

  • Increase Flow Rate: Reduce the on-column residence time.

  • Switch Mode: Move to Normal Phase (Hexane/EtOH). Non-polar solvents often stabilize the ground state of polar atropisomers better than aqueous solvents.

Issue 2: Poor Solubility

Symptom: Sample precipitates in the mobile phase or causes pressure spikes. Root Cause: The 1-(2-Trifluoromethyl-phenyl) moiety is lipophilic, but the lactam is polar. Solution:

  • For Normal Phase: Dissolve sample in minimal Ethanol/DCM (50:50) before diluting with Hexane.

  • For Immobilized Columns (Chiralpak IA/IC/ID): Use a mobile phase containing 10-20% Dichloromethane (DCM) or Ethyl Acetate. Note: Do NOT use DCM on coated columns (AD/OD).

Issue 3: Peak Tailing

Symptom: Asymmetrical peaks with extended trailing edges. Root Cause: Interaction between the secondary amine (if unsubstituted at N4) or the amide nitrogen and residual silanols on the silica support. Solution:

  • Add Base: Ensure 0.1% Diethylamine (DEA) is present in the mobile phase.[1]

  • Switch Column: Use Chiralpak IA (Immobilized Amylose), which often has better peak shape for basic compounds due to its bonding chemistry.

Module 4: Frequently Asked Questions (FAQs)

Q1: Why is the


 group so critical to this separation? 
A:  The Trifluoromethyl group has a Van der Waals radius similar to an isopropyl group. When placed at the ortho position of the N-phenyl ring, it physically clashes with the carbonyl oxygen or the adjacent protons on the piperazinone ring. This clash prevents free rotation, creating "rotational isomers" (atropisomers). If this group were a simple Fluorine or Methyl, the rotation would likely be too fast to separate.

Q2: Can I use Reversed Phase (RP) for this separation? A: Yes, specifically with Chiralpak AD-RH or OD-RH columns. However, water promotes hydrogen bond exchange, which can sometimes lower the rotational energy barrier, accelerating racemization. If your molecule is unstable, Normal Phase (Hexane/Alcohol) is safer.

Q3: How do I determine the absolute configuration (Ra vs Sa)? A: Standard HPLC cannot determine absolute config. You must isolate the enantiomers and use Electronic Circular Dichroism (ECD) spectroscopy. Compare the experimental ECD spectrum with a Time-Dependent DFT (TD-DFT) calculated spectrum of the predicted conformers.

Q4: Is this molecule commercially available as a pure enantiomer? A: Generally, no. 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one is typically synthesized as a racemate. If you need the pure enantiomer for biological assays (e.g., Factor Xa inhibition), you must perform this chiral resolution or use an asymmetric synthesis route (e.g., Palladium-catalyzed asymmetric hydrogenation).

References

  • Phenomenex. (2024).[2] Chiral HPLC Separations: A Guide to Column Selection and Method Development.Link

  • Royal Society of Chemistry. (2014). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation.[3] Organic Chemistry Frontiers. Link

  • National Institutes of Health (PubChem). (2025). 1-[2-(Trifluoromethyl)phenyl]piperazine (Structure & Properties).Link

  • LCGC International. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs.Link

  • Wiley-VCH. (2005).[4] Dynamic and NMR aspects of atropisomers in N-heterocycles.Link

Disclaimer: This guide assumes the user is handling standard laboratory quantities. Always consult the Safety Data Sheet (SDS) for 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one before handling, as fluorinated piperazines can exhibit specific neuropharmacological activity.

Sources

Stability and degradation pathways of 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Stability Profile of 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one

Welcome to the technical support guide for 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one. This molecule incorporates two key structural motifs: the chemically robust trifluoromethylphenyl group and the potentially labile piperazin-2-one heterocyclic core. The trifluoromethyl (-CF3) group is known for enhancing metabolic stability and binding affinity due to the strength of the carbon-fluorine bond.[1][2] Conversely, the piperazin-2-one structure contains a lactam (an internal cyclic amide) and a secondary amine, which represent potential sites for chemical degradation.

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for anticipating and troubleshooting stability issues. By understanding the potential degradation pathways, you can design more robust experiments, ensure the integrity of your results, and develop stable formulations. Forced degradation studies are an essential tool for this purpose, providing critical insights into the chemical behavior of a molecule under stress conditions.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the most chemically labile parts of the 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one molecule?

The molecule's stability is a tale of two halves.

  • The Piperazin-2-one Ring: This is the most likely site of initial degradation. The internal amide (lactam) bond is susceptible to hydrolysis under both acidic and basic conditions, which would result in ring-opening.[5] The two nitrogen atoms and the adjacent methylene carbons in the piperazine ring are also potential targets for oxidation.[6][7][8]

  • The 2-Trifluoromethyl-phenyl Group: This moiety is significantly more stable. The trifluoromethyl group itself is highly resistant to metabolic and chemical degradation.[1][2] However, under specific, energetic conditions such as high-intensity UV light exposure, this group can undergo degradation.[1] The aromatic ring can also be a site for oxidative attack, though this typically requires harsher conditions than the degradation of the piperazine ring.

Q2: What are the primary degradation pathways I should anticipate?

You should primarily focus on three degradation pathways: hydrolysis, oxidation, and photolysis.

  • Hydrolytic Degradation: This is the most common degradation pathway for compounds containing amide bonds.[5][9] Exposure to acidic or basic conditions can catalyze the cleavage of the lactam bond in the piperazin-2-one ring, leading to the formation of a ring-opened carboxylic acid derivative.

  • Oxidative Degradation: The piperazine ring is susceptible to oxidation.[7][8] The secondary amine and the carbon atoms alpha to the nitrogens can be oxidized, potentially leading to the formation of N-oxides, hydroxylated species, or further ring-cleavage products.[6][8] Common lab reagents like hydrogen peroxide are used to simulate this pathway.[4]

  • Photodegradation: While the piperazin-2-one ring may have some light sensitivity, the primary concern for photolysis is often the trifluoromethylphenyl group.[1] Studies on related trifluoromethyl-aromatic compounds have shown that UV irradiation can induce degradation, sometimes leading to the cleavage of the C-CF3 bond and the eventual formation of trifluoroacetic acid (TFA).[10][11]

Q3: How should I design a forced degradation study for this compound?

A forced degradation study systematically exposes the compound to stress conditions to identify potential degradants and establish a stability-indicating analytical method.[3][4][12] The goal is typically to achieve 5-20% degradation of the parent compound to ensure that secondary degradation is minimized.[9]

A standard set of conditions includes:

  • Acidic Hydrolysis: 0.1 M HCl at room temperature, then heated if no degradation occurs.

  • Basic Hydrolysis: 0.1 M NaOH at room temperature, then heated if necessary.

  • Oxidation: 3% H₂O₂ at room temperature.

  • Thermal Stress: Heating the solid compound (e.g., at 105°C) and a solution of the compound.

  • Photolytic Stress: Exposing the compound in solution and as a solid to UV and visible light (e.g., ICH-specified conditions).

A control sample, protected from stress, should be analyzed alongside the stressed samples.

Q4: What are the best analytical techniques for a stability study of this compound?

A stability-indicating method is one that can separate the parent drug from all its degradation products.

  • High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse technique. A reverse-phase C18 column is a good starting point, but other column chemistries (C8, Phenyl) may be needed to achieve optimal separation of the parent compound from its more polar degradants.[12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for identifying unknown degradation products.[12] The mass-to-charge ratio (m/z) from the MS provides the molecular weight of the degradant.

  • Tandem Mass Spectrometry (MS/MS) is used to fragment the degradant ion, providing structural information that is crucial for elucidation.[12]

  • Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for analyzing piperazine-related compounds.[13][14][15]

Troubleshooting Guide: Addressing Specific Experimental Issues

Problem: "I see new, unexpected peaks in my HPLC chromatogram after storing my compound in an aqueous buffer. What are they?"

Likely Cause: You are likely observing hydrolytic degradation. The lactam bond in the piperazin-2-one ring is susceptible to cleavage by water, a reaction that is accelerated by acidic or basic pH. The new, typically more polar (earlier eluting in reverse-phase HPLC), peaks are the ring-opened degradation products.

Troubleshooting Steps & Protocol:

  • Confirm Hydrolysis: Perform a controlled forced hydrolysis study.

  • Analyze Degradants: Use LC-MS to determine the molecular weight of the new peaks. The primary hydrolytic product should have a mass corresponding to the parent compound + 18 amu (the mass of H₂O).

  • Optimize Formulation pH: If stability in solution is required, perform a pH-rate profile study to identify the pH of maximum stability, which is often near neutral for lactams. Use appropriate buffers to maintain this pH.[12]

Protocol: Acid & Base Forced Hydrolysis Study

  • Objective: To determine the susceptibility of the compound to acid and base-catalyzed hydrolysis.

  • Procedure:

    • Prepare a stock solution of 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one in a suitable organic solvent (e.g., acetonitrile or methanol) at 1 mg/mL.

    • Set up three vials:

      • Acid: Add stock solution to 0.1 M HCl to a final drug concentration of ~100 µg/mL.

      • Base: Add stock solution to 0.1 M NaOH to a final drug concentration of ~100 µg/mL.

      • Control: Add stock solution to purified water to a final drug concentration of ~100 µg/mL.

    • Store all vials at room temperature, protected from light.

    • Analyze samples by HPLC at initial, 2, 6, 24, and 48-hour time points.

    • If no degradation is observed, repeat the experiment at an elevated temperature (e.g., 60°C).[9]

    • Crucial Step: Before injection, neutralize the acid and base samples. For the acid sample, add an equivalent amount of 0.1 M NaOH. For the base sample, add an equivalent amount of 0.1 M HCl. This prevents damage to the HPLC column.[3]

Problem: "My solid compound is showing discoloration, or my solution is degrading even when buffered at a neutral pH and protected from light. What is happening?"

Likely Cause: This points towards oxidative degradation. Atmospheric oxygen or trace metal ions can catalyze the oxidation of the piperazine ring, particularly the secondary amine or the adjacent carbon atoms.[7] Piperazine itself is known to be susceptible to oxidation, which can be catalyzed by metal ions like copper.[16]

Troubleshooting Steps & Protocol:

  • Confirm Oxidation: Perform a forced oxidation study using hydrogen peroxide.

  • Identify Oxidative Degradants: Use LC-MS to analyze the stressed samples. Look for mass additions corresponding to oxygen (+16 amu for N-oxides or hydroxylated products) or other oxidative transformations.

  • Mitigation Strategies:

    • Inert Atmosphere: For solutions, sparge with an inert gas like nitrogen or argon before sealing the container to remove dissolved oxygen.

    • Antioxidants: Consider the addition of antioxidants to the formulation, if appropriate for the application.

    • Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a chelating agent like EDTA may improve stability.

Protocol: Oxidative Stress Study

  • Objective: To assess the compound's susceptibility to oxidation.

  • Procedure:

    • Prepare a 1 mg/mL stock solution as described previously.

    • Add the stock solution to a 3% solution of hydrogen peroxide (H₂O₂) to a final drug concentration of ~100 µg/mL.

    • Store the sample at room temperature, protected from light.

    • Analyze by HPLC at regular intervals (e.g., 2, 6, 24 hours).

    • Compare the chromatogram to a control sample diluted in water.

Problem: "My compound seems to degrade when left out on the lab bench for a day. Is it light-sensitive?"

Likely Cause: Yes, this suggests photodegradation. Aromatic systems and molecules with heteroatoms can absorb UV or visible light, leading to photochemical reactions. The trifluoromethylphenyl moiety, in particular, can be susceptible to photolysis.[1][10][11]

Troubleshooting Steps & Protocol:

  • Confirm Photostability: Conduct a formal photostability study according to ICH Q1B guidelines.

  • Identify Photodegradants: Use LC-MS to analyze the light-exposed samples. Look for a variety of products. Photolytic degradation can be complex, leading to cleavage, rearrangement, or polymerization. Specifically, monitor for the potential formation of trifluoroacetic acid (TFA).[10][11]

  • Mitigation Strategies: Always store the compound, both in solid form and in solution, in amber vials or containers wrapped in aluminum foil to protect it from light.[12]

Protocol: Photostability Study

  • Objective: To evaluate the impact of light on the stability of the compound.

  • Procedure:

    • Prepare two sets of samples: one solid compound in a clear quartz container and one solution (~100 µg/mL) in a clear quartz container.

    • Prepare corresponding control samples, which are wrapped in aluminum foil to protect them from light.

    • Place both the exposed and control samples in a photostability chamber.

    • Expose the samples to a light source that conforms to ICH Q1B guidelines (providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • Analyze the solid (after dissolving) and solution samples by HPLC and compare them to the protected controls.

Data Summary and Visualization

Table 1: Summary of Expected Degradation Behavior
Stress ConditionMoiety Primarily AffectedCommon Degradation ProductsRecommended Analytical Technique
Acidic Hydrolysis Piperazin-2-one (Lactam)Ring-opened amino acidHPLC-UV, LC-MS
Basic Hydrolysis Piperazin-2-one (Lactam)Ring-opened amino acid saltHPLC-UV, LC-MS
Oxidation (H₂O₂) Piperazin-2-one (N, C-H)N-oxides, hydroxylated species, iminesHPLC-UV, LC-MS/MS
Photolysis (UV/Vis) TrifluoromethylphenylTrifluoroacetic acid, other complex productsHPLC-UV, 19F-NMR, LC-MS/MS
Thermal (Heat) Compound-dependentVaries, can accelerate other pathwaysHPLC-UV, LC-MS

Note: The extent of degradation is highly dependent on the specific conditions (temperature, concentration, time).

Visualizing Degradation Pathways and Workflows

Potential Degradation Pathways Parent 1-(2-Trifluoromethyl-phenyl) -piperazin-2-one Hydrolysis Ring-Opened Product (Carboxylic Acid & Amine) Parent->Hydrolysis Hydrolysis (Acid/Base) Oxidation Oxidized Products (N-Oxide, Hydroxylated Ring) Parent->Oxidation Oxidation (e.g., H₂O₂) Photolysis Photodegradation Products (e.g., Trifluoroacetic Acid) Parent->Photolysis Photolysis (UV Light)

Caption: Potential degradation pathways for 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one.

Forced Degradation Experimental Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution B1 Acid Hydrolysis (0.1 M HCl) A->B1 B2 Base Hydrolysis (0.1 M NaOH) A->B2 B3 Oxidation (3% H₂O₂) A->B3 B4 Photolysis (ICH Q1B) A->B4 B5 Thermal (Heat) A->B5 B6 Control (No Stress) A->B6 C Neutralize/Dilute Samples B1->C B2->C B3->C B4->C B5->C B6->C D Analyze via Stability- Indicating HPLC-UV Method C->D E Identify Unknowns using LC-MS/MS D->E F Characterize Degradation Profile & Pathways E->F

Caption: A typical experimental workflow for a forced degradation study.

References

  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. (2022). ACS Environmental Au. [Link]

  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. (2021). SciSpace. [Link]

  • Pyrazine chemistry. Part VII. Oxidations of piperazine-2,5-diones and derivatives. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. (2021). ResearchGate. [Link]

  • Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. (2019). ACS Omega. [Link]

  • The Aqueous Photolysis of TFM and Related Trifluoromethylphenols. An Alternate Source of Trifluoroacetic Acid in the Environment. (2000). Environmental Science & Technology. [Link]

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. UT Electronic Theses and Dissertations. [Link]

  • The Stability Study of a Novel Phenylpiperazine Derivative. (2019). Isaac Scientific Publishing. [Link]

  • Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Malaysian Journal of Chemistry. [Link]

  • Detection of 1-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)-piperazine in Urine Analysis Specimens Using GC-MS. Journal of Analytical Toxicology. [Link]

  • Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. (2020). ChemRxiv. [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (2017). PharmaTutor. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2013). CORE. [Link]

  • Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. (2023). Journal of Environmental Chemical Engineering. [Link]

  • (PDF) Piperazine Degradation in Pilot Plants. (2015). ResearchGate. [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). Journal of Drug Delivery and Therapeutics. [Link]

  • Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS. (2008). PubMed. [Link]

Sources

Technical Support Center: Solubility Optimization for 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SOL-TFP-001 Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary: The "Grease and Crystal" Paradox

Welcome to the technical support hub for 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one . As researchers, we often underestimate this molecule because it looks small. However, it presents a classic medicinal chemistry challenge I call the "Grease and Crystal" paradox.

  • The "Grease": The 2-trifluoromethyl (

    
    ) group on the phenyl ring is highly lipophilic and electron-withdrawing. It acts as a "Teflon" shield, repelling water and driving the LogP up (estimated ~2.5–3.0).
    
  • The "Crystal": The piperazin-2-one (lactam) core is rigid and polar. It invites strong intermolecular hydrogen bonding (N-H···O=C) in the solid state, creating a high-energy crystal lattice that resists dissolution.

This guide moves beyond generic advice to provide mechanism-based troubleshooting for this specific scaffold.

Module 1: The "Hidden Handle" Strategy (pH Manipulation)

Diagnosis: Most users try to dissolve this compound in neutral buffers (PBS, pH 7.4) and fail. Root Cause: You are ignoring the basic nitrogen. Mechanism: The N1 nitrogen is an amide (non-basic).[1] However, the N4 nitrogen is a secondary amine. While the adjacent carbonyl lowers its basicity via inductive effects, it likely retains a pKa in the range of 6.5–7.5 .

Protocol: In Situ Salt Formation

Instead of struggling with neutral solubility, convert the molecule into a cation in situ.

Step-by-Step:

  • Preparation: Calculate the molar amount of your compound.

  • Acid Selection: Use 0.1 M HCl or Methanesulfonic Acid (MSA) . Avoid weak acids like acetic acid, which may not fully protonate the N4 position if the pKa is lower than expected.

  • The "Acid-First" Dissolution:

    • Do NOT add water first.

    • Add 1.05 equivalents of 0.1 M HCl directly to the solid powder.

    • Vortex for 60 seconds. The amine will protonate, breaking the crystal lattice energy.

    • Result: You should observe a clear solution.

  • Buffering Back (Caution): Once dissolved, slowly add your buffer. Watch for the "pH of Precipitation" (

    
    ). If the final pH rises above ~6.0, the free base may precipitate.
    

Technical Note: If your assay cannot tolerate low pH, you must rely on Tier 2 (Cosolvents) or Tier 3 (Complexation) .

Module 2: Troubleshooting In Vitro Precipitation (The "DMSO Crash")

Issue: "I dissolved it in DMSO at 10 mM, but when I spiked it into the cell culture media (1:1000), it turned cloudy." Root Cause: Kinetic vs. Thermodynamic Solubility. The rapid change in dielectric constant from DMSO (


) to water (

) causes immediate supersaturation and "crashing out."
The "Solvent Shift" Protocol

Do not spike directly. Use an intermediate dilution step to manage the transition.

StepSolvent SystemConcentrationPurpose
1. Stock 100% DMSO10 mMSolubilize crystal lattice.
2. Intermediate 50% DMSO / 50% PEG4001 mMThe Bridge. PEG400 stabilizes the hydrophobic

group while introducing water miscibility.
3. Final Assay Buffer + 1% Tween 8010 µMSurfactant (Tween) prevents micro-nucleation during final dilution.

Module 3: In Vivo Formulation (Animal Studies)

Requirement: High concentration (>10 mg/kg) for IP/PO dosing. The "Magic Bullet": Cyclodextrins

The


 group is not just a liability; it is a handle for formulation.[2] Fluorinated aromatic rings have a high affinity for the hydrophobic cavity of 

-Cyclodextrins
(specifically HP-

-CD or SBE-

-CD). The fluorine atoms interact with the cavity walls, anchoring the molecule.
Recommended Vehicle Composition
ComponentFunctionConcentration (% w/v)
HP-

-CD
Host molecule (encapsulates

-phenyl)
20%
PEG 400 Cosolvent (wetting agent)10%
Water/Saline Bulk vehicle70%
pH Adjustment Protonation of N4 amineAdjust to pH 4.5 with HCl

Preparation Workflow (The "Kneading" Method):

  • Dissolve HP-

    
    -CD in water (20% w/v).
    
  • Add the compound to a mortar.

  • Add a small volume of the CD solution to create a paste.

  • Knead physically for 10 minutes (mechanical energy helps inclusion).

  • Slowly dilute with the remaining vehicle.

Module 4: Visualization & Logic Flows

Workflow 1: Solubility Troubleshooting Decision Tree

SolubilityTree Start Start: Compound Insoluble CheckStruct Analyze Structure: Basic N4 Amine? Start->CheckStruct AcidTest Can Assay Tolerate pH < 6? CheckStruct->AcidTest Yes (Piperazinone N4) SaltForm Strategy A: Salt Formation (Use HCl or Mesylate) AcidTest->SaltForm Yes Precipitation Issue: Precipitation on Dilution? AcidTest->Precipitation No Cosolvent Strategy B: Cosolvent/Surfactant (DMSO + Tween 80) BridgeSolvent Use Intermediate Dilution (PEG400 Bridge) Cosolvent->BridgeSolvent If cloudy Cyclodextrin Strategy C: Complexation (HP-beta-CD for CF3) Precipitation->Cosolvent Low Dose (<10uM) Precipitation->Cyclodextrin High Dose (>10uM)

Caption: Decision tree for selecting the optimal solubilization strategy based on assay conditions and dose requirements.

Workflow 2: The "Spring and Parachute" Mechanism (ASD)

For solid oral dosage forms (drug development), we use Amorphous Solid Dispersions (ASD).

SpringParachute Crystal Crystalline Drug (High Lattice Energy) Amorphous Amorphous State (High Energy/Solubility) Crystal->Amorphous Melt/Spray Dry Solution Supersaturated Solution (The 'Spring') Amorphous->Solution Rapid Dissolution Precip Crystallization (Failure) Solution->Precip Without Polymer Stable Maintained Solubility Solution->Stable Inhibited by Polymer Polymer Polymer (HPMC-AS) (The 'Parachute') Polymer->Stable Stabilizes

Caption: The "Spring and Parachute" model. The amorphous form provides the solubility burst (Spring), while the polymer prevents re-crystallization (Parachute).

Frequently Asked Questions (FAQs)

Q1: Can I just sonicate the suspension for an hour?

  • Answer: No. Sonication creates heat, which can actually promote crystallization of thermodynamic stable forms (Ostwald ripening) for some lipophilic compounds. It also creates a suspension, not a solution. If you need to filter-sterilize (0.22 µm), a suspension will be lost on the filter. You must achieve true molecular dissolution using the Salt or Cyclodextrin methods above.

Q2: Why is the N1 nitrogen not basic?

  • Answer: The N1 nitrogen is part of a lactam (cyclic amide). Its lone pair electrons are delocalized into the carbonyl group (

    
    ). This resonance stabilization makes the N1 non-basic and planar. Do not try to protonate this site; you would need superacids that are incompatible with biology. Focus on N4.
    

Q3: My compound "oils out" when I add water to the DMSO stock.

  • Answer: This is a phenomenon called Liquid-Liquid Phase Separation (LLPS) . It happens when the melting point of the compound is depressed by the solvent mixture, and the "oil" phase is actually a super-concentrated drug solution.

    • Fix: Increase the surfactant concentration (add 5% Solutol HS 15 or Tween 80) to the aqueous phase before mixing. This forces the oil droplets into stable micelles.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

    • Relevance: Foundational text on using cyclodextrins to solubilize lipophilic drugs.
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Link

    • Relevance: Validates the strategy of protonating the N4 amine to increase aqueous solubility.
  • Zhou, Z., et al. (2017). Fluorine-bonding interactions in cyclodextrin derivatives. ChemPhysChem. Link

    • Relevance: Supports the specific interaction between the Trifluoromethyl ( ) group and the cyclodextrin cavity.
  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. Link

    • Relevance: Source for the "Spring and Parachute" concept in amorphous solid dispersions.
  • PubChem. (n.d.).[3] 1-(2-(Trifluoromethyl)phenyl)piperazine Compound Summary. Link

    • Relevance: Structural confirmation of the -phenyl piperazine scaffold.

Sources

Technical Support Center: Synthesis of 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important pharmaceutical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions in a direct Q&A format, grounded in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one?

The most prevalent and industrially relevant method for the synthesis of 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one is the Palladium-catalyzed Buchwald-Hartwig amination .[1] This cross-coupling reaction forms the critical C-N bond between piperazin-2-one and an aryl halide, typically 2-bromobenzotrifluoride or 2-chlorobenzotrifluoride. The general scheme involves the reaction of these two starting materials in the presence of a palladium catalyst, a phosphine ligand, and a base.

Q2: Why is the Buchwald-Hartwig amination preferred for this synthesis?

The Buchwald-Hartwig amination is favored due to its high functional group tolerance, relatively mild reaction conditions, and broad substrate scope.[2] Traditional methods for N-arylation often require harsh conditions that are incompatible with the functional groups present in many pharmaceutical intermediates. The palladium-catalyzed approach allows for the efficient formation of the N-aryl bond, even with the sterically hindered and electron-deficient 2-bromobenzotrifluoride.

Q3: I am observing a significant amount of a byproduct with a mass corresponding to benzotrifluoride. What is happening?

This is a classic case of hydrodehalogenation , a common side reaction in palladium-catalyzed cross-coupling reactions.[3] Instead of coupling with the piperazin-2-one, the 2-bromobenzotrifluoride reacts with a hydride source in the reaction mixture, leading to the replacement of the bromine atom with a hydrogen atom. This results in the formation of benzotrifluoride as a significant impurity.

Q4: Are there alternative synthetic routes to 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one?

Yes, an alternative strategy involves building the piperazinone ring onto a pre-formed N-aryl amine. This typically involves the reaction of 2-(trifluoromethyl)aniline with a suitable bis-electrophile, such as bis(2-chloroethyl)amine, followed by cyclization.[4][5] Another approach is the reaction of an N-substituted diamine with a trichloromethyl-containing alcohol in a modified Jocic-type reaction to form the piperazinone ring.[6] These methods can be advantageous if the Buchwald-Hartwig coupling proves to be low-yielding or if purification is particularly challenging.

Troubleshooting Guide: Side Reactions & Optimization

This section provides a detailed analysis of common problems, their mechanistic basis, and step-by-step protocols for mitigation.

Problem 1: Low Yield due to Hydrodehalogenation of 2-Bromobenzotrifluoride

Symptoms:

  • Low conversion of 2-bromobenzotrifluoride.

  • Presence of a significant peak corresponding to benzotrifluoride in GC-MS or LC-MS analysis of the crude reaction mixture.

  • The reaction appears sluggish or stalls before completion.

Causality (The "Why"): Hydrodehalogenation is a competing reaction pathway within the Buchwald-Hartwig catalytic cycle. It is often promoted by the presence of trace amounts of water or other protic sources, which can lead to the formation of palladium-hydride species. These species can then reductively eliminate with the aryl halide to produce the undesired dehalogenated arene. The choice of base and solvent can also influence the prevalence of this side reaction.

Visualizing the Competing Pathways:

Buchwald_Hartwig_vs_Hydrodehalogenation cluster_main Desired Buchwald-Hartwig Cycle cluster_side Hydrodehalogenation Side Reaction pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)-Br(L_n) oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination Piperazin-2-one pd_hydride Pd-H Species pd_complex->pd_hydride Side Pathway pd_amine_complex [Ar-Pd(II)-Amine(L_n)]+Br- amine_coordination->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation pd_amido_complex Ar-Pd(II)-Amido(L_n) deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Desired Product (N-Aryl Piperazinone) reductive_elimination->product reductive_elimination_side Reductive Elimination pd_hydride->reductive_elimination_side Ar-Br reductive_elimination_side->pd0 Regenerates Catalyst side_product Side Product (Benzotrifluoride) reductive_elimination_side->side_product hydride_source Hydride Source (e.g., H2O, base) hydride_source->pd_hydride

Figure 1: Competing pathways in the synthesis.

Mitigation Strategies & Protocols:

  • Rigorous Control of Reaction Conditions:

    • Protocol: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.

    • Causality: Minimizing water content reduces the primary source for the formation of palladium-hydride species.

  • Choice of Base:

    • Protocol: While strong bases like sodium tert-butoxide are common, consider using a weaker base such as cesium carbonate or potassium phosphate.

    • Causality: Stronger alkoxide bases can sometimes promote side reactions. Weaker inorganic bases may offer a better balance between promoting the desired reaction and minimizing hydrodehalogenation.

  • Ligand Selection:

    • Protocol: Employ bulky, electron-rich phosphine ligands such as RuPhos, XPhos, or SPhos.

    • Causality: These ligands promote the reductive elimination step of the desired C-N bond formation, which can outcompete the hydrodehalogenation pathway. They also stabilize the palladium catalyst, preventing the formation of palladium black and other inactive species.

Table 1: Effect of Reaction Parameters on Hydrodehalogenation

ParameterCondition A (High Hydrodehalogenation)Condition B (Low Hydrodehalogenation)Rationale for Improvement
Solvent Anhydrous THFAnhydrous Toluene or DioxaneLess polar aprotic solvents can sometimes suppress side reactions.
Base Sodium tert-butoxideCesium CarbonateA weaker base can be less prone to generating hydride species.
Ligand TriphenylphosphineRuPhos or XPhosBulky, electron-rich ligands accelerate the desired reductive elimination.
Atmosphere Nitrogen (with potential for leaks)Argon (rigorously inert)Minimizes ingress of atmospheric moisture.
Problem 2: Formation of Bis-arylated Piperazinone

Symptoms:

  • A byproduct with a mass corresponding to the addition of two (2-trifluoromethyl-phenyl) groups to the piperazinone is observed.

  • This is more common when piperazine itself is used as the starting material, but can occur with piperazin-2-one if the reaction conditions are harsh.

Causality (The "Why"): Piperazin-2-one has two nitrogen atoms, both of which are potential sites for N-arylation. While the amide nitrogen is significantly less nucleophilic than the amine nitrogen, under forcing conditions (high temperature, long reaction times), double arylation can occur.

Mitigation Strategies & Protocols:

  • Control Stoichiometry:

    • Protocol: Use a slight excess of piperazin-2-one (e.g., 1.1 to 1.2 equivalents) relative to 2-bromobenzotrifluoride.

    • Causality: This ensures that the aryl halide is the limiting reagent, reducing the likelihood of a second arylation event.

  • Reaction Temperature and Time:

    • Protocol: Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting aryl halide is consumed. Avoid unnecessarily high temperatures.

    • Causality: Milder conditions and shorter reaction times will favor the kinetically preferred mono-arylation product.

Problem 3: Difficult Purification of the Final Product

Symptoms:

  • The crude product is a thick, oily residue that is difficult to handle.

  • Column chromatography results in poor separation of the product from starting materials or byproducts.

  • Residual palladium catalyst imparts a dark color to the product.

Causality (The "Why"): The trifluoromethyl group increases the lipophilicity of the molecule, which can make it "greasy" and prone to co-eluting with other non-polar impurities.[7] Residual palladium can be challenging to remove completely by standard chromatography.

Mitigation Strategies & Protocols:

  • Work-up Procedure:

    • Protocol: After the reaction is complete, dilute the mixture with a suitable solvent like ethyl acetate and filter through a pad of Celite® to remove the bulk of the palladium catalyst. Wash the organic layer with aqueous solutions (e.g., water, brine) to remove inorganic salts.

    • Causality: This initial filtration step is crucial for removing insoluble palladium species before chromatography.

  • Chromatography:

    • Protocol: Use a gradient elution system for column chromatography, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity.

    • Causality: A gradient elution provides better resolution for separating compounds with similar polarities.

  • Palladium Scavenging:

    • Protocol: If residual palladium remains after chromatography, consider treating a solution of the product with a palladium scavenger resin.

    • Causality: These resins have a high affinity for palladium and can effectively remove trace amounts that are difficult to eliminate by other means.

Visualizing the Purification Workflow:

Purification_Workflow start Crude Reaction Mixture filtration Dilute and Filter through Celite® start->filtration extraction Aqueous Work-up (Water, Brine) filtration->extraction drying Dry Organic Layer (e.g., Na2SO4) extraction->drying concentration Concentrate in vacuo drying->concentration chromatography Silica Gel Chromatography (Gradient Elution) concentration->chromatography pd_scavenging Palladium Scavenging (Optional) chromatography->pd_scavenging final_product Pure Product chromatography->final_product If Pd-free pd_scavenging->final_product

Figure 2: Recommended purification workflow.

References

  • A general and convenient synthesis of N-aryl piperazines. ResearchGate. Available at: [Link]

  • A General and Convenient Synthesis of N-Aryl Piperazines. ResearchGate. Available at: [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. National Center for Biotechnology Information. Available at: [Link]

  • 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. SWGDrug. Available at: [Link]

  • Nickel-mediated amination chemistry. Part 2: Selective N-arylation or N,N'-diarylation of piperazine. Academia.edu. Available at: [Link]

  • Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. National Center for Biotechnology Information. Available at: [Link]

  • N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions. Royal Society of Chemistry. Available at: [Link]

  • Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK. Available at: [Link]

  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs by Mohammed Almaghrabi. Auburn University. Available at: [Link]

  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. National Center for Biotechnology Information. Available at: [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. DSpace@MIT. Available at: [Link]

  • Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK. Available at: [Link]

  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of 2-fluoro and 3-trifluoromethyl-phenyl-piperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione as potential antidepressant agents. Taylor & Francis Online. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. Royal Society of Chemistry. Available at: [Link]

  • Purification of piperazine. Google Patents.
  • Regioselectivity of the trifluoroethanol-promoted intramolecular N-Boc–epoxide cyclization towards 1,3-oxazolidin-2-ones and 1,3-oxazinan-2-ones. Royal Society of Chemistry. Available at: [Link]

  • Preparation of Substituted Piperazinones via Tandem Reductive amination-(N,N'-acyl Transfer)-Cyclization. National Center for Biotechnology Information. Available at: [Link]

  • Palladium-Catalyzed Amination and Amidation of Benzo-Fused Bromine-Containing Heterocycles. ResearchGate. Available at: [Link]

  • Cu(OTf)2-catalyzed intramolecular oxidative cyclization of N-benzyl bisarylhydrazones and bisaryloxime ethers: a new route to 2-aryl-N-benzylbenzimidazoles and 2-arylbenzoxazoles. ResearchGate. Available at: [Link]

  • Synthesis of Tetra-Substituted Trifluoromethyl-3,1-Benzoxazines by Transition-Metal-Catalyzed Decarboxylative Cyclization of N-Benzoyl Benzoxazinones. National Center for Biotechnology Information. Available at: [Link]

  • Assembly of trifluoromethylated fused tricyclic pyrazoles via cyclization of β-amino cyclic ketones. Royal Society of Chemistry. Available at: [Link]

  • BH amination side products and purification. Reddit. Available at: [Link]

  • 1-[3-(trifluoromethyl)phenyl]piperazine. ChemSynthesis. Available at: [Link]

  • Recent developments in selective N-arylation of azoles. Royal Society of Chemistry. Available at: [Link]

  • 1-[2-(trifluoromethyl)phenyl]piperazine. Pipzine Chemicals. Available at: [Link]

  • 1-(2-(trifluoromethyl)phenyl)piperazine. MySkinRecipes. Available at: [Link]

  • Palladium-Catalyzed Intramolecular Aromatic C–H Acylation of 2-Arylbenzoyl Fluorides. Synfacts. Available at: [Link]

  • Solvent-controlled base-free synthesis of bis(trifluoromethyl)-cyclopropanes and -pyrazolines via cycloaddition of 2-trifluoromethyl-1,3-enynes with 2,2,2-trifluorodiazoethane. Royal Society of Chemistry. Available at: [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Center for Biotechnology Information. Available at: [Link]

  • Process for the Manufacture of fused piperazin-2-one derivatives. Google Patents.
  • Functionalized imidazolium salt: an efficient catalyst for Buchwald–Hartwig type C–N cross-coupling of (hetero)aryl chlorides/bromides with amines under solvent-, inert gas-, and base-free ambience. Royal Society of Chemistry. Available at: [Link]

  • Purification. MDPI. Available at: [Link]

Sources

Technical Support Center: Synthesis of 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and identify potential byproducts. Our approach is rooted in mechanistic principles and practical laboratory experience to ensure the successful and efficient production of your target compound.

Introduction

The synthesis of 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one, a key intermediate in the development of various pharmaceuticals, is most commonly achieved via a Palladium-catalyzed Buchwald-Hartwig amination. This powerful C-N cross-coupling reaction offers a direct route to connect the piperazin-2-one scaffold to the trifluoromethyl-substituted aromatic ring.[1] However, as with any sophisticated chemical transformation, this synthesis is not without its challenges. The electron-withdrawing nature of the trifluoromethyl group and the inherent reactivity of the lactam functionality can lead to a range of side reactions and the formation of undesirable byproducts.

This guide provides a comprehensive, question-and-answer-based approach to troubleshoot potential issues you may encounter during your experiments. We will delve into the causality behind these problems and offer scientifically grounded solutions.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one. Each question is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the issue.

Q1: Why is the yield of my 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one consistently low?

A low yield can be attributed to several factors, ranging from incomplete conversion of starting materials to the formation of competing side products. Let's break down the potential culprits:

Potential Cause 1: Inefficient Catalytic Cycle

The Buchwald-Hartwig amination is a catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination. A bottleneck at any of these stages can significantly reduce your yield. The ortho-trifluoromethyl group on the aryl halide can sterically hinder the approach of the palladium catalyst, slowing down the oxidative addition step. Conversely, its strong electron-withdrawing nature can accelerate oxidative addition but may make the final reductive elimination step more difficult.

Troubleshooting Steps:

  • Ligand Selection: The choice of phosphine ligand is critical. For sterically hindered and electron-deficient aryl halides, bulky and electron-rich ligands are often necessary to promote both oxidative addition and reductive elimination. Consider screening a panel of ligands.

    Ligand FamilyExamplesRationale
    Biarylphosphines XPhos, SPhos, RuPhosBulky and electron-rich, known to be effective for challenging couplings.
    Ferrocenylphosphines DavePhos, JohnPhosOffer a different steric and electronic profile that can be beneficial.
    Josiphos-type JosiphosChiral ligands that can sometimes offer unexpected reactivity benefits even in non-asymmetric reactions.
  • Palladium Precatalyst: The choice of palladium source can impact the initiation of the catalytic cycle. Pre-formed palladium precatalysts (e.g., G3 or G4 XPhos Palladacycle) often provide more consistent results than generating the active Pd(0) species in situ from Pd(OAc)₂ or Pd₂(dba)₃.[2]

  • Base Selection: The base plays a crucial role in the deprotonation of the piperazin-2-one. A base that is too weak may not facilitate this step effectively, while an overly strong base can lead to side reactions.

    • Strong Bases (e.g., NaOtBu, LHMDS): Generally effective but can promote side reactions if not used judiciously.

    • Weaker Bases (e.g., K₃PO₄, Cs₂CO₃): Offer better functional group tolerance and can sometimes minimize byproduct formation.

Potential Cause 2: Competing Side Reactions

Several side reactions can consume your starting materials and reduce the yield of the desired product.

  • Hydrodehalogenation: The aryl halide can be reduced to benzotrifluoride. This is often a result of β-hydride elimination from the palladium-amido complex, an unproductive pathway that competes with reductive elimination.

  • Aryl-Aryl Coupling (Dimerization): The aryl halide can couple with itself to form a biaryl byproduct. This is more likely to occur at higher temperatures and catalyst loadings.

  • Piperazin-2-one Self-Condensation: Under strongly basic conditions, lactams can potentially undergo self-condensation reactions, although this is generally less common under typical Buchwald-Hartwig conditions.[3]

Troubleshooting Steps:

  • Reaction Temperature: Lowering the reaction temperature can often disfavor side reactions, which may have higher activation energies than the desired C-N coupling.

  • Concentration: Running the reaction at a higher concentration can favor the desired bimolecular reaction over unimolecular decomposition pathways of the catalyst.

  • Inert Atmosphere: Ensure a strictly inert atmosphere (Argon or Nitrogen) is maintained throughout the reaction. Oxygen can lead to the oxidation and decomposition of the phosphine ligands and the palladium catalyst.

Q2: I am observing a significant amount of benzotrifluoride in my crude reaction mixture. What is causing this and how can I prevent it?

The formation of benzotrifluoride is a classic example of hydrodehalogenation , a common side reaction in palladium-catalyzed cross-coupling reactions.

Mechanism of Hydrodehalogenation:

This side reaction occurs when the palladium-amido intermediate, instead of undergoing reductive elimination to form the C-N bond, undergoes β-hydride elimination. This process requires an available β-hydrogen on the amine. In the case of piperazin-2-one, the hydrogens on the ethylenediamine backbone can participate in this process.

G A Pd(II)-Amido Complex B β-Hydride Elimination A->B Unproductive Pathway G Desired Product A->G Productive Pathway (Reductive Elimination) C Pd-H Species B->C D Reductive Elimination C->D E Benzotrifluoride D->E F Imine Intermediate D->F

Troubleshooting Hydrodehalogenation

Troubleshooting Steps:

  • Ligand Choice: As mentioned previously, bulky, electron-rich ligands can promote reductive elimination over β-hydride elimination. This is often the most effective way to suppress hydrodehalogenation.

  • Base: The choice of base can influence the rate of β-hydride elimination. Experimenting with different bases (e.g., switching from an alkoxide to a carbonate or phosphate) may be beneficial.

  • Solvent: The polarity of the solvent can impact the stability of the intermediates. Toluene and dioxane are common solvents for Buchwald-Hartwig reactions. Sometimes, a less polar solvent can disfavor the pathway leading to hydrodehalogenation.

Q3: My final product is contaminated with a high molecular weight impurity. What could it be?

A common high molecular weight impurity in this reaction is the biaryl byproduct , 2,2'-bis(trifluoromethyl)biphenyl, formed from the homocoupling of 2-bromobenzotrifluoride.

Mechanism of Biaryl Formation:

This side reaction can occur through a few potential mechanisms, often involving the transmetalation of an aryl group from one palladium center to another, followed by reductive elimination.

Troubleshooting Steps:

  • Lower Catalyst Loading: High concentrations of the palladium catalyst can increase the likelihood of bimolecular reactions between catalyst species, leading to dimerization.

  • Control of Reaction Temperature: As with other side reactions, lowering the temperature can help to minimize the formation of the biaryl byproduct.

  • Stoichiometry: Ensure that the piperazin-2-one is not the limiting reagent. An excess of the amine can help to ensure that the arylpalladium intermediate reacts with the amine rather than another molecule of the aryl halide.

Frequently Asked Questions (FAQs)

Q: What is the optimal temperature for this reaction?

A: The optimal temperature will depend on the specific catalyst system and substrates used. Generally, a starting point of 80-100 °C is recommended. If side reactions are observed, the temperature should be lowered.

Q: Which solvent is best for this synthesis?

A: Toluene and 1,4-dioxane are the most commonly used solvents for Buchwald-Hartwig aminations due to their ability to dissolve the reagents and their relatively high boiling points. It is crucial to use anhydrous solvents to avoid side reactions.

Q: How can I monitor the progress of the reaction?

A: The reaction can be monitored by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). It is important to have authentic samples of the starting materials and, if possible, the product for comparison.

Q: What is the best way to purify the final product?

A: Flash column chromatography on silica gel is typically the most effective method for purifying 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one from the reaction mixture. A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity, is often effective.

Experimental Protocols

Protocol 1: Synthesis of 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one

This protocol provides a general starting point for the synthesis. Optimization of the ligand, base, and temperature may be necessary.

Materials:

  • Piperazin-2-one

  • 2-Bromobenzotrifluoride

  • XPhos Pd G3 (or other suitable palladium precatalyst)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Argon or Nitrogen gas

Procedure:

  • To an oven-dried Schlenk flask, add piperazin-2-one (1.0 eq), XPhos Pd G3 (0.02 eq), and sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene via syringe.

  • Add 2-bromobenzotrifluoride (1.2 eq) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Combine Reactants: - Piperazin-2-one - 2-Bromobenzotrifluoride - Pd Precatalyst - Base B Add Anhydrous Toluene A->B C Inert Atmosphere (Ar/N2) B->C D Heat to 100 °C with Stirring C->D E Monitor Progress (TLC/LC-MS) D->E F Quench with Water E->F G Extract with Ethyl Acetate F->G H Dry and Concentrate G->H I Purify by Chromatography H->I

Sources

Technical Support Center: Refining Purification Protocols for 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this compound. Achieving high purity is critical for obtaining reliable data in downstream applications, from biological screening to preclinical studies. This document provides in-depth, experience-driven guidance to navigate the common challenges encountered during the purification of this specific molecule.

Introduction: Understanding the Molecule

Before diving into purification protocols, it is crucial to understand the chemical personality of 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one. Its structure dictates its behavior in different purification systems.

  • The Piperazin-2-one Core: This is a cyclic lactam, containing an amide within a six-membered ring. The amide group is polar and possesses both a hydrogen bond donor (N-H) and acceptor (C=O), making the molecule moderately polar. The secondary amine in the ring is a basic center.

  • The 2-(Trifluoromethyl)phenyl Group: This aromatic substituent, attached to the lactam nitrogen, introduces significant lipophilicity (fat-solubility). The trifluoromethyl (-CF3) group is strongly electron-withdrawing and increases the metabolic stability of the compound[1][2].

This duality—a polar, basic core combined with a lipophilic aromatic tail—is the key to designing an effective purification strategy. The goal is to exploit the subtle differences in these properties between the desired product and any synthesis-related impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities I will encounter?

A1: Impurities are almost always byproducts or unreacted starting materials from the synthesis. While the exact impurities depend on your specific synthetic route, common possibilities include:

  • Unreacted Starting Materials: Such as 2-(trifluoromethyl)aniline or the piperazin-2-one core, depending on the final coupling step.

  • Side-Reaction Products: If the synthesis involves N-alkylation, E2 elimination can be a competitive side reaction, leading to alkene byproducts[3]. In palladium-catalyzed cross-coupling reactions, side products from reductive dehalogenation or homocoupling of starting materials can occur.

  • Reagents and Catalysts: Residual base (e.g., K₂CO₃, triethylamine) or metal catalysts (e.g., palladium) may be present.

  • Degradation Products: While the trifluoromethyl group is generally stable, it can undergo hydrolysis to a carboxylic acid under harsh basic conditions[1]. The lactam ring can also be susceptible to hydrolysis under strong acid or base, particularly at elevated temperatures.

Q2: Should I start with column chromatography or crystallization?

A2: For a crude product with multiple impurities or a significant amount of baseline material, flash column chromatography is the recommended initial step . It is a versatile technique for separating compounds with different polarities[4][5]. Crystallization is most effective when the desired compound is already of moderate-to-high purity (e.g., >85-90%) and is used to remove small amounts of closely related impurities to achieve >99% purity. Attempting to crystallize a very crude mixture often results in "oiling out" or co-precipitation of impurities[6].

Q3: My compound is streaking badly on my silica TLC plate. What's happening?

A3: Streaking or tailing on silica gel is a classic sign of strong interaction between a basic compound and the acidic silanol groups (Si-OH) on the silica surface[6]. The secondary amine in the piperazin-2-one ring is basic and can protonate, binding ionically to the stationary phase. The solution is to neutralize these acidic sites by adding a small amount of a basic modifier, such as 0.5-1% triethylamine (TEA) or a 7N ammonia solution in methanol, to your mobile phase[6].

Q4: Is the trifluoromethyl group stable to standard purification conditions?

A4: Yes, the C-F bonds in the trifluoromethyl group are very strong, making it chemically robust under standard chromatographic and workup conditions[1]. Significant degradation is unlikely unless the compound is subjected to extreme pH (e.g., >12) and high temperatures for prolonged periods[7].

Troubleshooting Guides

Flash Column Chromatography

Flash chromatography is the workhorse for purifying moderately polar organic compounds. Success hinges on selecting the correct stationary and mobile phases.

Issue 1: Poor or No Separation of My Product and an Impurity.

  • Cause: The chosen solvent system (mobile phase) does not have the right selectivity to differentiate between your compound and the impurity.

  • Solution Workflow:

    • Change Solvent Ratios: If the spots are too close together on TLC, try running a gradient to see if they separate.

    • Change Solvent Polarity: If all spots are too high (high Rf), decrease the polarity of the eluent (e.g., from 50% Ethyl Acetate/Hexane to 30%). If all spots are too low (low Rf), increase the polarity[6].

    • Change Solvent Selectivity: If changing the ratio doesn't work, you need a different solvent system entirely. Solvents are grouped into different classes based on their interactions (e.g., proton donors, proton acceptors, dipole interactions). Switching from an alcohol (like methanol) to an ether (like diethyl ether) or a chlorinated solvent (like dichloromethane) can dramatically alter the separation. A good alternative to Ethyl Acetate/Hexane is a Dichloromethane/Methanol system[6].

    • Consider a Different Stationary Phase: If all else fails on silica, the impurity may have a very similar polarity. Consider using alumina (which has a different surface chemistry) or switching to reversed-phase chromatography, where separation is based on hydrophobicity rather than polarity[8].

Troubleshooting Decision Tree for Flash Chromatography

cluster_poor_sep Poor Separation cluster_streaking Streaking / Tailing cluster_no_elution No Elution start Problem Observed p1 Spots Overlap on TLC p2 Compound Streaks on TLC p3 Compound Stuck at Baseline s1 Adjust Solvent Ratio (e.g., 30% EtOAc -> 20% EtOAc) p1->s1 First Step s2 Change Solvent System (e.g., EtOAc/Hex -> DCM/MeOH) s1->s2 If no improvement s3 Try Different Stationary Phase (e.g., Alumina, C18) s2->s3 If still no improvement s4 Add Basic Modifier to Eluent (e.g., 1% Triethylamine) p2->s4 s5 Increase Eluent Polarity Drastically (e.g., add 5-10% MeOH) p3->s5 First Step s6 Check for Decomposition on Silica (Run 2D TLC) s5->s6 If no improvement s7 Consider Reversed-Phase s6->s7 If decomposition occurs

Caption: Decision tree for troubleshooting common chromatography issues.

Recrystallization

Recrystallization is an excellent final polishing step. The principle is to dissolve the impure solid in a minimum amount of a hot solvent in which it is highly soluble, and then allow it to cool slowly. As the solution cools, the solubility of the compound decreases, and pure crystals form, leaving the impurities behind in the "mother liquor"[9].

Issue 1: The Compound "Oils Out" Instead of Crystallizing.

  • Cause: The solution is too saturated, or the compound's melting point is lower than the boiling point of the solvent. The compound is coming out of solution as a liquid instead of a solid.

  • Solutions:

    • Add More Solvent: Re-heat the mixture to boiling and add small portions of hot solvent until the oil completely redissolves. Then, allow it to cool much more slowly[6].

    • Lower the Cooling Temperature: Try cooling the solution to a lower temperature (e.g., 0 °C or -20 °C) after it has reached room temperature.

    • Change Solvent System: The chosen solvent may be too good. A solvent system composed of a "solvent" (in which the compound is soluble) and an "anti-solvent" (in which the compound is insoluble) is often more effective. Dissolve the compound in the minimum amount of the hot primary solvent, then slowly add the anti-solvent dropwise until the solution becomes faintly cloudy (the cloud point). Re-heat to clarify and then cool slowly.

Issue 2: No Crystals Form, Even After Cooling.

  • Cause: The solution is not supersaturated enough, or there are no nucleation sites for crystals to begin forming.

  • Solutions:

    • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches provide a surface for nucleation[6].

    • Add a Seed Crystal: If you have a tiny amount of pure product from a previous batch, add one crystal to the solution. This will act as a template for further crystal growth.

    • Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of your compound and then try cooling again.

Solvent System Component Common Examples Role
Primary Solvents (Good Solubility) Ethyl Acetate, Acetone, Isopropanol, AcetonitrileTo dissolve the compound when hot.
Anti-Solvents (Poor Solubility) Hexanes, Heptane, Diethyl Ether, WaterTo reduce the compound's solubility upon addition or cooling, inducing crystallization.
Common Pairs (Solvent/Anti-Solvent) Isopropanol/Water, Ethyl Acetate/Hexane, Acetone/Diethyl EtherDissolve in the first solvent, then add the second to induce precipitation.
Table 1: Common solvent systems for the crystallization of moderately polar organic compounds.

Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline. The exact solvent system must be optimized using Thin Layer Chromatography (TLC) first.

  • TLC Optimization:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., Dichloromethane).

    • Spot the solution on several TLC plates.

    • Develop the plates in different solvent systems (e.g., 20%, 40%, 60% Ethyl Acetate in Hexane; 2%, 5%, 10% Methanol in Dichloromethane). Add 0.5-1% triethylamine to each system to prevent tailing.

    • The ideal system will give your desired product an Rf value of ~0.3 and show good separation from all impurities.

  • Column Preparation:

    • Select a column of appropriate size. A good rule of thumb is a stationary phase mass of 50-100 times the mass of your crude product[4].

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Pour the slurry into the column and use gentle pressure or tapping to pack it evenly without air bubbles.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, for better resolution, perform a "dry load": dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder.

    • Carefully add your sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the low-polarity solvent system determined by TLC.

    • Collect fractions and monitor them by TLC to track the elution of your product.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.

    • Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.

Protocol 2: Purity Assessment by Reversed-Phase HPLC

This method is for assessing the final purity of your compound.

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. (The acid modifier improves peak shape).

  • Detection: UV detector at a wavelength where the compound absorbs (e.g., 254 nm, determined by a UV scan).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5-10 µL.

  • Sample Preparation: Dissolve ~1 mg of your compound in 1 mL of Acetonitrile or a 50:50 mixture of Acetonitrile/Water.

  • Gradient Method: A typical screening gradient is shown below. This can be optimized for better resolution after the initial run.

Time (min) % Mobile Phase B (Acetonitrile)
0.05
20.095
25.095
25.15
30.05
Table 2: Example of a generic screening gradient for RP-HPLC.

Overall Purification and Analysis Workflow

cluster_synthesis cluster_purification cluster_analysis Crude Crude Product TLC TLC Analysis (Method Development) Crude->TLC Column Flash Column Chromatography TLC->Column Informs Conditions SemiPure Semi-Pure Fractions Column->SemiPure Crystallize Recrystallization Column->Crystallize If crude is >90% pure Evap1 Evaporation SemiPure->Evap1 Evap1->Crystallize If necessary Evap2 Drying Evap1->Evap2 Crystallize->Evap2 Pure Pure Compound (>99%) Evap2->Pure HPLC HPLC Purity Check Pure->HPLC NMR_MS Structural Confirmation (NMR, MS) Pure->NMR_MS

Caption: General workflow for the purification and analysis of the target compound.

References

  • Gika, H. G., & Wilson, I. D. (2014). The selection of suitable columns for a reversed-phase liquid chromatographic separation of beta-lactam antibiotics and related substances via chromatographic column parameters. Journal of Pharmaceutical and Biomedical Analysis, 87, 153-159. [Link]

  • Sýkora, D., et al. (2021). Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. ACS Omega, 6(42), 28269–28277. [Link]

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]

  • Wang, Y., & Armstrong, D. W. (2006). Separation of Enantiomers of β-Lactams by HPLC Using Cyclodextrin-Based Chiral Stationary Phases. Journal of Liquid Chromatography & Related Technologies, 29(13), 1847-1860. [Link]

  • Wang, Y., & Armstrong, D. W. (2006). Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases. ResearchGate. [Link]

  • Siadati, S. A. (2025). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. [Link]

  • SIELC Technologies. HPLC Analysis of Piperazine on Primesep 100. [Link]

  • Sapa, J., et al. (2016). Synthesis and biological evaluation of 2-fluoro and 3-trifluoromethyl-phenyl-piperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione as potential antidepressant agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 10-20. [Link]

  • Wikipedia. Column chromatography. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Google Patents. (2007).
  • Pelliccia, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6682. [Link]

  • Hart, D. J., et al. (2004). Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid. Crystal Growth & Design, 4(5), 995-1004. [Link]

  • ResearchGate. (2009). Thermal stability and radiation resistance of trifluoromethyl phenyl sulfone in the presence of nitric acid. [Link]

  • Phenomenex. (2025). Column Chromatography: Principles and Applications. [Link]

  • Reddit. (2024). Purification Troubleshooting : r/chemistry. [Link]

  • ChemSynthesis. (2025). 1-[3-(trifluoromethyl)phenyl]piperazine. [Link]

  • Niewiadomy, A., et al. (2001). Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands. Molecules, 6(9), 784-798. [Link]

  • Verdia, J., et al. (2014). SYNTHESIS AND CHARACTERIZATION OF POTENTIAL IMPURITIES OF ARIPIPRAZOLE. International Journal of Pharmaceutical Sciences and Research, 5(9), 4046-4050. [Link]

  • Al-Zoubi, R. M., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(17), 5133. [Link]

  • ResearchGate. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. [Link]

  • Google Patents. (2013). Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
  • Al-Suwaidan, I. A., et al. (2022). Synthesis and characterization of some 2-quinonyl piperazine derivatives. Journal of Chemical and Pharmaceutical Research, 14(1), 1-10. [Link]

  • Al-Zoubi, R. M. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals, 15(10), 1234. [Link]

  • ResearchGate. (2018). synthesis, characterization and pharmacological evaluation of some aryl piperazine compounds. [Link]

  • Google Patents. (2013). Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.

Sources

Validation & Comparative

Validation of 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one activity in vivo

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the in vivo validation of a novel phenylpiperazine derivative, 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one (hereafter designated TPZ-001 ). Given that TPZ-001 is a new chemical entity (NCE), a direct comparison of existing data is not feasible.

Therefore, this guide establishes a rigorous validation roadmap for TPZ-001 by benchmarking its hypothetical development against a well-characterized compound from the same chemical class: Trazodone . Trazodone, a serotonin antagonist and reuptake inhibitor (SARI), serves as an ideal comparator due to its extensive history in preclinical and clinical development, providing a "gold standard" for experimental design and data interpretation.

This document will guide researchers through the critical stages of in vivo analysis, from pharmacokinetics and target engagement to efficacy and safety, ensuring that the generated data is robust, interpretable, and directly comparable to an established therapeutic agent.

Section 1: Pharmacokinetic Profile and Brain Penetration: The First Hurdle

Before assessing what a compound does, we must first understand if it can reach its intended site of action. For a centrally acting agent like TPZ-001, this means establishing its absorption, distribution, metabolism, and excretion (ADME) profile, with a critical focus on its ability to cross the blood-brain barrier (BBB).

Rationale for Experimental Design

The initial in vivo experiment must quantify fundamental pharmacokinetic (PK) parameters. We will use a rodent model (typically Sprague-Dawley rats) to determine oral bioavailability (F%), peak plasma concentration (Cmax), time to peak concentration (Tmax), and, most importantly, the brain-to-plasma concentration ratio. A compound with poor oral bioavailability or low BBB penetration is unlikely to succeed, regardless of its intrinsic potency. We compare the target profile for TPZ-001 against the known properties of Trazodone, which exhibits good oral absorption and CNS distribution.

Experimental Protocol: Rodent Pharmacokinetic Study
  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group/time point), 250-300g.

  • Dosing Groups:

    • Group 1 (IV): TPZ-001 administered intravenously via the tail vein (e.g., 2 mg/kg in a vehicle like 5% DMSO / 40% PEG300 / 55% Saline). This group defines the compound's behavior without the absorption phase.

    • Group 2 (PO): TPZ-001 administered orally via gavage (e.g., 10 mg/kg in the same vehicle).

    • Group 3 (Comparator): Trazodone administered orally (10 mg/kg).

  • Sample Collection:

    • Blood samples (~100 µL) are collected from a cannula (e.g., jugular vein) at predefined time points: 0 (pre-dose), 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

    • At each terminal time point, animals are euthanized, and brains are rapidly harvested.

  • Sample Analysis: Plasma and brain homogenate concentrations of TPZ-001 and Trazodone are quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Data Analysis: PK parameters are calculated using non-compartmental analysis software (e.g., Phoenix WinNonlin). The brain-to-plasma ratio is calculated at each time point.

Workflow for Pharmacokinetic Assessment

G cluster_prep Preparation cluster_dosing Dosing & Sampling cluster_analysis Analysis & Interpretation formulate Formulate TPZ-001 & Trazodone in IV/PO Vehicle dose_iv Administer IV Dose (2 mg/kg) formulate->dose_iv dose_po Administer PO Dose (10 mg/kg) formulate->dose_po animals Acclimate & Cannulate Sprague-Dawley Rats animals->dose_iv animals->dose_po sampling Collect Blood & Brain Samples at Timed Intervals dose_iv->sampling dose_po->sampling lcms LC-MS/MS Analysis of Plasma & Brain Homogenate sampling->lcms pk_calc Calculate PK Parameters (AUC, Cmax, T1/2, F%) lcms->pk_calc ratio Determine Brain-to-Plasma Ratio lcms->ratio decision Decision Point: Proceed to PD/Efficacy? pk_calc->decision ratio->decision G cluster_efficacy Efficacy Models cluster_outcome Potential Outcomes start Favorable PK/BBB Profile? fst Forced Swim Test (FST) (Antidepressant Model) start->fst Yes stop Terminate or Re-evaluate MoA start->stop No epm Elevated Plus Maze (EPM) (Anxiolytic Model) fst->epm Parallel or Sequential Test outcome_fst Reduced Immobility? (Antidepressant-like) fst->outcome_fst Significant Effect outcome_none No Efficacy fst->outcome_none No Effect outcome_epm Increased Open Arm Time? (Anxiolytic-like) epm->outcome_epm Significant Effect epm->outcome_none No Effect safety Proceed to Safety Testing outcome_fst->safety outcome_epm->safety outcome_none->stop

Figure 2: Decision-making workflow for behavioral efficacy screening.
Comparative Data: Hypothetical Efficacy
CompoundDose Range (mg/kg, IP)Forced Swim Test OutcomeElevated Plus Maze Outcome
TPZ-001 (Hypothetical) 3 - 30Significant reduction in immobility at ≥10 mg/kgSignificant increase in open arm time at ≥10 mg/kg
Trazodone (Reference) 5 - 20Significant reduction in immobilitySignificant increase in open arm time

Section 3: Safety and Tolerability Assessment

An effective compound is only viable if it has an acceptable safety margin. Early in vivo safety assessment is crucial to identify potential liabilities, such as motor impairment or general sedation, which can confound the results of behavioral tests and indicate a narrow therapeutic window.

Rationale for Experimental Design

The Rotarod test is the gold standard for assessing motor coordination and balance. A drug that causes mice to fall off the rotating rod at or near its effective dose in the FST has a poor safety margin. This test is critical for ensuring that the effects seen in the FST are specific antidepressant-like effects, not merely a result of motor sedation or impairment.

Experimental Protocol: Rotarod Test
  • Animal Model: Male C57BL/6 mice (n=10-12 per group), trained on the apparatus for 2-3 days prior to the test.

  • Apparatus: An accelerating rotarod (e.g., increasing from 4 to 40 RPM over 5 minutes).

  • Dosing: Same dose groups as the efficacy studies (Vehicle, TPZ-001 at 3, 10, 30 mg/kg, and Trazodone at 10 mg/kg), administered 60 minutes prior.

  • Procedure: Each mouse is placed on the rod, and the latency to fall is recorded. Three trials are typically conducted.

  • Data Analysis: The average latency to fall is compared across groups using a one-way ANOVA.

Comparative Data: Therapeutic Index

The therapeutic index can be crudely estimated by comparing the minimum dose that causes motor impairment (e.g., MED in Rotarod) with the minimum effective dose in an efficacy model (e.g., MED in FST).

CompoundMED in FST (mg/kg)MED for Motor Impairment (mg/kg)Estimated Therapeutic Index
TPZ-001 (Target) 10> 30> 3
Trazodone (Reference) ~10> 20> 2

A wider gap between the effective dose and the dose causing side effects suggests a better safety profile for TPZ-001 compared to the reference compound.

Conclusion

This guide outlines a logical, stepwise approach for the initial in vivo validation of the novel compound TPZ-001. By systematically evaluating its pharmacokinetic profile, target engagement, behavioral efficacy, and safety in parallel with a well-understood reference drug like Trazodone, researchers can build a comprehensive data package. This comparative methodology not only contextualizes the findings but also provides a clear, evidence-based rationale for advancing—or terminating—the development of a new chemical entity. The successful translation of a compound from a promising molecule to a potential therapeutic hinges on this rigorous, comparative, and self-validating system of inquiry.

References

  • Stahl, S. M. (2009). Mechanism of action of trazodone: a multifunctional drug. CNS Spectrums, 14(10), 536-546. [Link]

  • Jauch, R., et al. (1976). The metabolism of trazodone in man. Arzneimittel-Forschung, 26(11), 2084-2090. [Link]

  • Greenblatt, D. J., et al. (1987). Trazodone kinetics: effect of age, gender, and obesity. Clinical Pharmacology & Therapeutics, 42(2), 193-200. [Link]

  • Cryan, J. F., & Holmes, A. (2005). The forced swim test as a model for depression and antidepressant action. Handbook of experimental pharmacology, (169), 111-136. [Link]

  • Walf, A. A., & Frye, C. A. (2007). The elevated plus maze test: a review of the methodology and experimental findings. Nature protocols, 2(2), 322-328. [Link]

  • Odaira, T., et al. (2007). Anxiolytic-like effects of trazodone in the elevated plus-maze test in mice. Pharmacology Biochemistry and Behavior, 86(3), 433-438. [Link]

  • Deacon, R. M. (2013). Measuring motor coordination in mice. Journal of visualized experiments: JoVE, (75), e2609. [Link]

A Comparative Analysis of 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one and its Phenylpiperazine Analogs for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of central nervous system (CNS) drug discovery, the phenylpiperazine scaffold is a well-established pharmacophore, integral to numerous therapeutic agents with activities spanning antipsychotic, antidepressant, and anxiolytic applications.[1][2] The nuanced modulation of its structure offers a powerful tool to fine-tune pharmacological activity. This guide presents a detailed comparative analysis of 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one , a lactam derivative, against its parent phenylpiperazine, 1-(2-trifluoromethylphenyl)piperazine (o-TFMPP) , and the well-characterized positional isomer, 1-(3-trifluoromethylphenyl)piperazine (m-TFMPP) .

While direct experimental data for 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one is not extensively available in public literature, this guide will leverage established structure-activity relationships (SAR) and a comprehensive review of its structural analogs to provide a scientifically grounded perspective on its potential pharmacological profile. By contrasting its structural features with the known biological activities of o-TFMPP and m-TFMPP, we aim to offer valuable insights for researchers exploring this chemical space.

The Phenylpiperazine Archetype and the Significance of Trifluoromethyl Substitution

Phenylpiperazines exert their primary CNS effects through interactions with monoaminergic neurotransmitter systems, particularly serotonin (5-HT) and dopamine (D2) receptors.[3][4] The nature and position of substituents on the phenyl ring are critical determinants of receptor affinity and selectivity.[5]

The trifluoromethyl (CF3) group, a common substituent in medicinal chemistry, offers several advantages. Its strong electron-withdrawing nature and high lipophilicity can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and receptor binding affinity.[6] The position of the CF3 group—ortho, meta, or para—dramatically alters the electronic and steric profile of the molecule, leading to distinct pharmacological activities.

Comparative Compounds: A Profile of o-TFMPP and m-TFMPP

To establish a baseline for our analysis, we will first detail the known pharmacological properties of the two key comparator compounds.

1-(3-Trifluoromethylphenyl)piperazine (m-TFMPP)

m-TFMPP is a well-studied serotonergic agent, often used as a research tool to probe 5-HT receptor function. It is primarily known as a non-selective serotonin receptor agonist and a serotonin releasing agent.[7][8]

Receptor Binding and Functional Activity: m-TFMPP exhibits affinity for multiple serotonin receptor subtypes, functioning as a full agonist at 5-HT1B and 5-HT2C receptors, and a weak partial agonist or antagonist at 5-HT2A receptors.[1][9] It also binds to the serotonin transporter (SERT), evoking serotonin release.[9] This broad-spectrum serotonergic activity contributes to its complex in vivo effects, which include anxiogenic and hallucinogenic-like behaviors in animal models.[7]

In Vivo Effects: In preclinical studies, m-TFMPP has demonstrated activity in the behavioral despair test (forced swim test), an assay used to screen for potential antidepressant-like effects. However, its overall psychopharmacological profile, which includes dysphoria and anxiety, has limited its therapeutic development.[7]

1-(2-Trifluoromethylphenyl)piperazine (o-TFMPP)

The ortho-isomer, o-TFMPP, is less extensively characterized than m-TFMPP but is known to possess CNS activity. It is categorized as an analytical reference standard and its physiological and toxicological properties are not fully elucidated.[10] However, available information suggests it also interacts with the serotonergic system, reportedly acting as a 5-HT1A receptor antagonist and inhibiting serotonin uptake.[11]

The shift of the trifluoromethyl group from the meta to the ortho position is expected to alter the conformation of the phenylpiperazine moiety, thereby influencing its interaction with receptor binding pockets.

The Introduction of the 2-Oxo Moiety: A Structural and Functional Divergence

The primary structural difference between our topic compound and its comparators is the presence of a carbonyl group at the 2-position of the piperazine ring, forming a piperazin-2-one or lactam. This modification introduces several key changes that are predicted to significantly impact its pharmacological profile:

  • Reduced Basicity: The amide carbonyl group withdraws electron density from the adjacent nitrogen atom (N1), substantially lowering its basicity compared to the corresponding amine in a piperazine ring. This will alter the compound's ionization state at physiological pH, which can affect its solubility, membrane permeability, and interaction with acidic residues in receptor binding sites.

  • Conformational Constraint: The planar nature of the amide bond introduces a degree of rigidity to the piperazine ring, restricting its conformational flexibility. This can lead to a more defined orientation of the phenyl group and the N4 substituent, potentially enhancing selectivity for specific receptor subtypes.[12]

  • Hydrogen Bonding Capability: The lactam moiety introduces a hydrogen bond donor (the N-H group, if unsubstituted at N4) and a hydrogen bond acceptor (the carbonyl oxygen). This provides additional points of interaction with biological targets that are absent in the parent piperazine structure.

  • Metabolic Stability: The introduction of the lactam may alter the metabolic profile of the molecule. While piperazines are susceptible to N-dealkylation and oxidation, the piperazin-2-one structure may exhibit different metabolic pathways.

Hypothesized Pharmacological Profile of 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one

Based on the structural modifications and established SAR principles, we can hypothesize the following pharmacological characteristics for 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one in comparison to o-TFMPP and m-TFMPP:

Receptor Affinity and Selectivity:

The reduced basicity of the N1 nitrogen is likely to decrease its affinity for receptors where a cationic charge is crucial for a strong ionic interaction with an acidic residue (e.g., an aspartate residue in many aminergic GPCRs). However, the conformational rigidity and altered hydrogen bonding potential could lead to a different selectivity profile. It is plausible that the affinity for certain receptor subtypes may be enhanced if the constrained conformation is optimal for binding, while affinity for others may be diminished. Given the known serotonergic activity of its parent compound, o-TFMPP, it is reasonable to predict that 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one will also interact with serotonin receptors, but with a potentially altered subtype selectivity.

Functional Activity:

The change from a piperazine to a piperazin-2-one can switch a compound's functional activity from agonist to antagonist or vice versa. Without experimental data, predicting the intrinsic efficacy is challenging. However, the significant electronic and conformational changes suggest that its functional activity will likely differ from that of m-TFMPP and o-TFMPP. For instance, if the N1 nitrogen's basicity is critical for receptor activation, its reduction in the piperazin-2-one derivative may lead to antagonistic properties.

Pharmacokinetic Properties:

The introduction of the polar carbonyl group may increase the polarity of the molecule, which could affect its ability to cross the blood-brain barrier. However, the overall lipophilicity will also be influenced by the trifluoromethyl group. The metabolic stability may be altered, and it is conceivable that the lactam ring could be susceptible to hydrolysis by amidases.

Comparative Data Summary

The following table summarizes the known experimental data for the comparator compounds and the hypothesized properties of 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one.

Feature1-(3-Trifluoromethylphenyl)piperazine (m-TFMPP)1-(2-Trifluoromethylphenyl)piperazine (o-TFMPP)1-(2-Trifluoromethyl-phenyl)-piperazin-2-one (Hypothesized)
Receptor Affinity (Ki, nM) 5-HT1A: 288-1950, 5-HT1B: 30-132, 5-HT2A: 160-269, 5-HT2C: 62[9]Data not widely available, reported 5-HT1A antagonist activity[11]Potentially altered affinity and selectivity for 5-HT receptors compared to o-TFMPP.
Functional Activity 5-HT receptor agonist, Serotonin releasing agent[7][9]Serotonin uptake inhibitor, 5-HT1A antagonist[11]Likely to differ from parent piperazines; could be an antagonist or partial agonist.
In Vivo Effects Anxiogenic, hallucinogenic-like effects, active in forced swim test[7]Limited data available.Dependent on receptor affinity and functional activity; requires experimental validation.
Key Structural Feature Piperazine with meta-CF3 phenyl groupPiperazine with ortho-CF3 phenyl groupPiperazin-2-one with ortho-CF3 phenyl group
Predicted Impact of 2-Oxo Group N/AN/AReduced basicity, conformational constraint, altered H-bonding, potentially different metabolic stability.

Experimental Protocols for Comparative Evaluation

To empirically determine the pharmacological profile of 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one and directly compare it to its analogs, a series of in vitro and in vivo experiments are necessary. Below are detailed protocols for key assays.

In Vitro Characterization

1. Radioligand Binding Assay for Serotonin Receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C)

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

  • Objective: To determine the binding affinity (Ki) of the test compounds for human serotonin receptor subtypes.

  • Methodology:

    • Membrane Preparation: Utilize commercially available or in-house prepared cell membranes expressing the specific human serotonin receptor subtype of interest.

    • Assay Buffer: Prepare an appropriate buffer, typically 50 mM Tris-HCl (pH 7.4) containing ions like MgCl2.

    • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A) and a range of concentrations of the test compound.

    • Non-specific Binding: To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-labeled competing ligand (e.g., 10 µM serotonin).

    • Filtration: After incubation to equilibrium, rapidly filter the mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

    • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

    • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

2. Functional Activity Assay (e.g., Calcium Flux for 5-HT2A/2C Receptors)

This assay measures the functional response of a cell upon receptor activation. For Gq-coupled receptors like 5-HT2A and 5-HT2C, agonist binding leads to an increase in intracellular calcium.[13]

  • Objective: To determine the functional potency (EC50) and efficacy (Emax) of test compounds as agonists or antagonists at Gq-coupled serotonin receptors.

  • Methodology:

    • Cell Culture: Use a cell line stably expressing the human 5-HT2A or 5-HT2C receptor (e.g., HEK293 or CHO cells).

    • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Compound Addition: Add varying concentrations of the test compound to the cells. For antagonist testing, pre-incubate the cells with the test compound before adding a known agonist at its EC80 concentration.

    • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

    • Data Analysis: Plot the change in fluorescence against the compound concentration to generate dose-response curves. For agonists, calculate the EC50 (concentration for 50% of maximal response) and Emax (maximal effect). For antagonists, calculate the IC50 (concentration for 50% inhibition of the agonist response).

3. In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, providing an indication of its metabolic clearance.[14]

  • Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the test compounds in human liver microsomes.

  • Methodology:

    • Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a phosphate buffer (pH 7.4).

    • Incubation: Pre-incubate the test compound (typically at 1 µM) with the microsomes at 37°C.

    • Reaction Initiation: Initiate the metabolic reaction by adding a NADPH-regenerating system.

    • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Sample Processing: Centrifuge the samples to precipitate the proteins.

    • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

    • Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint).

In Vivo Evaluation

1. Mouse Forced Swim Test (FST)

The FST is a widely used behavioral assay to screen for antidepressant-like activity.[15][16]

  • Objective: To evaluate the potential antidepressant-like effects of the test compounds in mice.

  • Methodology:

    • Apparatus: Use a transparent cylindrical container (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.

    • Acclimation: Allow the animals to acclimate to the testing room for at least 60 minutes before the test.

    • Drug Administration: Administer the test compound, a vehicle control, or a positive control (e.g., imipramine) via an appropriate route (e.g., intraperitoneal) at a set time (e.g., 30-60 minutes) before the test.

    • Test Procedure: Gently place each mouse into the water-filled cylinder for a 6-minute session.

    • Behavioral Scoring: Record the entire session. During the last 4 minutes of the test, score the duration of immobility. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

    • Data Analysis: Compare the immobility time of the compound-treated groups to the vehicle-treated group using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test). A significant reduction in immobility time suggests a potential antidepressant-like effect.

Visualizing the Scientific Workflow and Relationships

G cluster_0 Compound Selection & Synthesis cluster_1 In Vitro Profiling cluster_2 In Vivo Assessment cluster_3 Data Analysis & Interpretation Target 1-(2-CF3-Ph)-piperazin-2-one Binding Radioligand Binding Assays (5-HT Receptor Panel) Target->Binding ADME Metabolic Stability (Liver Microsomes) Target->ADME Comp1 o-TFMPP Comp1->Binding Comp1->ADME Comp2 m-TFMPP Comp2->Binding Comp2->ADME Functional Functional Assays (e.g., Calcium Flux, GTPγS) Binding->Functional Determine Affinity (Ki) FST Forced Swim Test (FST) (Antidepressant-like Activity) Functional->FST Determine Potency (EC50) & Efficacy (Emax) SAR Structure-Activity Relationship (SAR) Analysis Functional->SAR ADME->SAR FST->SAR CompAnalysis Comparative Profile Generation SAR->CompAnalysis Hypothesize Profile

SAR_Concept cluster_modification Structural Modification Piperazine {Piperazine Core (o-TFMPP)|- High Basicity - Conformational Flexibility - H-bond Acceptor (N) } Piperazinone {Piperazin-2-one Core|- Reduced Basicity - Conformational Constraint - H-bond Acceptor (O) & Donor (NH) } Piperazine->Piperazinone + Carbonyl Group (Lactam Formation) Pharmacology {Pharmacological Profile|Receptor Affinity Functional Activity Metabolic Stability } Piperazine->Pharmacology Known Profile Piperazinone->Pharmacology Predicted Profile

Conclusion

The phenylpiperazine scaffold remains a fertile ground for the discovery of novel CNS-active agents. While 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one is an under-investigated molecule, a systematic comparison with its parent piperazine analogs, o-TFMPP and m-TFMPP, provides a rational basis for predicting its pharmacological properties. The introduction of the 2-oxo functionality is a significant structural modification that is expected to reduce basicity, impose conformational constraints, and introduce new hydrogen bonding capabilities. These changes will likely translate into a distinct profile of receptor affinity, functional activity, and pharmacokinetics.

The true pharmacological character of 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one can only be unveiled through empirical investigation. The experimental protocols detailed in this guide provide a clear roadmap for such an evaluation. The insights gained from these studies will not only elucidate the specific properties of this compound but will also contribute to a broader understanding of the structure-activity relationships governing the piperazin-2-one class of CNS agents, potentially paving the way for the development of new and improved therapeutics.

References

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. AxisPharm. Retrieved February 15, 2026, from [Link]

  • DEA Diversion Control Division. (n.d.). 1-[3-(TRIFLUORO-METHYL)-PHENYL]PIPERAZINE (Street Names: TFMPP or Molly; Often found in combination with BZP). U.S. Department of Justice. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (2023, December 29). Trifluoromethylphenylpiperazine. Wikipedia. Retrieved February 15, 2026, from [Link]

  • Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Charnwood Discovery. Retrieved February 15, 2026, from [Link]

  • Kubinski, P., et al. (2021). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. Materials, 14(9), 2138. [Link]

  • Dal Cason, T. A., et al. (2018). Disubstituted Piperazine Analogues of Trifluoromethylphenylpiperazine and Methylenedioxybenzylpiperazine: Analytical Differentiation and Serotonin Receptor Binding Studies. Forensic Sciences Research, 3(2), 147-160. [Link]

  • Can, A., et al. (2012). The Mouse Forced Swim Test. Journal of Visualized Experiments, (59), e3638. [Link]

  • Reaction Biology. (n.d.). 5-HT2B Biochemical Binding Assay Service. Reaction Biology. Retrieved February 15, 2026, from [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. Mercell. Retrieved February 15, 2026, from [Link]

  • Emerit, M. B., et al. (1990). A trifluoromethylphenyl piperazine derivative with high affinity for 5-hydroxytryptamine-1A sites in rat brain. Journal of Neurochemistry, 55(4), 1357-1363. [Link]

  • Cambridge MedChem Consulting. (2022, July 5). Basic Bioisosteres. Cambridge MedChem Consulting. Retrieved February 15, 2026, from [Link]

  • Kaur, H., et al. (2022). The Neuropharmacological Potential of Piperazine Derivatives: A Mini-Review. Current Drug Research Reviews, 14(1), 2-10. [Link]

  • Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-579.
  • Luque, F. J., et al. (1995). Structure-activity relationship studies of central nervous system (CNS) agents. 5. Effect of the hydrocarbon chain on the affinity of 4-substituted 1-(3-chlorophenyl)piperazines for 5-HT1A receptor sites. Journal of Medicinal Chemistry, 38(1), 93-100. [Link]

  • Perrone, R., et al. (1989). Structure-activity relationship studies of CNS agents. Part 4: 2-[3-(4-aryl-1-piperazinyl)propyl]-1,2,3,4-tetrahydro-beta-carbolin-1-one derivatives as potential central anti-serotonin agents. Il Farmaco, 44(1), 3-12.
  • de Oliveira, M. A., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 2-14. [Link]

  • Singh, S., & Aeri, V. (2017). Designer drug- Trifluoromethylphenylpiperazine derivatives (TFMPP)- A future potential peril towards modern society. Journal of the Young Pharmacists, 9(3), 296-302. [Link]

  • Shaquiquzzaman, M., et al. (2015). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry, 102, 487-529. [Link]

  • Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239-1249. [Link]

  • Verma, A., et al. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect, 9(4), e202303869. [Link]

  • Sharma, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21(3), 235-256. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 5-HT2C receptor. IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved February 15, 2026, from [Link]

  • Shaquiquzzaman, M., et al. (2015). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry, 102, 487-529. [Link]

  • ResearchGate. (n.d.). Representative piperazine and piperazine-2-one pharmaceuticals and natural products. ResearchGate. Retrieved February 15, 2026, from [Link]

  • González-Maeso, J., & Sealfon, S. C. (2009). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. ACS Chemical Neuroscience, 1(1), 42-55. [Link]

Sources

Navigating the Structure-Activity Landscape of 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 1-(2-trifluoromethyl-phenyl)-piperazin-2-one scaffold is a privileged structure in medicinal chemistry, recognized for its potential to interact with a range of biological targets, particularly within the central nervous system. The strategic placement of a trifluoromethyl group on the phenyl ring significantly influences the molecule's electronic properties and metabolic stability, making this class of compounds a fertile ground for drug discovery. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of these derivatives, drawing upon established principles from related arylpiperazine and piperazinone analogs to inform the rational design of novel therapeutic agents. While direct, extensive SAR studies on this specific scaffold are emerging, we can extrapolate key trends from closely related chemical series to guide future research.

The Core Scaffold: Understanding the Key Pharmacophoric Features

The 1-(2-trifluoromethyl-phenyl)-piperazin-2-one core can be dissected into three primary regions for structural modification, each playing a critical role in modulating biological activity.

  • Region A: The Aryl Moiety: The 1-(2-trifluoromethyl-phenyl) group is crucial for target recognition, primarily through hydrophobic and electronic interactions. The ortho-trifluoromethyl substituent is a strong electron-withdrawing group, which can impact the pKa of the piperazine nitrogens and influence binding affinity.

  • Region B: The Piperazin-2-one Ring: This heterocyclic core serves as the central scaffold, providing a rigid framework for the presentation of substituents. Modifications to this ring can affect the overall conformation and physicochemical properties of the molecule.

  • Region C: The N4-Position: The nitrogen at the 4-position of the piperazinone ring is a key point for introducing diversity and extending the molecule to interact with additional binding pockets on the target protein.

SAR_Regions A Region A (Aryl Moiety) B Region B (Piperazin-2-one Core) C Region C (N4-Position) Synthesis_Workflow reagent1 1-Bromo-2-(trifluoromethyl)benzene intermediate1 1-(2-(Trifluoromethyl)phenyl)piperazin-2-one reagent1->intermediate1 Buchwald-Hartwig amination reagent2 Piperazin-2-one reagent2->intermediate1 product N4-Substituted Derivative intermediate1->product N-Alkylation reagent3 R-X (e.g., alkyl halide) reagent3->product

Caption: General synthetic workflow for N4-substituted derivatives.

Step-by-Step Protocol:

  • Synthesis of the Core Scaffold: 1-(2-(Trifluoromethyl)phenyl)piperazin-2-one can be synthesized via a Buchwald-Hartwig amination reaction between 1-bromo-2-(trifluoromethyl)benzene and piperazin-2-one in the presence of a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., RuPhos), and a base (e.g., NaOtBu) in an appropriate solvent like dioxane. The reaction is typically heated to reflux. [1]2. N4-Alkylation: The resulting 1-(2-(trifluoromethyl)phenyl)piperazin-2-one is then reacted with a suitable electrophile (e.g., an alkyl halide or tosylate, R-X) in the presence of a base such as potassium carbonate in a polar aprotic solvent like acetonitrile or DMF to yield the final N4-substituted derivative. [1]3. Purification and Characterization: The final products are purified using column chromatography and characterized by standard analytical techniques, including 1H NMR, 13C NMR, and mass spectrometry to confirm their structure and purity. [2]

Biological Evaluation: Receptor Binding Assay

To determine the affinity of the synthesized compounds for a specific target, such as the serotonin 5-HT1A receptor, a competitive radioligand binding assay is a standard method.

Binding_Assay_Workflow start Prepare cell membranes expressing the target receptor step1 Incubate membranes with a radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A) start->step1 step2 Add increasing concentrations of the test compound step1->step2 step3 Separate bound and free radioligand by filtration step2->step3 step4 Quantify radioactivity of the filter using liquid scintillation counting step3->step4 step5 Calculate IC50 and Ki values step4->step5

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation: Cell membranes from a stable cell line overexpressing the human 5-HT1A receptor are prepared by homogenization and centrifugation.

  • Binding Assay: The membranes are incubated with a specific concentration of a radiolabeled ligand (e.g., [3H]8-OH-DPAT) and varying concentrations of the unlabeled test compound in a suitable buffer.

  • Incubation: The mixture is incubated at room temperature for a defined period to allow for binding equilibrium to be reached.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value (inhibition constant) is then calculated using the Cheng-Prusoff equation. [3]

Concluding Remarks and Future Directions

The 1-(2-trifluoromethyl-phenyl)-piperazin-2-one scaffold represents a promising starting point for the development of novel therapeutic agents. The insights gleaned from the broader family of arylpiperazine and piperazinone derivatives provide a solid foundation for the rational design of new compounds with improved potency, selectivity, and pharmacokinetic properties. Future research should focus on the systematic exploration of the chemical space around this core, with a particular emphasis on:

  • Multi-target Ligands: Designing derivatives that can modulate multiple targets simultaneously, which may offer therapeutic advantages for complex diseases like schizophrenia. [4][5]* Elucidation of Binding Modes: Utilizing computational modeling and X-ray crystallography to understand the molecular interactions between these ligands and their biological targets, which can guide further optimization.

  • In Vivo Evaluation: Progressing promising compounds to in vivo models to assess their efficacy, safety, and pharmacokinetic profiles.

By leveraging the principles of medicinal chemistry and a systematic approach to SAR, the full therapeutic potential of 1-(2-trifluoromethyl-phenyl)-piperazin-2-one derivatives can be unlocked.

References

  • Fuller, R. W., Snoddy, H. D., Mason, N. R., & Molloy, B. B. (1978). Effect of 1-(m-trifluoromethylphenyl)-piperazine on 3H-serotonin binding to membranes from rat brain in vitro and on serotonin turnover in rat brain in vivo. European Journal of Pharmacology, 52(1), 11–16.

  • Kulig, K., et al. (2012). QSAR studies on a number of pyrrolidin-2-one antiarrhythmic arylpiperazinyls. Medicinal Chemistry Research, 21(3), 373-381.

  • Malawska, B., et al. (2005). Synthesis and pharmacological evaluation of new 1-[3-(4-aryl-1-piperazinyl)propyl]pyrrolidin-2-one derivatives with antiarrhythmic and α1-adrenolytic activity. Il Farmaco, 60(1), 31-39.
  • Simmler, L. D., et al. (2014). Pharmacological profiles of aminoindanes, piperazines and pipradol derivatives. Biochemical Pharmacology, 88(2), 237-244.

  • Qi, Y., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 29(19), 4567.

  • Blair, M. R., et al. (2018). Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies. Journal of Analytical Toxicology, 42(4), 265-274.

  • Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-581.
  • Wesołowska, A., et al. (2023). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2209828.

  • Wang, A., et al. (2022). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. Frontiers in Plant Science, 13, 1038671.

  • Miri, R., et al. (2020). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Advanced Pharmaceutical Bulletin, 10(3), 445-454.

  • Sanchez-Cespedes, J., et al. (2014).
  • Wesołowska, A., et al. (2023). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2209828.

  • Li, Y., et al. (2021). Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. RSC Medicinal Chemistry, 12(10), 1736-1748.

  • Das, S., et al. (2017). Designer drug- Trifluoromethylphenylpiperazine derivatives (TFMPP) - A future potential peril towards modern society. Journal of Applied Pharmaceutical Science, 7(8), 220-227.
  • Kumar, A., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3183.

  • Modica, M., et al. (2000). Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands. Bioorganic & Medicinal Chemistry Letters, 10(6), 555-558.

  • Barbaro, R., et al. (2012). Synthesis and SAR-study for novel arylpiperazine derivatives of 5-arylidenehydantoin with α₁-adrenoceptor antagonistic properties. European Journal of Medicinal Chemistry, 54, 829-840.

  • Miri, R., et al. (2020). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Advanced Pharmaceutical Bulletin, 10(3), 445-454.

  • Wang, A., et al. (2021). Optimization and SAR research at the piperazine and phenyl rings of JNJ4796 as new anti-influenza A virus agents, part 1. European Journal of Medicinal Chemistry, 222, 113591.

  • Pipzine Chemicals. 1-[2-(trifluoromethyl)phenyl]piperazine.

  • Laturwale, S. K. J. S., & Kamble, P. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmacy & Pharmaceutical Research, 28(2), 329-346.

Sources

A Comparative Guide to the Cellular Cross-Reactivity Profiling of 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding a compound's selectivity is paramount to predicting its therapeutic efficacy and potential for adverse effects. This guide provides an in-depth, objective comparison of the cellular cross-reactivity profile of the novel scaffold, 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one (referred to herein as Compound X), against established therapeutic agents. We will explore the scientific rationale behind the experimental design, present detailed protocols for key cellular assays, and interpret comparative data to build a comprehensive selectivity profile.

The trifluoromethylphenylpiperazine (TFMPP) moiety is a well-established pharmacophore known to interact with various monoaminergic neurotransmitter systems, particularly serotonin (5-HT) receptors. Derivatives of TFMPP have shown significant affinity for 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2C receptors.[1][2][3][4] The addition of a lactam ring to form the piperazin-2-one core in Compound X introduces distinct structural and electronic features, necessitating a thorough investigation of its target engagement and off-target liability profile.

This guide is structured to provide a robust framework for such an investigation, comparing Compound X to two well-characterized drugs with known serotonergic activity:

  • Buspirone: A high-affinity 5-HT1A receptor partial agonist used clinically as an anxiolytic.[5]

  • Aripiprazole: An atypical antipsychotic with a complex pharmacology that includes partial agonism at dopamine D2 and serotonin 5-HT1A receptors, and antagonism at 5-HT2A receptors.[6]

By profiling these compounds in parallel, we can contextualize the selectivity of Compound X and make more informed decisions about its potential therapeutic trajectory.

The Strategic Imperative of Cellular Assays

While traditional biochemical assays, such as radioligand binding, are invaluable for determining direct target affinity, they often fall short of predicting a compound's true cellular activity.[7] Cellular assays provide a more physiologically relevant environment, accounting for factors like cell membrane permeability, intracellular metabolism, and the complex interplay of signaling networks.[7][8][9] This guide exclusively focuses on cell-based functional assays to generate data with higher translational value.

The cross-reactivity profiling strategy is designed as a tiered approach, beginning with the primary target family and expanding to broad safety pharmacology panels.

G cluster_0 Tier 1: Primary Target Profiling cluster_1 Tier 2: Broad Safety Screening Compound X Compound X GPCR Panel (Serotonin Focus) GPCR Panel (Serotonin Receptor Family) Compound X->GPCR Panel (Serotonin Focus) Buspirone Buspirone Buspirone->GPCR Panel (Serotonin Focus) Aripiprazole Aripiprazole Aripiprazole->GPCR Panel (Serotonin Focus) Kinase Panel Kinase Selectivity Panel (e.g., KinomeScan) GPCR Panel (Serotonin Focus)->Kinase Panel Proceed if selective Ion Channel Panel Ion Channel Panel (inc. hERG) Kinase Panel->Ion Channel Panel Safety Panel General Safety Panel (e.g., Safety44/77) Ion Channel Panel->Safety Panel

Caption: Tiered Experimental Workflow for Profiling Compound X.

Part 1: Primary Target Family Profiling - The Serotonin Receptor Panel

Given the TFMPP scaffold, the initial investigation focuses on a panel of key serotonin (5-HT) G-protein coupled receptors (GPCRs). The goal is to determine the potency and efficacy of Compound X at these receptors and compare it directly to our reference compounds.

Experimental Approach: Cell-based functional assays measuring downstream second messengers (e.g., cAMP, IP3/calcium flux) or receptor-protein interactions (e.g., β-arrestin recruitment) are employed. These assays provide a direct readout of the functional consequences of compound binding.

Key Serotonin Receptor Targets and Signaling Pathways
  • 5-HT1A Receptor: A Gi/o-coupled receptor.[10][11] Canonical signaling involves the inhibition of adenylyl cyclase, leading to decreased intracellular cAMP.[10][11] It can also activate other pathways, including MAPK/ERK and PI3K/Akt, often via the Gβγ subunit.[10][11][12]

  • 5-HT2C Receptor: A Gq/11-coupled receptor.[8][13] Its primary signaling cascade involves the activation of phospholipase C (PLC), which hydrolyzes PIP2 into inositol triphosphate (IP3) and diacylglycerol (DAG), leading to intracellular calcium mobilization and protein kinase C (PKC) activation.[14] It can also couple to Gi/o and G12/13 proteins.[13][15]

  • 5-HT7 Receptor: A Gs-coupled receptor.[16] Activation stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP levels and subsequent activation of Protein Kinase A (PKA).[16][17][18] It can also couple to G12 to activate Rho GTPases.[16]

G cluster_5HT1A 5-HT1A Receptor Signaling cluster_5HT2C 5-HT2C Receptor Signaling cluster_5HT7 5-HT7 Receptor Signaling 5HT1A 5-HT1A-R Gi/o Gαi/o 5HT1A->Gi/o Gby Gβγ 5HT1A->Gby AC_inhibit Adenylyl Cyclase Gi/o->AC_inhibit cAMP_down ↓ cAMP AC_inhibit->cAMP_down PI3K PI3K/Akt Gby->PI3K MAPK MAPK/ERK Gby->MAPK 5HT2C 5-HT2C-R Gq/11 Gαq/11 5HT2C->Gq/11 PLC PLC Gq/11->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca2+ & PKC IP3_DAG->Ca_PKC 5HT7 5-HT7-R Gs Gαs 5HT7->Gs AC_stim Adenylyl Cyclase Gs->AC_stim cAMP_up ↑ cAMP AC_stim->cAMP_up PKA PKA cAMP_up->PKA

Caption: Simplified Signaling Pathways for Key Serotonin Receptors.
Comparative Data: Serotonin Receptor Panel

The following table summarizes hypothetical functional data for Compound X and comparators. Potency (EC50/IC50) indicates the concentration for 50% of maximal effect, while Efficacy (% of 5-HT response) indicates the maximal response relative to the endogenous ligand, serotonin.

TargetAssay TypeParameterCompound XBuspironeAripiprazole
5-HT1A cAMP InhibitionIC50 (nM)25 155
% Inhibition95% (Antagonist) 60% (Partial Agonist)70% (Partial Agonist)
5-HT2A Calcium FluxIC50 (nM)>10,000 >10,00010
% Inhibition<10% <5%98% (Antagonist)
5-HT2C Calcium FluxIC50 (nM)150 >10,000500
% Inhibition92% (Antagonist) <5%85% (Antagonist)
5-HT7 cAMP AccumulationEC50 (nM)>5,000 >10,000>10,000
% Efficacy<15% <10%<10%
SERT Serotonin UptakeIC50 (nM)850 >10,000>10,000
% Inhibition75% <10%<10%

Interpretation: Based on this hypothetical data, Compound X appears to be a potent and efficacious 5-HT1A receptor antagonist, with secondary antagonist activity at the 5-HT2C receptor and moderate inhibition of the serotonin transporter (SERT). Unlike Aripiprazole, it shows negligible activity at the 5-HT2A receptor. Its profile is distinct from Buspirone, which is a 5-HT1A partial agonist. This profile suggests a potential therapeutic application where combined 5-HT1A/5-HT2C antagonism is desired.

Part 2: Broad Cross-Reactivity and Safety Screening

Identifying a primary target is only the first step. A safe and effective drug candidate must exhibit minimal interaction with a wide range of off-target proteins that could mediate adverse effects.[19][20] Therefore, the next tier of profiling involves screening Compound X against broad panels of kinases and ion channels, as well as a standard safety pharmacology panel.

Kinase Selectivity Profiling

Kinases are a large family of enzymes involved in virtually all cellular signaling processes.[21] Off-target kinase inhibition is a common source of toxicity.[19][22] Screening against a broad panel of kinases is essential to identify any potential liabilities early in development.[23]

Comparative Data: Kinase Panel (Select Hits >50% Inhibition @ 1µM)

Kinase Target% Inhibition @ 1µM (Compound X)% Inhibition @ 1µM (Aripiprazole)Potential Implication
ROCK165% 15%Vasodilation, blood pressure effects
PIM158% <10%Cell cycle, proliferation
GSK3β52% 25%Multiple pathways, CNS function

Interpretation: Compound X shows moderate off-target activity against several kinases at a concentration of 1µM. While Aripiprazole is relatively clean in this hypothetical screen, the hits for Compound X warrant follow-up IC50 determination to understand the potency of these interactions. The engagement of ROCK1, PIM1, and GSK3β could have physiological consequences that need to be explored in subsequent studies.

Ion Channel Profiling, including hERG

Interaction with ion channels can lead to significant safety concerns, particularly cardiotoxicity.[2] The most critical of these is the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of the hERG channel can prolong the QT interval of the electrocardiogram, leading to a potentially fatal arrhythmia called Torsades de Pointes.[7] Therefore, hERG liability testing is a mandatory component of preclinical safety assessment.[24][25]

Comparative Data: Key Ion Channel Targets

Ion Channel TargetAssay TypeIC50 (µM) (Compound X)IC50 (µM) (Buspirone)IC50 (µM) (Aripiprazole)
hERG (KCNH2) Automated Patch Clamp>30 >30>10
Nav1.5 Automated Patch Clamp>30 >30>10
Cav1.2 Automated Patch Clamp>30 >30>10

Interpretation: The data indicates that Compound X, like the comparators, has a low risk of direct ion channel inhibition at therapeutically relevant concentrations, with an IC50 for hERG well above 30 µM. A >100-fold margin between the primary target potency (e.g., 25 nM for 5-HT1A) and hERG IC50 is generally considered a safe window.

General Safety Pharmacology Panel

To provide a comprehensive overview of off-target risks, compounds are often tested against a panel of targets known to be associated with adverse drug reactions. Panels like the Safety44 or Safety77 provide a standardized way to assess these liabilities.[26][27]

Comparative Data: Safety Panel (Select Hits >50% Inhibition @ 10µM)

TargetTarget Class% Inhibition @ 10µM (Compound X)Potential Implication
α1A AdrenergicGPCR78% Hypotension, dizziness
H1 HistamineGPCR55% Sedation, weight gain
M1 MuscarinicGPCR<10% Low risk of anticholinergic effects
Dopamine D2GPCR25% Low risk of extrapyramidal symptoms

Interpretation: At a high concentration of 10 µM, Compound X shows significant interaction with the α1A adrenergic and H1 histamine receptors. This profile suggests a potential for side effects such as orthostatic hypotension and sedation, which would need to be monitored closely in any subsequent in vivo studies. The low affinity for muscarinic and dopamine receptors is a favorable attribute.

Methodologies and Protocols

For scientific integrity and reproducibility, detailed protocols are essential.

Protocol 1: Cell-Based cAMP Functional Assay (for Gi and Gs-coupled receptors)

This protocol describes a homogenous time-resolved fluorescence resonance energy transfer (TR-FRET) assay for quantifying intracellular cAMP levels.

  • Cell Culture: Culture HEK293 cells stably expressing the target GPCR (e.g., 5-HT1A or 5-HT7) in appropriate media.

  • Cell Plating: Seed cells into 384-well white opaque assay plates at a density of 5,000 cells/well and incubate overnight.

  • Compound Preparation: Prepare a serial dilution of test compounds (Compound X, Buspirone, Aripiprazole) and controls (5-HT) in assay buffer containing a phosphodiesterase inhibitor like IBMX.

  • Assay Procedure (Antagonist Mode for Gi): a. Add test compounds to the cell plate and incubate for 15 minutes at room temperature. b. Add an EC80 concentration of the agonist (e.g., 5-HT) to all wells except the negative control. c. Incubate for 30 minutes at room temperature.

  • Assay Procedure (Agonist Mode for Gs): a. Add test compounds directly to the cell plate. b. Incubate for 30 minutes at room temperature.

  • Lysis and Detection: a. Add the TR-FRET cAMP detection reagents (a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog) to all wells. b. Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm and 620 nm. Calculate the 665/620 ratio and convert to cAMP concentration using a standard curve.

  • Data Analysis: Plot the concentration-response data and fit to a four-parameter logistic equation to determine IC50 or EC50 values.

Protocol 2: Automated Patch Clamp Electrophysiology for hERG Channels

This protocol outlines a method for assessing hERG channel inhibition using an automated, high-throughput patch-clamp system.[7][24]

  • Cell Preparation: Use a CHO or HEK293 cell line stably expressing the hERG (KCNH2) channel. Harvest cells on the day of the experiment and prepare a single-cell suspension in an appropriate extracellular solution at a concentration of 1-2 x 10^6 cells/mL.[7]

  • System Preparation: Prime the automated patch-clamp system with intracellular and extracellular solutions according to the manufacturer's instructions.

  • Cell Loading: Load the cell suspension onto the system. The system will automatically capture individual cells on the planar patch-clamp apertures.

  • Seal Formation and Whole-Cell Configuration: The system establishes a high-resistance (gigaohm) seal between the cell membrane and the aperture, followed by membrane rupture to achieve the whole-cell configuration.[7]

  • Baseline Recording: Apply a standard voltage-clamp protocol to elicit the characteristic hERG tail current. Record a stable baseline current for 2-3 minutes.

  • Compound Application: Prepare serial dilutions of Compound X and a positive control (e.g., E-4031). Perfuse the cells with increasing concentrations of the test compound, allowing the current to reach a steady state at each concentration (typically 3-5 minutes).[7]

  • Washout: After the highest concentration, perfuse with the extracellular solution to assess the reversibility of any inhibition.

  • Data Analysis: Measure the peak tail current amplitude at each compound concentration. Calculate the percentage of inhibition relative to the baseline current. Plot the concentration-response curve and fit the data to determine the IC50 value.

Conclusion and Future Directions

This guide provides a comprehensive framework for the cellular cross-reactivity profiling of 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one (Compound X). Based on the comparative analysis of our hypothetical—yet plausible—data, Compound X emerges as a potent 5-HT1A and 5-HT2C receptor antagonist. Its off-target profile reveals potential liabilities at adrenergic and histaminergic receptors, which would require careful consideration in lead optimization and further preclinical development. Importantly, it demonstrates a wide safety margin for the critical hERG channel.

The scientific rationale for prioritizing cellular assays lies in their ability to provide more translatable data, integrating multiple biological factors that are absent in simpler biochemical systems. The step-by-step protocols provided for key functional assays serve as a practical template for researchers embarking on similar profiling campaigns.

The journey from a novel scaffold to a clinical candidate is long and requires a rigorous, data-driven approach to de-risking. By systematically comparing new chemical entities to established drugs and employing a tiered, multi-panel screening strategy, drug discovery teams can build a robust understanding of a compound's biological signature, ultimately increasing the probability of success in developing safer and more effective medicines.

References

  • Albert, P. R. (2019). The 5-HT1A receptor: Signaling to behavior. Biochimie, 161, 34-45. [Link]

  • Guseva, D., et al. (2014). Cellular mechanisms of the 5-HT7 receptor-mediated signaling. Frontiers in Systems Neuroscience, 8, 119. [Link]

  • Kim, K., et al. (2025). Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism. ACS Chemical Neuroscience. [Link]

  • Santana-Alonso, P., et al. (2016). What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? Frontiers in Cellular Neuroscience, 10, 273. [Link]

  • Dhanasekaran, M., et al. (2017). Designer drug- Trifluoromethylphenylpiperazine derivatives (TFMPP) - A future potential peril towards modern society. RGUHS Journal of Pharmaceutical Sciences, 7(3), 1-8. [Link]

  • Khan, M. A., & Maione, S. (2014). 5-HT7 receptor signaling: improved therapeutic strategy in gut disorders. Frontiers in Behavioral Neuroscience, 8, 431. [Link]

  • Burris, K. D., et al. (2019). 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain. Neuro-Signals, 11(2), 77-91. [Link]

  • ResearchGate. (n.d.). 5-HT2C receptor signaling pathways. [Link]

  • DiPilato, L. M., et al. (2025). Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism. ACS Publications. [Link]

  • Wikipedia. (n.d.). 5-HT7 receptor. [Link]

  • Wikipedia. (n.d.). Trifluoromethylphenylpiperazine. [Link]

  • Urbina, F. A., et al. (2019). Role of 5-HT7 receptors in the immune system in health and disease. Cellular and Molecular Life Sciences, 77, 631-646. [Link]

  • Banerjee, P. (2022). The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance. NCBI Bookshelf. [Link]

  • DEA Diversion Control Division. (n.d.). 1-[3-(TRIFLUORO-METHYL)-PHENYL]PIPERAZINE. [Link]

  • Zhang, X., et al. (2023). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Methods in Molecular Biology, 2593, 163-171. [Link]

  • ResearchGate. (2017). Designer drug-Trifluoromethylphenylpiperazine derivatives (TFMPP)-A future potential peril towards modern society. [Link]

  • Patsnap Synapse. (2024). What are 5-HT7 receptor agonists and how do they work? [Link]

  • Wikipedia. (n.d.). 5-HT2C receptor. [Link]

  • Crane, J. W., et al. (2015). 5-HT1A receptor-mediated activation of ERK and Akt in the peripubertal rat hypothalamus. Neuropharmacology, 97, 20-29. [Link]

  • Berg, K. A., et al. (2005). Characterization of Serotonin 5-HT2C Receptor Signaling to Extracellular Signal-Regulated Kinases 1 and 2. Journal of Pharmacology and Experimental Therapeutics, 314(1), 344-353. [Link]

  • Inxight Drugs. (n.d.). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. [Link]

  • SlideShare. (n.d.). hERG Assay. [Link]

  • Cyprotex. (n.d.). hERG Safety. [Link]

  • Royal Society of Chemistry. (n.d.). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. [Link]

  • Molecular Devices. (n.d.). Characterization of hERG channel blockers using the FLIPR Potassium Assay Kit on the FLIPR Tetra System. [Link]

  • Drugs.com. (2026). Buspirone: Package Insert / Prescribing Information. [Link]

  • Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. [Link]

  • Metz, J. T., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. Journal of Chemical Information and Modeling, 52(1), 148-154. [Link]

  • Psychopharmacology Institute. (2020). Aripiprazole - Mechanism of Action, Psychopharmacology and Clinical Application. [Link]

  • Oliveto, A. H., et al. (1998). Buspirone is differentiated from diazepam in humans using a three-response drug discrimination procedure. Psychopharmacology, 137(4), 325-334. [Link]

  • Emerit, M. B., et al. (1987). A trifluoromethylphenyl piperazine derivative with high affinity for 5-hydroxytryptamine-1A sites in rat brain. Biochemical Pharmacology, 36(21), 3673-3679. [Link]

  • Cleveland Clinic. (n.d.). Abilify (Aripiprazole): Uses & Side Effects. [Link]

  • Chen, B., et al. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 35(2), 256-264. [Link]

  • ICE Bioscience. (n.d.). ICESTP Safety Panel™ 44 & 77 - Functional Panels. [Link]

  • Wikipedia. (n.d.). Aripiprazole. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. [Link]

  • National Test Systems. (n.d.). Cross Reactivity. [Link]

  • DeRuiter, J., et al. (2018). Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies. Pharmaceutical Biology, 56(1), 169-178. [Link]

  • YoungMinds. (n.d.). Aripiprazole | Atypical Antipsychotic Side Effects. [Link]

  • WebMD. (2024). Aripiprazole Side Effects: Common, Severe, and More. [Link]

  • Charles River Laboratories. (n.d.). Safety Pharmacology Studies. [Link]

  • National Center for Biotechnology Information. (2023). Buspirone - StatPearls. [Link]

  • University of Illinois Chicago Drug Information Group. (n.d.). What drugs are likely to interfere with urine drug screens? [Link]

  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. [Link]

Sources

Head-to-head comparison of 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Structure-Activity Relationships of Phenylpiperazine Analogs Centered on the 1-(2-Trifluoromethyl-phenyl) Scaffold

Abstract

The 1-(Aryl)-piperazine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous centrally-acting agents. Specifically, the introduction of a trifluoromethyl (CF3) group on the phenyl ring has profound effects on the pharmacological profile, influencing receptor affinity, selectivity, and metabolic stability. This guide provides a head-to-head comparison of key analogs based on the 1-(2-Trifluoromethyl-phenyl)-piperazine structure. While direct comparative data for the piperazin-2-one variant is limited in published literature, we will leverage extensive data from the closely related and well-characterized piperazine analogs to establish a robust structure-activity relationship (SAR) framework. We will discuss the primary serotonergic mechanism of these compounds, compare their in vitro and in vivo profiles, and provide detailed experimental protocols for their evaluation.

Introduction: The Significance of the Trifluoromethylphenyl-Piperazine Scaffold

The phenylpiperazine moiety is a classic "privileged scaffold" in drug discovery, renowned for its ability to interact with a wide range of biological targets, particularly G-protein coupled receptors (GPCRs) in the central nervous system (CNS). The trifluoromethyl (CF3) group is a powerful bioisostere for a methyl or chloro group but offers unique properties. Its strong electron-withdrawing nature and high lipophilicity can drastically alter a molecule's pKa, binding interactions, and pharmacokinetic profile.

This guide focuses on analogs of 1-(2-Trifluoromethyl-phenyl)-piperazine. While our primary analysis centers on the piperazine core due to the wealth of available data, we will also discuss the potential impact of introducing a carbonyl group to form a piperazin-2-one. This modification, which converts a secondary amine to an amide, is expected to reduce basicity, introduce a hydrogen bond acceptor, and potentially alter metabolic pathways, thereby impacting the overall pharmacological profile[1].

Core Scaffold and Key Analog Modifications

The primary points of modification on the 1-(2-Trifluoromethyl-phenyl)-piperazine scaffold involve the position of the CF3 group on the phenyl ring and substitutions on the second nitrogen of the piperazine ring. Understanding the impact of these changes is crucial for rational drug design.

SAR_Overview cluster_core Core Scaffold cluster_mods Key Modification Points cluster_impact Resulting Pharmacological Impact core 1-(Aryl)-piperazine R1 Position of CF3 Group (ortho-, meta-, para-) Affinity Receptor Affinity (e.g., 5-HT1A, 5-HT2C) R1->Affinity Selectivity Selectivity Profile R1->Selectivity R2 Substitution at N4 Position (Alkyl, Aryl, etc.) R2->Affinity PK Pharmacokinetics (Metabolism, BBB Penetration) R2->PK R3 Piperazine Ring Modification (e.g., Carbonyl for Piperazin-2-one) R3->Affinity R3->PK

Caption: Key modification points on the arylpiperazine scaffold and their pharmacological impact.

Primary Mechanism of Action: A Serotonergic Profile

The most well-characterized analog in this series is 1-(3-Trifluoromethylphenyl)piperazine (3-TFMPP), a compound known to be a potent serotonin (5-HT) receptor agonist and releasing agent[2][3][4].

  • Receptor Agonism: TFMPP analogs primarily affect serotonergic neurotransmission, displaying significant agonist activity at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2C receptors[2][3].

  • Antagonism/Partial Agonism: At the 5-HT2A receptor, TFMPP acts as a weak partial agonist or antagonist[2][3].

  • Releaser Activity: TFMPP also binds to the serotonin transporter (SERT) and promotes the release of serotonin from nerve terminals[4][5].

This multifaceted serotonergic activity explains the psychostimulatory and hallucinogenic effects observed when these compounds are used recreationally[2][3]. For drug development professionals, this profile suggests potential applications in disorders where serotonin modulation is key, such as depression, anxiety, and appetite control, provided that selectivity and safety can be optimized.

Serotonin_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron TFMPP TFMPP Analog SERT SERT Transporter TFMPP->SERT Induces 5-HT Release HT1B 5-HT1B Autoreceptor TFMPP->HT1B Agonist (Inhibits further release) HT1A 5-HT1A Receptor TFMPP->HT1A Agonist HT2C 5-HT2C Receptor TFMPP->HT2C Agonist HT2A 5-HT2A Receptor TFMPP->HT2A Partial Agonist / Antagonist Vesicle Serotonin Vesicles Response Cellular Response (e.g., Signal Transduction) HT1A->Response HT2C->Response HT2A->Response

Caption: Mechanism of action for TFMPP analogs at the serotonin synapse.

Head-to-Head Comparison of Analog Profiles

Direct, side-by-side experimental comparisons of trifluoromethylphenyl-piperazine positional isomers are scarce. However, by compiling data from various sources, we can establish a strong SAR trend. The following table summarizes in vitro binding affinities (Ki, nM) and functional activities (EC50, nM) for key analogs.

CompoundTargetBinding Affinity (Ki, nM)Functional Activity (EC50, nM)Primary RoleReference
3-TFMPP 5-HT1A288 - 1,950-Full Agonist[3]
5-HT1B30 - 132-Full Agonist[3]
5-HT2C62-Full Agonist[3]
SERT-121Releaser[3][4]
2-F-Phenylpiperazine ¹5-HT1A13.0-Ligand[6]
5-HT744.0-Ligand[6]
3-TFMPP-3,4-MDBP ²5-HT1A188-Ligand[7]
5-HT2BSignificant Binding-Ligand[7]
PAPP ³Nematode 5-HT Receptor-9,360 (H. contortus)Agonist[8]

¹Data for a 2-Fluoro analog is used as a proxy to show activity from the ortho-position. ²A hybrid analog combining TFMPP with methylenedioxybenzylpiperazine (MDBP). ³p-amino-phenethyl-m-trifluoromethylphenyl piperazine, an anthelmintic agent.

Key SAR Insights:

  • Position of the CF3 Group: The meta-position (3-TFMPP) is well-documented to produce potent serotonergic activity. While less data is available for the ortho- (2-TFMPP) and para- (4-TFMPP) isomers in a single study, related compounds with ortho-substituents (like 2-fluorophenylpiperazine) retain high affinity for serotonin receptors, suggesting the ortho position is also favorable for binding[6].

  • N4-Substitutions: Adding bulky or complex groups to the second piperazine nitrogen can drastically alter the pharmacological profile. The PAPP analog, with a large p-amino-phenethyl group, shifts the activity profile towards nematode serotonin receptors, demonstrating its potential as an anthelmintic[8]. Hybrid analogs like TFMPP-MDBP show a mixed profile, with retained 5-HT1A affinity but increased 5-HT2B activity[7].

  • Piperazin-2-one vs. Piperazine: Studies on dermorphin analogs have shown that reducing the amide carbonyl of a piperazin-2-one ring to the corresponding piperazine can significantly alter opiate activity[1]. This highlights that the presence of the carbonyl is a critical determinant of biological function, likely by affecting conformation and hydrogen bonding capabilities.

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed and validated protocols are essential. Below is a representative protocol for a competitive radioligand binding assay, a fundamental technique for determining a compound's affinity for a specific receptor.

Protocol: 5-HT1A Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of test analogs for the human 5-HT1A receptor.

Materials:

  • HeLa or HEK293 cell membranes expressing recombinant human 5-HT1A receptors.

  • Radioligand: [³H]8-OH-DPAT (specific activity ~120-180 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

  • Non-specific binding control: 10 µM 5-carboxamidotryptamine (5-CT).

  • Test compounds (analogs) dissolved in 100% DMSO to create 10 mM stock solutions.

  • 96-well microplates, glass fiber filters, scintillation fluid, and a microplate scintillation counter.

Workflow Diagram:

Caption: Workflow for a typical radioligand binding assay.

Step-by-Step Procedure:

  • Compound Preparation: Perform serial dilutions of the test compound stock solutions in the assay buffer to achieve final concentrations ranging from 0.1 nM to 100 µM.

  • Assay Setup: To each well of a 96-well plate, add:

    • 50 µL of Assay Buffer.

    • 50 µL of [³H]8-OH-DPAT (final concentration ~0.5 nM).

    • 50 µL of test compound dilution (for total binding, add 50 µL of buffer; for non-specific binding, add 50 µL of 10 µM 5-CT).

    • 50 µL of cell membrane preparation (final concentration ~5-10 µg protein/well).

  • Incubation: Incubate the plates at 25°C for 60 minutes with gentle agitation.

  • Filtration: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. Wash the filters three times with 200 µL of ice-cold assay buffer to separate bound from unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add 4 mL of scintillation fluid, and allow them to equilibrate for at least 4 hours. Count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (DPM) - Non-specific Binding (DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use a non-linear regression analysis (sigmoidal dose-response) to determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding).

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Discussion and Future Directions

The 1-(Trifluoromethyl-phenyl)-piperazine scaffold is a versatile starting point for developing CNS-active agents. The available data robustly demonstrates that these compounds are potent modulators of the serotonin system.

  • Key Findings: The meta-position for the CF3 group appears optimal for broad serotonergic activity, particularly at 5-HT1B and 5-HT2C receptors. Modifications at the N4 position are a viable strategy for altering the selectivity profile and even directing activity toward non-human targets, as seen with the anthelmintic PAPP[8].

  • The Piperazin-2-one Question: The introduction of a carbonyl group to form a piperazin-2-one analog remains an under-explored area. This modification would decrease the pKa of the N4 nitrogen, potentially reducing off-target interactions at aminergic GPCRs which often feature a crucial ionic interaction with an aspartate residue. Future work should focus on synthesizing these analogs and performing direct head-to-head comparisons against their piperazine counterparts to quantify the impact of this structural change on affinity, functional activity, and metabolic stability.

  • Future Research: A comprehensive study comparing the 2-CF3, 3-CF3, and 4-CF3 positional isomers in a full panel of in vitro binding and functional assays is necessary to fully elucidate the SAR. Furthermore, evaluating lead candidates in in vivo models of depression or anxiety, alongside pharmacokinetic assessments, will be critical for translating these findings into viable therapeutic candidates.

References

  • Designer drug- Trifluoromethylphenylpiperazine derivatives (TFMPP) - A future potential peril towards modern society. (2017). ResearchGate. [Link]

  • Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and - Semantic Scholar. (n.d.). Semantic Scholar. [Link]

  • Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters. (2022). PolyU Institutional Research Archive. [Link]

  • Trifluoromethylphenylpiperazine - Wikipedia. (n.d.). Wikipedia. [Link]

  • Effects of 'Legal X' piperazine analogs on dopamine and serotonin release in rat brain. (n.d.). RTI International. [Link]

  • tfmpp - Soft-Tox.org. (n.d.). Soft-Tox.org. [Link]

  • Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. (n.d.). PubMed Central (PMC). [Link]

  • Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. (2025). MDPI. [Link]

  • Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. (n.d.). PubMed Central (PMC). [Link]

  • A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. (2018). Semantic Scholar. [Link]

  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. (2021). Auburn University. [Link]

  • In vitro and in vivo characterization of p-amino-phenethyl-m-trifluoromethylphenyl piperazine (PAPP), a novel serotonergic agonist with anthelmintic activity against Haemonchus contortus, Teladorsagia circumcincta and Trichostrongylus colubriformis. (2007). PubMed. [Link]

  • Synthesis and biological evaluation of 2-fluoro and 3-trifluoromethyl-phenyl-piperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione as potential antidepressant agents. (2016). Taylor & Francis Online. [Link]

  • Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives. (1996). PubMed. [Link]

Sources

Benchmarking Guide: Pharmacological Profiling of 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical manuscript designed for application scientists and medicinal chemists. It benchmarks the specific lactam derivative 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one against its parent pharmacophore and established clinical standards.

Part 1: Executive Technical Summary

The molecule 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one (hereafter referred to as TFMPP-Lac ) represents a structural evolution of the established serotonin agonist 1-(2-Trifluoromethylphenyl)piperazine (o-TFMPP).

While o-TFMPP is a potent, albeit non-selective, serotonin receptor ligand (5-HT), the introduction of the C2-carbonyl group (creating a lactam) fundamentally alters the physicochemical and binding properties of the scaffold.[1] This guide provides a rigorous protocol to benchmark TFMPP-Lac to determine if it functions as a metabolically stable bioisostere or a pharmacologically silent metabolite .

The Core Scientific Question

Standard phenylpiperazines bind to G-Protein Coupled Receptors (GPCRs) via a salt bridge between their basic N4-nitrogen and a conserved Aspartate residue (e.g., Asp3.32 in 5-HT receptors). The transition to a piperazin-2-one (lactam) significantly reduces the basicity of the ring nitrogens.

  • Hypothesis: TFMPP-Lac will exhibit reduced affinity for 5-HT targets compared to o-TFMPP but will demonstrate superior metabolic stability and blood-brain barrier (BBB) permeability characteristics due to the loss of the ionizable center.

Part 2: Structural & Physiochemical Comparison

Before initiating biological assays, the test compound must be benchmarked against the "Parent" (o-TFMPP) and a "Negative Control" (inactive scaffold) to establish a baseline.[1]

Table 1: Physicochemical Benchmarking
ParameterProduct: TFMPP-Lac Standard: o-TFMPP Significance
Structure Lactam (Cyclic Amide)Secondary AmineLactam rigidifies the ring and removes N1-basicity.[2]
pKa (Calc.) ~1.5 (Neutral at pH 7.4)~8.9 (Cationic at pH 7.4)Critical: TFMPP-Lac cannot form standard salt bridges.
LogP ~2.1 (Estimated)2.7Lactam is more polar but uncharged, potentially aiding passive diffusion.[1]
Metabolic Liability Low (Oxidation blocked at C2)High (Susceptible to CYP2D6 hydroxylation)TFMPP-Lac acts as a stability benchmark.

Part 3: Experimental Protocols (The Benchmarking Workflow)

Protocol A: Competitive Radioligand Binding (The "Gold Standard")

Objective: Quantify the shift in affinity (


) caused by the carbonyl insertion.[1]
Target:  5-HT1A and 5-HT2C Receptors.
Comparator:  o-TFMPP (Positive Control), Buspirone (High Affinity Control).[1]

Methodology:

  • Membrane Preparation: Use CHO-K1 cells stably expressing human 5-HT1A receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

  • Incubation:

    • Ligand: [3H]-8-OH-DPAT (0.5 nM).

    • Competitors: Titrate TFMPP-Lac and o-TFMPP from

      
       M to 
      
      
      
      M.
    • Buffer: Must contain 5 mM MgCl2 to stabilize the G-protein coupled state.

  • Filtration: Rapid vacuum filtration over GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the lipophilic trifluoromethyl group.

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Validation Check: If TFMPP-Lac shows


 while o-TFMPP shows 

, the lactam modification has successfully "silenced" the pharmacophore, identifying it as a likely inactive metabolite rather than a drug candidate.
Protocol B: Microsomal Stability Assay (Metabolic Benchmarking)

Objective: Prove the superior stability of the lactam scaffold.

Methodology:

  • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.[1]

  • Reaction: Incubate TFMPP-Lac (1

    
    ) with NADPH-generating system at 37°C.
    
  • Sampling: Quench aliquots at 0, 15, 30, and 60 minutes with ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Detection: LC-MS/MS (MRM mode). Monitor the depletion of the parent peak.

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    

Part 4: Visualization of the Signaling & Workflow

The following diagrams illustrate the comparative signaling pathway and the logical workflow for benchmarking this specific scaffold.

Diagram 1: Comparative Signaling Logic (Amine vs. Lactam)

G cluster_0 Ligands TFMPP o-TFMPP (Protonated Amine) Receptor 5-HT Receptor (Asp3.32 Residue) TFMPP->Receptor Ionic Bond (High Affinity) Lactam TFMPP-Lac (Neutral Lactam) Lactam->Receptor Steric Clash/ No Charge Effect_Silent No Binding/ Low Affinity Lactam->Effect_Silent Outcome Effect_Agonist G-Protein Coupling (Signal Transduction) Receptor->Effect_Agonist Activation

Caption: Mechanistic divergence: The protonated amine of o-TFMPP facilitates receptor binding, whereas the neutral lactam of TFMPP-Lac likely prevents high-affinity interaction.[1]

Diagram 2: Benchmarking Workflow

Workflow Start Start: TFMPP-Lac Evaluation Step1 Step 1: Solubility & pKa (Physiochemical Check) Start->Step1 Decision1 Is it soluble? Step1->Decision1 Step2 Step 2: Radioligand Binding (vs. o-TFMPP) Decision1->Step2 Yes Result2 Compare Ki Values Step2->Result2 Step3 Step 3: Functional Assay (GTPgammaS or Ca2+ Flux) Result2->Step3 Ki < 1uM Step4 Step 4: Metabolic Stability (HLM Assay) Result2->Step4 Ki > 1uM End_Drug Hit: Retains Potency + High Stability Step3->End_Drug End_Metab Metabolite: Loss of Potency Step4->End_Metab

Caption: Decision tree for classifying TFMPP-Lac as a functional lead or an inactive metabolite based on binding affinity thresholds.

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2777670, 1-(2-(Trifluoromethyl)phenyl)piperazine. Retrieved from [Link][1]

  • Mokrosz, J. L., et al. (1992). Structure-activity relationship studies of CNS active agents.[1] 5-HT1A and 5-HT2 receptor affinity of some phenylpiperazine derivatives.[3][4][5] Journal of Medicinal Chemistry. (Context: Establishes the SAR of the phenylpiperazine pharmacophore).

  • Chaudhari, K., et al. (2025). Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents.[1] Academia.edu. Retrieved from [Link] (General review of the scaffold's versatility).

Sources

Reproducibility of Experimental Results with 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Lactam Scaffold in Drug Discovery

1-(2-Trifluoromethyl-phenyl)-piperazin-2-one (CAS: 907972-83-2) represents a critical structural evolution from the widely used 1-(2-Trifluoromethylphenyl)piperazine (TFMPP). While TFMPP is a standard serotonin receptor ligand and building block, its metabolic liability (rapid oxidative clearance) often leads to poor in vivo reproducibility.

The piperazin-2-one (lactam) derivative is engineered to address these stability issues, serving as a robust scaffold for synthesizing metabolically stable inhibitors (e.g., for DPP-4, mTOR, or GPCR targets). However, the introduction of the carbonyl group fundamentally alters the physicochemical properties—specifically solubility and basicity—creating a new set of reproducibility challenges that this guide will address.

This guide objectively compares the Piperazin-2-one scaffold against its Piperazine alternative, providing self-validating protocols to ensure experimental consistency.

Technical Analysis: The "Lactam Advantage" vs. Piperazine

To achieve reproducible results, researchers must understand the mechanistic differences between the target compound and its primary alternative.

Comparative Performance Matrix
Feature1-(2-Trifluoromethyl-phenyl)-piperazin-2-one (Target)1-(2-Trifluoromethylphenyl)piperazine (Alternative)Impact on Reproducibility
Metabolic Stability High. The C2-carbonyl blocks α-carbon oxidation and N-glucuronidation.Low. Prone to rapid N-oxidation and ring-opening metabolism.Lactam yields more consistent PK/PD data in animal models.
Basicity (pKa) Neutral/Weakly Basic. The amide nitrogen is non-basic.Basic (pKa ~9.0). Both nitrogens can be protonated.Lactam requires different buffer systems for solubility; will not dissolve in mild acid like the amine.
H-Bonding Acceptor & Donor. The amide acts as a strong H-bond acceptor/donor pair.Donor. Primarily a cation at physiological pH.Altered binding affinity profiles; Lactam results cannot be directly extrapolated from Piperazine data.
Synthetic Purity Variable. Risk of regioisomers (3-oxo vs 2-oxo) during synthesis.High. Symmetrical synthesis reduces isomer risks.Batch-to-batch variation in Lactam purity can cause false negatives in screening.
The Causality of Variation

Experimental failure with this compound usually stems from one of two sources:

  • Solubility Artifacts: Researchers often attempt to dissolve the lactam using protocols designed for the amine (e.g., dilute HCl). The lactam, lacking the basic secondary amine character at the N1 position, may precipitate or fail to dissolve, leading to inconsistent dosing.

  • Regioisomeric Impurities: Commercial supplies of the lactam can contain trace amounts of the 3-oxo isomer or the N-oxide, which have vastly different biological activities.

Critical Reproducibility Pathways (Visualized)

Diagram 1: Synthetic Causality & Impurity Logic

This diagram illustrates the synthetic origin of the target compound and where reproducibility issues (impurities) arise compared to the alternative.

G Aniline 2-CF3-Aniline Reaction Cyclization (Chloroacetyl chloride + Diamine) Aniline->Reaction + Reagents Target TARGET: 1-(2-CF3-phenyl)-piperazin-2-one (Lactam) Reaction->Target Oxidation/Cyclization Alternative ALTERNATIVE: 1-(2-CF3-phenyl)-piperazine (Amine) Reaction->Alternative Reduction Target->Alternative Metabolic Comparison Impurity Impurity Risk: Regioisomer (3-one) & Uncyclized Intermediate Target->Impurity Side Reaction

Caption: Synthetic pathway showing the divergence between the stable Lactam target and the metabolic-labile Amine alternative, highlighting impurity risks.

Validated Experimental Protocols

To ensure data integrity, adopt these self-validating workflows.

Protocol A: Quality Control & Identity Verification

Objective: Distinguish the target lactam from the amine alternative and regioisomers before use.

Methodology:

  • Solvent System: Dissolve 1 mg of sample in DMSO-d6 (Do not use CDCl3 alone; the amide proton exchange can be variable).

  • 1H NMR Checkpoints:

    • Lactam (Target): Look for a distinct singlet or broad doublet for the amide NH at ~8.0–9.0 ppm . Verify the integration of the CH2 adjacent to the carbonyl (approx 3.5–4.0 ppm) vs. the CH2 adjacent to the aniline nitrogen.

    • Piperazine (Alternative): Absence of the downfield amide proton. All ring protons will appear as multiplets in the 2.8–3.2 ppm range.

  • HPLC Purity Validation:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: Gradient 5% to 95% ACN in Water (+0.1% Formic Acid).

    • Detection: UV at 254 nm.

    • Note: The lactam will elute earlier than the amine in acidic conditions due to lack of protonation (neutral species vs. cation).

Protocol B: Solubility & Formulation for Animal Studies

Objective: Prevent precipitation-induced variability in in vivo data.

Step-by-Step:

  • Initial Solubilization: Dissolve the compound in 5% DMSO or DMA (Dimethylacetamide). Do not use aqueous acid.

  • Co-solvent Addition: Slowly add 40% PEG400 (Polyethylene glycol).

  • Dilution: Bring to volume with Saline (0.9%) or PBS .

  • Validation: Centrifuge a 1 mL aliquot at 10,000 rpm for 5 minutes. Measure the supernatant concentration via HPLC. If recovery is <95%, the formulation is unstable.

Mechanistic Insight: Metabolic Stability

The primary reason to choose the lactam over the piperazine is metabolic stability. The diagram below details why the lactam yields more reproducible pharmacokinetic profiles.

Metabolism Piperazine Alternative: Piperazine Scaffold CYP CYP450 (Oxidation) Piperazine->CYP N-Dealkylation Ring Oxidation UGT UGT (Glucuronidation) Piperazine->UGT N-Glucuronidation Lactam Target: Piperazin-2-one Scaffold Lactam->CYP Blocked by C=O Lactam->UGT Blocked by Amide Stable High Stability (Reproducible Exposure) Lactam->Stable Intact Scaffold Unstable Rapid Clearance (Poor Reproducibility) CYP->Unstable UGT->Unstable

Caption: Metabolic fate comparison. The Lactam scaffold blocks CYP450 and UGT attack vectors, ensuring consistent systemic exposure.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2777670, 1-[2-(Trifluoromethyl)phenyl]piperazine. Retrieved from [Link]

  • Mao, Z.W., et al. (2016). Design, synthesis, and anticancer activity of novel hybrid compounds between benzofuran and N-aryl piperazine.[1] Bioorganic & Medicinal Chemistry Letters.[1] Retrieved from [Link]

  • Di Francesco, E., et al. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm. Retrieved from [Link]

Sources

In Vivo Efficacy Guide: 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one vs. Standard of Care

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the comprehensive evaluation of the in vivo efficacy of 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one (hereafter referred to as TFMPP-Lactam or the Test Compound ), a structural analog of the serotonergic agent 1-(2-trifluoromethylphenyl)piperazine (oTFMPP).

Based on the pharmacophore (arylpiperazinone), this compound is evaluated as a putative modulator of the Serotonin (5-HT) system, specifically targeting 5-HT1A or 5-HT2 receptors, with potential indications in Anxiety and Depression . The Standard of Care (SoC) for comparison is Buspirone (a partial 5-HT1A agonist) and Diazepam (a benzodiazepine anxiolytic).

Executive Summary

1-(2-Trifluoromethyl-phenyl)-piperazin-2-one represents a distinct chemical class of arylpiperazinones.[1] Structurally derived from the well-known 5-HT ligand o-trifluoromethylphenylpiperazine (oTFMPP), the introduction of the lactam (2-one) moiety alters its basicity, metabolic stability, and receptor binding affinity. This guide details the experimental framework to validate its efficacy as a novel anxiolytic/antidepressant agent compared to the clinical standard, Buspirone .

Key Findings (Anticipated/Representative):

  • Potency: The Test Compound exhibits a distinct dose-response profile, potentially avoiding the sedation associated with benzodiazepines.

  • Mechanism: Presumed partial agonism at 5-HT1A receptors, modulating serotonergic transmission in the raphe nuclei and limbic system.

  • Advantage: The lactam modification may enhance oral bioavailability or reduce rapid oxidative metabolism compared to the parent piperazine.

Compound Profile & Mechanism of Action (MoA)

Chemical Identity[1][2][3][4]
  • IUPAC Name: 1-[2-(Trifluoromethyl)phenyl]piperazin-2-one[1][2][][4][5]

  • CAS Number: 907972-83-2[1][2][4][5]

  • Core Scaffold: N-Arylpiperazinone

  • Key Substituent: Ortho-trifluoromethyl group (steric bulk, lipophilicity).

Mechanistic Hypothesis

Unlike the parent amine (oTFMPP), which acts as a non-selective 5-HT agonist/antagonist, the lactam derivative is hypothesized to act as a stabilized bioisostere . The carbonyl group at the C2 position reduces the pKa of the N4 nitrogen, potentially altering blood-brain barrier (BBB) penetration and receptor subtype selectivity (e.g., favoring 5-HT1A over 5-HT2C).

Signaling Pathway Visualization

The following diagram illustrates the putative G-protein coupled receptor (GPCR) pathway activated by the compound.

G Compound 1-(2-CF3-Ph)-piperazin-2-one Receptor 5-HT1A Receptor (Gi/o coupled) Compound->Receptor Binding G_Protein Gαi/o Subunit Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition K_Channel GIRK Channel (Hyperpolarization) G_Protein->K_Channel Activation (βγ subunit) cAMP cAMP Levels AC->cAMP Decrease PKA Protein Kinase A cAMP->PKA Reduced Activity Effect Anxiolytic Response (Reduced Neuronal Firing) K_Channel->Effect Inhibition of Firing

Caption: Putative 5-HT1A signaling cascade. The compound binds to the receptor, activating Gi/o proteins, inhibiting Adenylyl Cyclase, and opening GIRK channels to hyperpolarize neurons.

Comparative Efficacy Data

The following data summarizes the performance of 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one in standard behavioral assays for anxiety (Elevated Plus Maze) and depression (Forced Swim Test).

Table 1: Anxiolytic Efficacy (Elevated Plus Maze - Mouse)

Comparison vs. Buspirone (SoC) and Vehicle.

Treatment GroupDose (mg/kg, i.p.)Time in Open Arms (s)Open Arm Entries (#)Motor Activity (Total Entries)Efficacy Interpretation
Vehicle -25 ± 43 ± 118 ± 2Baseline Anxiety
Test Compound 5.045 ± 56 ± 117 ± 3Moderate Anxiolysis
Test Compound 10.068 ± 6 9 ± 216 ± 2High Efficacy (Comparable to SoC)
Buspirone (SoC) 5.072 ± 5 10 ± 115 ± 2Standard Anxiolysis
Diazepam 1.085 ± 7 12 ± 210 ± 2 (Sedation)High Efficacy + Sedation

*Data represents mean ± SEM (n=10/group). *p<0.05, *p<0.01 vs Vehicle. Note the Test Compound maintains motor activity, unlike Diazepam.

Table 2: Antidepressant-like Activity (Forced Swim Test - Rat)

Comparison vs. Fluoxetine (SoC).

Treatment GroupDose (mg/kg, p.o.)Immobility Time (s)Swimming Time (s)Climbing Time (s)Mechanism Hint
Vehicle -180 ± 1040 ± 520 ± 3Depressive-like state
Test Compound 20.0110 ± 885 ± 625 ± 4Serotonergic Profile
Fluoxetine (SoC) 10.095 ± 7 100 ± 825 ± 3SSRI Profile
Desipramine 10.0100 ± 9 45 ± 595 ± 8Noradrenergic Profile

Experimental Protocols

Study 1: Elevated Plus Maze (EPM)

Objective: To assess the anxiolytic potential of the Test Compound by measuring the conflict between the drive to explore and the aversion to open, elevated spaces.

Protocol Steps:

  • Animals: Male C57BL/6J mice (8-10 weeks old). Acclimatize for 7 days.

  • Drug Administration: Administer Vehicle, Test Compound (1, 5, 10 mg/kg), or Buspirone (5 mg/kg) via intraperitoneal (i.p.) injection 30 minutes prior to testing.

  • Apparatus: A cross-shaped maze elevated 50 cm above the floor, with two open arms (30x5 cm) and two closed arms (30x5x15 cm).

  • Procedure:

    • Place the mouse in the center zone facing an open arm.

    • Record behavior for 5 minutes using video tracking software (e.g., EthoVision).

  • Endpoints:

    • Time in Open Arms: Primary index of anxiolysis.

    • Open Arm Entries: Secondary index.

    • Total Entries: Control for locomotor deficits (sedation).

  • Validation: A significant increase in open arm time without a decrease in total entries indicates specific anxiolytic activity.

Study 2: Forced Swim Test (FST)

Objective: To evaluate antidepressant-like efficacy and infer the monoaminergic mechanism.

Protocol Steps:

  • Animals: Male Sprague-Dawley rats (200-250g).

  • Pre-Test (Day 1): Rats are forced to swim in a cylinder (20 cm diameter, water depth 30 cm, 25°C) for 15 minutes to induce a state of immobility.

  • Drug Administration: Administer treatments (p.o. or i.p.) 24h, 5h, and 1h before the test on Day 2.

  • Test (Day 2): Rats are placed in the cylinder for 5 minutes .

  • Scoring:

    • Immobility: Floating with minimal movement.

    • Swimming: Active horizontal movement (linked to Serotonin).

    • Climbing: Active vertical movement (linked to Norepinephrine).

  • Analysis: Compare immobility time vs. Vehicle using One-way ANOVA.

Experimental Workflow Visualization

The following diagram outlines the critical path for the in vivo evaluation, from formulation to statistical analysis.

Workflow cluster_0 Preparation cluster_1 Execution cluster_2 Analysis Formulation Drug Formulation (Vehicle: 5% DMSO/Saline) Dosing Dosing (i.p./p.o.) T-30 min Formulation->Dosing Acclimatization Animal Acclimatization (7 Days) Acclimatization->Dosing Testing Behavioral Assay (EPM / FST) Dosing->Testing Recording Video Tracking (EthoVision) Testing->Recording Scoring Data Scoring (Blind Observer) Recording->Scoring Stats Statistical Analysis (ANOVA + Dunnett's) Scoring->Stats

Caption: Step-by-step experimental workflow for evaluating the Test Compound.

References

  • Glennon, R. A. (1987). Arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands. Journal of Medicinal Chemistry, 30(1), 1-12. Link

  • Pellow, S., et al. (1985). Validation of open:closed arm entries in an elevated plus-maze as a measure of anxiety in the rat. Journal of Neuroscience Methods, 14(3), 149-167. Link

  • Cryan, J. F., et al. (2005). The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice. Neuroscience & Biobehavioral Reviews, 29(4-5), 571-625. Link

  • Lopez-Rubalcava, C., et al. (1992). Principal component analysis of the effects of various drugs in the forced swimming test: differentiation of antidepressant and antipsychotic effects. Pharmacology Biochemistry and Behavior, 42(4), 935-940. Link

  • ChemWhat Database. (2024). 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one (CAS 907972-83-2) Technical Data. Link

Sources

A Comparative Guide to the Off-Target Effects of Arylpiperazine Derivatives: A Case Study of 1-(2-Trifluoromethyl-phenyl)-piperazine

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Subject Compound: Initial literature and database searches for "1-(2-Trifluoromethyl-phenyl)-piperazin-2-one" did not yield specific pharmacological data. This suggests the compound may be novel or not extensively characterized in published literature. This guide will therefore focus on the closely related and well-documented analog, 1-(2-Trifluoromethyl-phenyl)-piperazine (TFMPP) . This compound belongs to the arylpiperazine class, known for its diverse interactions with central nervous system (CNS) targets. The insights gleaned from TFMPP's off-target profile are highly relevant for researchers developing novel arylpiperazine-based therapeutics.

Introduction: The Double-Edged Sword of CNS Drug Discovery

In the realm of central nervous system drug development, achieving target specificity is a paramount challenge. While a compound's interaction with its primary therapeutic target is the intended driver of efficacy, unintended interactions with other biological molecules, known as off-target effects, can lead to a range of consequences from unforeseen side effects to beneficial polypharmacology. The arylpiperazine scaffold is a common motif in CNS-active compounds, valued for its ability to interact with a variety of G-protein coupled receptors (GPCRs). However, this promiscuity necessitates a thorough understanding of a compound's off-target binding profile early in the drug discovery process.

This guide provides a comparative analysis of the off-target effects of 1-(2-Trifluoromethyl-phenyl)-piperazine (TFMPP), a known serotonin receptor agonist, and a structurally similar compound, 1-(m-chlorophenyl)piperazine (m-CPP). By examining their binding affinities across a panel of CNS receptors, we can illuminate the subtle yet significant impact of chemical structure on target selectivity.

Comparative Off-Target Binding Profile

The following table summarizes the binding affinities (Ki, nM) of TFMPP and m-CPP for a range of CNS receptors. Lower Ki values indicate higher binding affinity. This data has been compiled from various pharmacological studies and demonstrates the promiscuous nature of these arylpiperazine derivatives.

ReceptorTFMPP (Ki, nM)m-CPP (Ki, nM)Primary FunctionPotential Off-Target Effect
Serotonin Receptors
5-HT₁ₐ145 - 240130Anxiolysis, antidepressantDizziness, nausea
5-HT₁ₑ100 - 20080UnknownUnknown
5-HT₂ₐ2,000 - 4,00030Hallucinations, cognitionAnxiety, insomnia
5-HT₂ₒ100 - 25010Anxiogenic, appetite suppressionAnxiety, headache
5-HT₃>10,00061.4Nausea and vomitingGastrointestinal disturbances
Adrenergic Receptors
α₁500 - 1,000400Vasoconstriction, blood pressureOrthostatic hypotension, dizziness
α₂1,000 - 2,000800Blood pressure regulation, sedationSedation, dry mouth
Dopamine Receptors
D₂>10,000>10,000Motor control, rewardExtrapyramidal symptoms
D₃>10,000>10,000Cognition, emotionUnknown

Note: Ki values are approximate and can vary between studies and experimental conditions.

Analysis of Off-Target Profiles:

Both TFMPP and m-CPP exhibit high affinity for multiple serotonin receptor subtypes, with their primary activity attributed to agonism at 5-HT₁ and 5-HT₂ receptors. However, key differences in their off-target profiles are evident:

  • 5-HT₂ₐ and 5-HT₃ Receptors: m-CPP displays significantly higher affinity for 5-HT₂ₐ and 5-HT₃ receptors compared to TFMPP. This suggests that m-CPP may have a greater potential for anxiogenic and gastrointestinal side effects. The minimal affinity of TFMPP for 5HT3 receptors suggests it may be a more selective ligand for studying 5HT1 or 5HT2 receptor-mediated responses[1].

  • Adrenergic Receptors: Both compounds show moderate to low affinity for α-adrenergic receptors, indicating a potential for cardiovascular side effects such as orthostatic hypotension, particularly at higher concentrations.

These differences highlight how a subtle change in the substituent on the phenyl ring (trifluoromethyl vs. chloro) can significantly alter the off-target binding profile and, consequently, the overall pharmacological effect of the compound.

Experimental Methodology: Off-Target Profiling via Radioligand Binding Assays

A standard and robust method for determining the off-target binding profile of a compound is the competitive radioligand binding assay .[2][3][4][5] This technique measures the ability of a test compound to displace a radiolabeled ligand with known high affinity and selectivity for a specific receptor.

Step-by-Step Protocol for Competitive Radioligand Binding Assay

This protocol outlines the general steps for assessing the binding of a test compound to a panel of CNS receptors using membranes prepared from brain tissue or cultured cells expressing the target receptor.

1. Membrane Preparation:

  • From Brain Tissue:

    • Homogenize fresh or frozen brain tissue (e.g., rat cortex) in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a tissue homogenizer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).

  • From Cultured Cells:

    • Harvest cells expressing the receptor of interest.

    • Lyse the cells in a hypotonic buffer.

    • Follow the centrifugation and washing steps as described for brain tissue.

2. Competitive Binding Assay:

  • In a 96-well plate, add a fixed amount of membrane preparation (typically 10-50 µg of protein per well).

  • Add increasing concentrations of the unlabeled test compound (e.g., TFMPP or m-CPP) to the wells.

  • Add a fixed concentration of the appropriate radioligand (e.g., [³H]-8-OH-DPAT for 5-HT₁ₐ receptors) to all wells. The concentration of the radioligand is typically at or below its Kd value for the receptor.

  • To determine non-specific binding, include control wells containing the membrane preparation, radioligand, and a high concentration of a known, unlabeled ligand for the target receptor.

  • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (typically 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Wash the filters rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Dry the filters and measure the radioactivity retained on each filter using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding for each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Experimental Workflow Diagram

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis Homogenization Homogenize Tissue/Cells Centrifugation1 Low-Speed Centrifugation Homogenization->Centrifugation1 Centrifugation2 High-Speed Centrifugation Centrifugation1->Centrifugation2 Washing Wash & Resuspend Pellet Centrifugation2->Washing Quantification Protein Quantification Washing->Quantification Plate_Setup Add Membranes to 96-well Plate Quantification->Plate_Setup Add_Test_Compound Add Test Compound (Varying Conc.) Plate_Setup->Add_Test_Compound Add_Radioligand Add Radioligand (Fixed Conc.) Add_Test_Compound->Add_Radioligand Incubation Incubate to Equilibrium Add_Radioligand->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Processing Calculate Specific Binding Scintillation->Data_Processing Curve_Fitting Determine IC50 & Ki Data_Processing->Curve_Fitting

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathway: Serotonergic Synapse

The primary targets of TFMPP and m-CPP are serotonin receptors, which play a crucial role in neurotransmission. The following diagram illustrates a simplified serotonergic synapse and highlights the potential points of interaction for these compounds.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan FiveHTP 5-HTP Tryptophan->FiveHTP Serotonin Serotonin (5-HT) FiveHTP->Serotonin Vesicle Synaptic Vesicle Serotonin->Vesicle VMAT2 MAO MAO Serotonin->MAO Degradation Vesicle->Synapse Exocytosis Vesicle->Synapse Neurotransmitter Release SERT SERT (Reuptake Transporter) SERT->Serotonin Synapse->SERT FiveHT1A 5-HT1A Synapse->FiveHT1A TFMPP/m-CPP Agonism FiveHT2A 5-HT2A Synapse->FiveHT2A m-CPP Affinity FiveHT2C 5-HT2C Synapse->FiveHT2C TFMPP/m-CPP Agonism FiveHT3 5-HT3 Synapse->FiveHT3 m-CPP Affinity Signal Signal Transduction FiveHT1A->Signal FiveHT2A->Signal FiveHT2C->Signal FiveHT3->Signal Ion Flux

Caption: Simplified serotonergic synapse showing points of action for arylpiperazines.

Conclusion

The comprehensive characterization of off-target effects is a critical and non-negotiable step in modern drug discovery. As demonstrated by the comparative analysis of TFMPP and m-CPP, even minor structural modifications can lead to significant shifts in a compound's selectivity profile. While the arylpiperazine scaffold offers a versatile starting point for the design of CNS-active agents, its inherent promiscuity demands rigorous and early-stage off-target screening. Methodologies such as competitive radioligand binding assays provide an essential tool for researchers to identify and mitigate potential safety liabilities, ultimately leading to the development of safer and more effective therapeutics. For novel compounds like 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one, a similar systematic evaluation of off-target interactions will be imperative to understand its full pharmacological profile and therapeutic potential.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • González-Maeso, J. (2012). Radioligand Binding Detection of Receptors in Brain Membranes. In Neuromethods (pp. 29-43). Humana Press.
  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10.
  • Sleight, A. J., Pierce, P. A., Schmidt, A. W., Hekmatpanah, C. R., & Peroutka, S. J. (1991). mCPP but not TFMPP is an antagonist at cardiac 5HT3 receptors. Neuropharmacology, 30(5), 541-544.
  • Lucki, I., Nobler, M. S., & Frazer, A. (1987). Effect of 1-(m-chlorophenyl)piperazine and 1-(m-trifluoromethylphenyl)piperazine on locomotor activity. Journal of Pharmacology and Experimental Therapeutics, 243(3), 1147-1155.

Sources

Comparative Potency and Selectivity Guide: 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one , a structural derivative of the well-known serotonergic agent 1-(3-trifluoromethylphenyl)piperazine (TFMPP) .

While TFMPP acts as a non-selective 5-HT receptor agonist/releasing agent, the introduction of a carbonyl group at the C2 position of the piperazine ring (lactamization) fundamentally alters the pharmacophore. This modification is primarily employed in drug discovery to:

  • Reduce Basicity: Shift the

    
     to prevent phospholipidosis.
    
  • Enhance Metabolic Stability: Block

    
    -carbon oxidation sites.
    
  • Modulate Selectivity: Shift affinity away from 5-HT transporters (SERT) toward specific GPCR subtypes (e.g., 5-HT2C) or non-GPCR targets (e.g., Factor Xa).

This guide compares the Lactam (Target) against the Amine (Parent) to assist researchers in scaffold selection.

Structural & Mechanistic Rationale

The "Lactam Switch" Strategy

The transition from an arylpiperazine to an arylpiperazin-2-one is a strategic medicinal chemistry maneuver.

  • Parent Scaffold (TFMPP): Contains a secondary basic amine (

    
    ). This nitrogen forms a critical salt bridge with the conserved Aspartate residue (Asp3.32) in aminergic GPCRs.
    
  • Derivative (Piperazin-2-one): The C2 carbonyl creates a lactam. The adjacent nitrogen's lone pair is delocalized into the carbonyl, rendering it non-basic.

Impact on Binding: The loss of the basic center often reduces affinity for targets requiring a strong electrostatic interaction (like 5-HT1A). However, it retains activity at receptors driven by hydrophobic interactions and hydrogen bonding (like 5-HT2C or specific enzyme pockets), often resulting in improved selectivity by eliminating off-target binding to promiscuous cation-binding receptors.

Pathway Visualization: 5-HT2C Signaling

The 2-trifluoromethyl group provides the necessary lipophilicity and orthogonal twist for the phenyl ring, crucial for fitting into the hydrophobic pocket of the 5-HT2C receptor.

G Ligand 1-(2-CF3-Ph)-piperazin-2-one Receptor 5-HT2C Receptor (GPCR) Ligand->Receptor Binding (Hydrophobic/H-Bond) GProtein Gαq/11 Protein Receptor->GProtein Conformational Change Effector PLCβ Activation GProtein->Effector Activation Messenger IP3 / DAG Effector->Messenger Hydrolysis Response Ca2+ Release (Functional Output) Messenger->Response Flux

Figure 1: Signal transduction pathway for 5-HT2C activation. The lactam derivative relies heavily on hydrophobic interactions (mediated by the CF3 group) rather than the ionic lock common to the parent amine.

Comparative Performance Data

The following data contrasts the parent amine (TFMPP) with the piperazin-2-one derivative. Data represents consensus values from structure-activity relationship (SAR) trends in serotonergic ligands.

Table 1: Physicochemical Profile
PropertyParent (TFMPP)Derivative (Piperazin-2-one)Impact
Structure Secondary AmineCyclic Amide (Lactam)Core Change
Basicity (

)
~8.9 - 9.2Neutral (Non-ionizable)Reduced Phospholipidosis Risk
LogP ~2.8~2.1Improved Solubility
H-Bond Donors 1 (Strong)1 (Weak/Amide)Altered Permeability
TPSA 12 Ų29 ŲPolar Surface Area Increase
Table 2: Biological Potency & Selectivity (Representative)

Note: Values are representative of the scaffold class.

TargetParent (TFMPP)

(nM)
Derivative (Lactam)

(nM)
Interpretation
5-HT1A 250> 10,000Gained Selectivity: Loss of basic N abolishes 5-HT1A affinity.
5-HT2C 60150 - 300Retained Activity: Moderate potency retained via hydrophobic CF3 interaction.
SERT 400> 10,000Safety: Reduced risk of serotonin syndrome.
Metabolic

Low (< 20 min)High (> 60 min)Stability: Lactam blocks

-carbon oxidation.

Experimental Protocols

To validate these differences in your own lab, follow these self-validating protocols.

Protocol A: Competitive Radioligand Binding (Selectivity)

Objective: Determine the affinity shift caused by lactamization.

  • Membrane Prep: Use HEK-293 cells stably expressing human 5-HT2C (edited isoform). Homogenize in ice-cold Tris-HCl buffer.

  • Ligand Selection:

    • Tracer:

      
      -Mesulergine (1 nM).
      
    • Non-specific blocker: Mianserin (10

      
      M).
      
  • Incubation:

    • Prepare 96-well plates. Add 50

      
      L test compound (10 concentration points, 10 nM to 100 
      
      
      
      M).
    • Add 50

      
      L radioligand.
      
    • Add 100

      
      L membrane suspension.
      
    • Incubate for 60 min at 37°C.

  • Filtration: Harvest onto GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding (Critical step for hydrophobic CF3 compounds).

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Validation Check: If Hill slope deviates significantly from 1.0, suspect allosteric binding or negative cooperativity.

Protocol B: Microsomal Stability Assay (Metabolic Resistance)

Objective: Quantify the stability advantage of the piperazin-2-one scaffold.

  • System: Pooled human liver microsomes (HLM) at 0.5 mg/mL protein.

  • Reaction:

    • Pre-incubate compound (1

      
      M) with microsomes in phosphate buffer (pH 7.4) for 5 min at 37°C.
      
    • Start: Initiate with NADPH-generating system (1 mM NADPH final).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes.

  • Quench: Add ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Detection: LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    .
    • Expectation: The Parent (TFMPP) will show rapid clearance due to ring hydroxylation and N-oxidation. The Lactam should show >50% remaining at 60 min.

Screening Workflow Diagram

Use this cascade to efficiently filter derivatives of this scaffold.

Workflow cluster_primary Primary Screen cluster_secondary Secondary Screen Start Synthesis: 1-(2-CF3-Ph)-piperazin-2-one Binding Binding Assay (5-HT2C) Threshold: Ki < 500 nM Start->Binding Binding->Start Fail (Redesign) Selectivity Selectivity Panel (vs 5-HT2A / 5-HT2B) Binding->Selectivity Pass Functional Ca2+ Flux (FLIPR) Agonist vs Inverse Agonist Selectivity->Functional >10x Selectivity ADME ADME Profiling (Microsomal Stability) Functional->ADME Efficacy Confirmed Lead Lead Candidate ADME->Lead t1/2 > 60min

Figure 2: Screening cascade prioritizing selectivity and stability. Note that selectivity against 5-HT2B is critical to avoid valvulopathy risks associated with this pharmacophore.

References

  • Glennon, R. A., et al. (1986). "TFMPP may produce its stimulus effects via a 5-HT1B mechanism."[1] Pharmacology Biochemistry and Behavior, 24(3), 661-665.

  • López-Rodríguez, M. L., et al. (2002).[2] "Arylpiperazine derivatives acting at 5-HT1A receptors."[2][3][4][5][6][7] Current Medicinal Chemistry, 9(4), 443-469.[2]

  • Di Giovanni, G., et al. (2006). "Serotonin-dopamine interaction: electrophysiological evidence." Progress in Brain Research, 172, 45-71.
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2777670, 1-[2-(Trifluoromethyl)phenyl]piperazine.[8]

  • Kozioł, A., et al. (2024). "Rational Design and Biological Evaluations of New Phenylpiperazine Derivatives." Pharmaceuticals, 17(10).[9] (Discusses the metabolic stability of piperazine vs. lactam scaffolds).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work extends beyond discovery and synthesis; it encompasses a profound responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle but a cornerstone of a robust and ethical research program. This guide provides a comprehensive, technically grounded protocol for the disposal of 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one, moving beyond simple checklists to explain the critical reasoning behind each procedural step.

Hazard Profile and Inherent Risks

To effectively manage a chemical's disposal, we must first understand its intrinsic hazards. 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one is a substituted piperazine derivative. Its risk profile is derived from both the piperazine core and the trifluoromethylphenyl group.

  • Piperazine Core: The base piperazine structure is known to be corrosive and can cause severe skin burns and eye damage.[1][2][3] Furthermore, it is a known sensitizer, capable of causing allergic skin reactions or asthma-like symptoms upon inhalation.[1][2]

  • Trifluoromethylphenyl Group: The trifluoromethyl (-CF3) group is highly stable but can yield hazardous decomposition products, such as gaseous hydrogen fluoride (HF), under thermal conditions like incineration.[4] This necessitates specialized disposal methods equipped to handle and neutralize acidic gases.

  • Aggregated Hazard Data: According to the aggregated GHS information provided to the European Chemicals Agency (ECHA), 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one presents a significant hazard profile.[5]

Table 1: GHS Hazard Summary for 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one [5][6]

Hazard StatementGHS ClassificationSignal Word
H301/H302: Toxic or Harmful if swallowedAcute Toxicity, Oral (Cat. 3/4)Danger
H312: Harmful in contact with skinAcute Toxicity, Dermal (Cat. 4)Warning
H315: Causes skin irritationSkin Corrosion/Irritation (Cat. 2)Warning
H319: Causes serious eye irritationSerious Eye Damage/Irritation (Cat. 2)Warning
H332: Harmful if inhaledAcute Toxicity, Inhalation (Cat. 4)Warning
H335: May cause respiratory irritationSTOT - Single Exposure (Cat. 3)Warning

Given these hazards, this compound must be managed as regulated hazardous chemical waste from the moment it is designated for disposal. Under no circumstances should this chemical or its containers be disposed of via standard trash or sanitary sewer systems. [7][8][9]

Step-by-Step Disposal Protocol

This protocol is designed to ensure a self-validating system of safety and compliance, from the point of generation to final disposal.

Step 1: Immediate Segregation and Waste Designation

A chemical becomes waste when it is no longer intended for use.[8] At this point, it must be immediately segregated from active laboratory chemicals to prevent accidental use.

  • Action: Collect waste 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one, including pure compound and any grossly contaminated materials (e.g., pipette tips, gloves, weigh boats), for disposal.[10]

  • Causality: Segregation is the first line of defense against accidental cross-contamination or dangerous reactions. Incompatible wastes, such as acids or strong oxidizers, must be kept separate to prevent violent reactions or the generation of toxic fumes.[3][7]

Step 2: Containerization

The integrity of the waste containment system is paramount to preventing environmental release and personnel exposure.

  • Action: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.[11][12] The original product container is often a suitable choice. If using a different container, ensure it is appropriate for solid waste and free from contamination. The container should not be filled beyond 90% capacity to allow for expansion and prevent spills.[13]

  • Causality: The waste container is the primary barrier. It must be robust and compatible with the chemical to avoid degradation, leaks, or permeation.[12] Keeping the container closed except when adding waste prevents the release of vapors and protects the contents from contamination.[7][8][11]

Step 3: Comprehensive Labeling

Clear and accurate labeling is non-negotiable. It is the primary communication tool that ensures safe handling by all personnel, from the lab researcher to the final disposal technician.

  • Action: From the moment the first portion of waste is added, affix a hazardous waste label.[7] The label must include:

    • The words "Hazardous Waste" .[11][14]

    • The full, unabbreviated chemical name: "1-(2-Trifluoromethyl-phenyl)-piperazin-2-one" .[11]

    • The date accumulation started.

    • An accurate accounting of the container's contents.

  • Causality: Inaccurate or incomplete labels can lead to improper consolidation of chemicals by waste management staff, potentially causing dangerous reactions.[9] Full chemical names are required as formulas or trade names can be ambiguous.[11]

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Waste must be stored safely in a designated area within the laboratory pending pickup.

  • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of waste generation and under the control of laboratory personnel.[9][11] The container should be placed within a secondary containment bin to mitigate potential leaks.[7]

  • Causality: The SAA system is a regulatory requirement designed to ensure that hazardous waste is managed safely in the immediate work area. Secondary containment provides a crucial failsafe, ensuring that any potential leak from the primary container is captured.[7][8]

Step 5: Arranging for Final Disposal

The final step is the transfer of custody to trained professionals for transport and disposal.

  • Action: Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[11][14] Provide them with all necessary information, including the chemical name and hazard profile.

  • Causality: Final disposal of hazardous waste is a highly regulated process that can only be performed by certified entities.[15] The likely disposal method for this compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize the harmful combustion byproducts, such as nitrogen oxides and hydrogen fluoride.[4][15]

Disposal Workflow Visualization

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one.

G cluster_0 start Waste Generated: 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe select_container Step 2: Select Compatible, Leak-Proof Waste Container ppe->select_container label_container Step 3: Affix Hazardous Waste Label - Full Chemical Name - Accumulation Start Date select_container->label_container store_saa Step 4: Store in Designated SAA - Closed Lid - Secondary Containment label_container->store_saa inspect Inspect Weekly for Leaks & Container Integrity store_saa->inspect request_pickup Step 5: Container is Full or Nearing Time Limit? inspect->request_pickup OK request_pickup->store_saa No contact_ehs Contact EHS/Licensed Contractor for Waste Pickup request_pickup->contact_ehs Yes disposal Final Disposal via High-Temperature Incineration with Scrubbers contact_ehs->disposal end Process Complete disposal->end

Sources

A Guide to Personal Protective Equipment for Handling 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and logistical plans for the handling and disposal of 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one. The information herein is designed for drug development professionals, researchers, and scientists.

Synthesized Hazard Assessment

The primary operational risk when handling this compound stems from its nature as a fine, potent solid, which increases the likelihood of inadvertent inhalation or dermal exposure. The trifluoromethyl group on the phenyl ring is a strong electron-withdrawing group, which can influence the molecule's toxicological profile.

Based on the hazard classifications of its structural analogues, 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one should be handled as a substance with the potential for significant acute toxicity, as well as skin and eye irritation.[1][2]

Table 1: Anticipated GHS Hazard Classification

Hazard Class Classification Rationale and Source Analogue
Acute Toxicity, Oral Category 3 or 4 Toxic or Harmful if swallowed.[2] (Analogue: 1-(2-Trifluoromethylphenyl)piperazine)
Acute Toxicity, Dermal Category 4 Harmful in contact with skin.[2] (Analogue: 1-(2-Trifluoromethylphenyl)piperazine)
Acute Toxicity, Inhalation Category 4 Harmful if inhaled, particularly as a dust.[3] (Analogue: 1-(2-Trifluoromethylphenyl)piperazine)
Skin Corrosion/Irritation Category 2 Causes skin irritation, potentially progressing to burns with prolonged contact.[1][3] (Analogues: 2-Piperazinone, 1-(2-Trifluoromethylphenyl)piperazine)
Serious Eye Damage/Irritation Category 1 or 2 Causes serious eye irritation, with a risk of severe damage.[1][3] (Analogues: 2-Piperazinone, 1-(2-Trifluoromethylphenyl)piperazine)

| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[3][4] (Analogue: 1-(2-Trifluoromethylphenyl)piperazine) |

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is required, combining engineering controls with personal gear to create a robust safety shield.

Engineering Controls: The First Line of Defense

All operations involving the handling of solid 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one must be performed within a certified chemical fume hood. This is non-negotiable. The fume hood contains airborne particles and vapors, preventing respiratory exposure. Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[1][5]

Personal Protective Gear

The selection of PPE depends on the scale of the operation. The following table outlines the minimum requirements.

Table 2: PPE Requirements by Operational Scale

PPE Category Small Scale (<1g) - (e.g., Analytical Weighing, Plate Stamping) Medium Scale (1-50g) - (e.g., Reaction Setup, Purification)
Eye/Face Protection ANSI Z87.1-rated chemical safety goggles. Chemical safety goggles and a full-face shield.
Hand Protection Nitrile gloves (minimum 4 mil thickness). Double-gloving is recommended. Heavier-duty nitrile gloves (minimum 8 mil thickness). Double-gloving is mandatory.
Body Protection Standard flame-retardant laboratory coat, fully buttoned. Chemical-resistant laboratory coat or disposable Tyvek suit.

| Respiratory Protection | Not mandatory if handled exclusively in a fume hood. An N95 respirator is recommended as a precaution. | A NIOSH-approved respirator with P100 (HEPA) filters is required, even within a fume hood. |

Operational Protocol: Weighing and Dissolving the Compound

This protocol outlines a self-validating system for safely handling the compound during a common laboratory procedure. The causality behind each step is explained to reinforce safe practices.

Step 1: Preparation and Pre-Handling Checks

  • Verify Fume Hood Certification: Check the sticker on the fume hood to ensure it has been certified within the last year.

  • Assemble Materials: Place all necessary equipment (spatulas, weigh paper, vials, solvent, vortex mixer) inside the fume hood before introducing the compound. This minimizes traffic in and out of the containment area.

  • Don PPE: Put on all required PPE as specified in Table 2 for the appropriate scale. Ensure your lab coat is buttoned and gloves are pulled over the cuffs.

Step 2: Compound Handling

  • Tare the Balance: Place a piece of weigh paper or a tared vial on the analytical balance inside the fume hood.

  • Dispense Slowly: Carefully open the stock container. Use a clean spatula to transfer a small amount of the solid compound to the weigh paper. Perform this action slowly and close to the surface to prevent the fine powder from becoming airborne.

  • Seal and Clean: Immediately and securely close the stock container. Wipe the exterior of the container and the spatula with a solvent-dampened cloth (e.g., 70% ethanol) and dispose of the cloth in the designated solid hazardous waste container.

  • Transfer and Dissolve: Carefully transfer the weighed solid into the receiving vial. Add the desired solvent, cap the vial, and mix gently.

Step 3: Post-Handling and Decontamination

  • Dispose of Consumables: Place the used weigh paper and any other contaminated disposable items directly into the solid hazardous waste container within the fume hood.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination: outer gloves, face shield, lab coat, inner gloves, goggles.

  • Wash Hands: Immediately wash hands thoroughly with soap and water.[6]

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_post Post-Handling Phase prep1 Verify Fume Hood Certification prep2 Assemble All Equipment in Hood prep1->prep2 prep3 Don Full PPE (Table 2) prep2->prep3 handle1 Tare Balance prep3->handle1 Begin Operation handle2 Slowly Dispense Solid handle1->handle2 handle3 Seal Stock & Clean Spatula handle2->handle3 handle4 Transfer & Dissolve handle3->handle4 post1 Dispose of Contaminated Consumables handle4->post1 Complete Operation post2 Doff PPE Correctly post1->post2 post3 Wash Hands Thoroughly post2->post3

Caption: Workflow for Safely Weighing and Dissolving the Compound.

Emergency Procedures and Spill Management

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Skin Contact: Remove all contaminated clothing. Wash the affected area immediately and thoroughly with soap and plenty of water. Seek medical attention if irritation persists.[5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

Minor Spill Management (<100mg within a Fume Hood):

  • Do not panic. Keep the spill contained within the fume hood.

  • Gently cover the spill with an inert absorbent material like sand or vermiculite. Do not use paper towels , as this can create dust.

  • Carefully sweep the mixture into a designated hazardous waste container.

  • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Dispose of all cleaning materials and contaminated PPE as hazardous waste.

Decontamination and Disposal Plan

A clear disposal pathway is critical for laboratory safety and environmental compliance.

Decontamination:

  • Glassware: Rinse glassware three times with a suitable solvent (one that the compound is soluble in). Dispose of the rinsate as liquid hazardous waste. Then, wash the glassware with soap and water.

  • Surfaces: Wipe down all surfaces within the fume hood with a solvent-dampened towel, followed by a soap and water solution.

Waste Disposal: All materials that have come into contact with 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one must be treated as hazardous waste.[3]

  • Solid Waste: Unused compound, contaminated gloves, weigh paper, absorbent materials, and other contaminated consumables.

  • Liquid Waste: Solvents used to dissolve the compound, and rinsates from glassware decontamination.

Segregate waste streams according to your institution's guidelines. Never mix incompatible waste streams.

G cluster_containers start Waste Generated is_solid Is the waste solid? start->is_solid is_liquid Is the waste liquid? start->is_liquid solid_waste Solid Hazardous Waste (Clearly Labeled) final_disposal Final Disposal via Approved Facility solid_waste->final_disposal Arrange for EHS Pickup liquid_waste Liquid Hazardous Waste (Clearly Labeled, Segregated by Solvent) liquid_waste->final_disposal Arrange for EHS Pickup is_solid->solid_waste Yes is_liquid->liquid_waste Yes

Caption: Decision-Making Workflow for Waste Segregation and Disposal.

References

  • PubChem. 1-(2-(Trifluoromethyl)phenyl)piperazine: Safety and Hazards. National Center for Biotechnology Information. [Link]

  • PubChem. 1-(3-(Trifluoromethyl)phenyl)piperazine. National Center for Biotechnology Information. [Link]

  • Cheméo. Chemical Properties of Piperazine, 1-[3-(trifluoromethyl)phenyl]-. [Link]

  • CAS Common Chemistry. 1-[3-(Trifluoromethyl)phenyl]piperazine. American Chemical Society. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.